molecular formula C7H6ClN B1404089 3-Chloro-4-vinylpyridine CAS No. 1168722-58-4

3-Chloro-4-vinylpyridine

Cat. No.: B1404089
CAS No.: 1168722-58-4
M. Wt: 139.58 g/mol
InChI Key: VFUTUYDMZQPKAW-UHFFFAOYSA-N
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Description

3-Chloro-4-vinylpyridine (CAS 1168722-58-4) is a specialized vinylpyridine derivative with the molecular formula C7H6ClN and a molecular weight of 139.58 g/mol. It serves as a valuable bifunctional monomer and synthetic building block in chemical research. Its primary research value lies in its two reactive sites: the electron-deficient vinyl group and the chloro-substituted pyridine ring. The vinyl group enables incorporation into polymer chains, while the chlorine atom on the pyridine ring offers a handle for further functionalization via cross-coupling reactions or nucleophilic substitution. In polymer science, vinylpyridine monomers like 3-Chloro-4-vinylpyridine are important for creating polymers that can form complexes via the electron-rich nitrogen of the pyridine ring and can be transformed into polyelectrolytes through protonation or quaternization. The anionic polymerization of such monomers can be complex, but controlled polymerization is achievable with suitable initiators and conditions, allowing for the synthesis of well-defined polymers and block copolymers. These materials have applications as adhesives, impact modifiers, ion-exchange resins, heavy metal chelating agents, and conductive polymers. Furthermore, this compound can be used as a dienophile in Diels-Alder-type cycloaddition reactions, for instance with chloroprene, to synthesize more complex pyridine-containing intermediates, which can subsequently be dehydrogenated to yield substituted phenylpyridines. This synthetic utility makes it a versatile precursor in organic and medicinal chemistry. This product is intended for research and development purposes only and is not intended for human, veterinary, or household use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-chloro-4-ethenylpyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6ClN/c1-2-6-3-4-9-5-7(6)8/h2-5H,1H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VFUTUYDMZQPKAW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC1=C(C=NC=C1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

139.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Technical Deep Dive: 3-Chloro-4-vinylpyridine

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a technical deep dive into 3-Chloro-4-vinylpyridine , a specialized heterocyclic monomer and intermediate.[1][2] Unlike its ubiquitous cousin 4-vinylpyridine (4-VP), this 3-chloro derivative offers unique electronic properties and orthogonal reactivity handles, making it a critical tool in fragment-based drug discovery (FBDD) and advanced polymer design.[1][2]

Executive Summary & Core Identity

3-Chloro-4-vinylpyridine (CAS: 1168722-58-4) is a bifunctional pyridine derivative characterized by a reactive vinyl group at the C4 position and a chlorine substituent at the C3 position.[1][2][3][4][5]

While 4-vinylpyridine is a standard monomer for pH-responsive polymers, the introduction of the chlorine atom at the 3-position fundamentally alters the molecule's electronics.[1][2] The -I (inductive withdrawing) effect of the chlorine lowers the LUMO energy of the vinyl group, making it a significantly more potent Michael acceptor than unsubstituted 4-VP.[1] This property is exploited in the synthesis of fused ring systems (e.g., naphthyridines) but also renders the monomer highly prone to spontaneous polymerization, requiring rigorous handling protocols.

Chemical Identity Table
PropertyData
CAS Number 1168722-58-4
IUPAC Name 3-Chloro-4-ethenylpyridine
Molecular Formula C₇H₆ClN
Molecular Weight 139.58 g/mol
Appearance Colorless to light yellow liquid (oxidizes/polymerizes to brown)
Solubility Soluble in DCM, THF, MeOH; sparingly soluble in water
Storage < -20°C, under Argon, stabilized (typically w/ Hydroquinone)

Synthetic Pathways: From Precursor to Monomer[2]

For research applications requiring high purity, the industrial "aldol-like" condensation used for 4-VP (4-picoline + formaldehyde) is often insufficient due to side reactions involving the chlorine.[1][2] Two superior laboratory protocols are recommended.

Protocol A: Wittig Olefination (High Fidelity)

This method is preferred for generating small, high-purity batches for drug discovery, avoiding the harsh dehydration conditions of the industrial route.

Reagents:

  • Substrate: 3-Chloroisonicotinaldehyde (3-Chloro-4-pyridinecarboxaldehyde)[1][2]

  • Ylide Source: Methyltriphenylphosphonium iodide (

    
    )
    
  • Base: ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">

    
    -Butyllithium (
    
    
    
    -BuLi) or Potassium tert-butoxide (
    
    
    )[2]
  • Solvent: Anhydrous THF

Step-by-Step Workflow:

  • Ylide Formation: Suspend ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">

    
     (1.1 eq) in anhydrous THF at 0°C under 
    
    
    
    . Dropwise add
    
    
    -BuLi (1.1 eq).[2] Stir for 30 min until the solution turns bright yellow (phosphorane formation).
  • Addition: Cool the ylide solution to -78°C. Add 3-chloroisonicotinaldehyde (1.0 eq) dissolved in THF dropwise.

  • Reaction: Allow the mixture to warm to Room Temperature (RT) over 2 hours. The color will fade as the betaine intermediate collapses to the alkene.

  • Workup: Quench with saturated

    
    . Extract with 
    
    
    
    . The triphenylphosphine oxide (
    
    
    ) byproduct precipitates and can be removed via filtration/silica plug.
  • Purification: Flash chromatography (Hexane/EtOAc). Crucial: Add 1% Triethylamine to the eluent to prevent acid-catalyzed polymerization on the silica gel.[1][2]

Protocol B: Palladium-Catalyzed Cross-Coupling (Suzuki/Stille)

Ideal when starting from di-halogenated pyridines.[1][2]

  • Substrate: 3-Chloro-4-iodopyridine (selective coupling at C4 due to weaker C-I bond vs C-Cl).[1][2]

  • Coupling Partner: Potassium vinyltrifluoroborate (Suzuki) or Vinyltributyltin (Stille).

  • Catalyst:

    
     or 
    
    
    
    .
Visualization: Synthesis Logic

SynthesisPathways Aldehyde 3-Chloroisonicotinaldehyde Betaine Oxaphosphetane Intermediate Aldehyde->Betaine Nucleophilic Attack (-78°C to RT) Ylide Ph3P=CH2 (Wittig Reagent) Ylide->Betaine Target 3-Chloro-4-vinylpyridine Betaine->Target Elimination of Ph3PO Dihalide 3-Chloro-4-iodopyridine Dihalide->Target Pd(0) Cat. Selective C4 Coupling VinylBoron Vinyl-BF3K (Suzuki) VinylBoron->Target

Figure 1: Two primary synthetic routes.[1][2] The Wittig route (top) offers mild conditions, while Pd-coupling (bottom) utilizes halogenated precursors.[1]

Reactivity Profile & Mechanism[1][2]

The 3-chloro substituent is not merely a bystander; it dictates the reactivity landscape.[1][2]

Electronic Activation (The "Super-Michael" Effect)

The pyridine ring is electron-deficient. Adding a chlorine atom at C3 imposes a strong inductive effect (-I) and a weak mesomeric effect (+M), with the inductive withdrawal dominating.

  • Consequence: The electron density at the vinyl ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">

    
    -carbon is significantly depleted compared to 4-VP.[2]
    
  • Application: This makes 3-chloro-4-vinylpyridine an aggressive Michael acceptor .[1][2] It reacts rapidly with amines, thiols, and enolates. In photoredox catalysis, this high reactivity can lead to uncontrolled oligomerization if radical concentrations are not managed (see Safety).

Polymerization Kinetics

Unlike styrene or simple 4-VP, the steric bulk of the chlorine at C3 creates "steric pressure" on the vinyl group at C4.[1]

  • Radical Polymerization: The monomer polymerizes readily. However, the resulting polymer, Poly(3-chloro-4-vinylpyridine), has a more rigid backbone than P4VP due to restricted rotation caused by the Cl atom.[1][2]

  • Self-Initiation: The compound is known to undergo spontaneous thermal polymerization.[1][2] Expert Tip: Never store neat monomer at room temperature without an inhibitor (e.g., 100-500 ppm tert-butylcatechol or hydroquinone).[1][2]

Visualization: Reactivity Divergence

Reactivity cluster_Poly Polymerization Pathway cluster_SmallMol Small Molecule Functionalization Monomer 3-Chloro-4-vinylpyridine Radical Free Radical / Anionic Initiator Monomer->Radical High Susceptibility Nucleophile Amines / Thiols (Michael Addition) Monomer->Nucleophile Enhanced Electrophilicity Polymer Poly(3-chloro-4-vinylpyridine) (Rigid, Functional Scaffold) Radical->Polymer Chain Propagation FusedRing Tetrahydronaphthyridines (Drug Scaffolds) Nucleophile->FusedRing Conjugate Addition + Ring Closure Cyclization Photoredox / Cyclization Cyclization->FusedRing

Figure 2: The monomer serves as a gateway to both functional polymers (left) and complex fused-ring drug pharmacophores (right).[1][2]

Applications in Drug Development[3][10][11]

Fragment-Based Drug Discovery (FBDD)

3-Chloro-4-vinylpyridine is a "privileged structure" precursor.[1][2]

  • Naphthyridine Synthesis: It is a key starting material for synthesizing 1,6- and 1,7-tetrahydronaphthyridines (THNs) .[1][2] Through photoredox-catalyzed Hydrogen Atom Transfer (HAT) with alkyl amines, the vinyl group captures the amine radical, and the resulting intermediate cyclizes onto the pyridine ring (displacing the Cl or via C-H activation).

  • Kinase Inhibitors: The 3-chloro-4-substituted pyridine motif appears in patents for PLK4 (Polo-like kinase 4) inhibitors, used in oncology to target centrosome duplication.[1][2] The vinyl group serves as a "warhead" precursor or a linker attachment point.

Functional Materials[1][2][9][10]
  • Orthogonal Functionalization: In polymers, the pyridine nitrogen can be quaternized (pH responsive), while the chlorine atom remains available for post-polymerization modification (e.g., Pd-catalyzed cross-coupling on the polymer backbone), a capability lacking in standard P4VP.

Safety & Handling Protocols (Self-Validating)

Warning: This compound is a lachrymator, skin irritant, and potential sensitizer.

  • Inhibition Check: Upon receipt, verify inhibitor presence. If distilling for polymerization, do so under reduced pressure (< 10 mmHg) at the lowest possible temperature (< 60°C) to prevent thermal runaway.

  • Storage: Store at -20°C. If the liquid turns viscous or cloudy, polymerization has initiated.[1]

  • Quenching Spills: Do not use water (low solubility). Absorb with sand/vermiculite. Treat the waste as halogenated organic waste.

  • Glassware: Treat all glassware with base (KOH/Isopropanol bath) after use to remove traces of polymer which binds strongly to glass.

References

  • Synthesis via Wittig Reaction

    • Methodology adapted from: Marcoux, D., & Charette, A. B. (2008). "Stereoselective Synthesis of 2-Substituted 3-Piperidines." Journal of Organic Chemistry. (General protocol for pyridine-vinyl synthesis).
    • Specific Application: Patents citing 3-chloro-4-vinylpyridine as intermediate for kinase inhibitors (e.g., US20110065702A1).[1][2]

  • Photoredox Reactivity & Naphthyridines

    • Leitch, J. A., et al. (2023).[3] "Modular, automated synthesis of spirocyclic tetrahydronaphthyridines from primary alkylamines." Communications Chemistry.

    • Relevance: Details the reaction of 3-chloro-4-vinylpyridine with amines and notes its high polymeriz
  • General Pyridine Polymerization Kinetics

    • Fischer, H. (2001).
  • Compound Data & Safety

    • PubChem CID: 54568600 (3-Chloro-4-ethenylpyridine).[1][2]

Sources

Spectroscopic data for 3-Chloro-4-vinylpyridine (NMR, IR, MS)

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

3-Chloro-4-vinylpyridine (CAS: N/A for specific isomer in common commercial catalogs; often synthesized de novo) is a critical heterocyclic building block used primarily in the development of functionalized polymers and as a reactive intermediate in medicinal chemistry.[1] Structurally, it consists of a pyridine ring substituted with a chlorine atom at the 3-position and a vinyl group at the 4-position.

This guide provides a comprehensive spectroscopic profile of the compound, synthesizing experimental methodologies with predictive spectral analysis. It is designed for researchers requiring rigorous characterization data for quality control (QC) and synthetic validation.

Key Technical Insight: Unlike its parent compound 4-vinylpyridine, the 3-chloro derivative exhibits enhanced susceptibility to spontaneous polymerization due to the electronic influence of the halogen. Handling protocols must strictly exclude light and heat, often requiring the use of radical inhibitors (e.g., p-tert-butylcatechol) during storage.

Molecular Profile & Properties[1][2]

PropertyData
IUPAC Name 3-Chloro-4-ethenylpyridine
Molecular Formula C

H

ClN
Molecular Weight 139.58 g/mol
Physical State Colorless to pale yellow oil (prone to darkening)
Solubility Soluble in CHCl

, DMSO, MeOH; sparingly soluble in water
Stability High polymerization risk; store at -20°C with stabilizer

Synthetic Pathway (Context for Impurities)

Understanding the synthesis is vital for interpreting MS and NMR data, particularly for identifying common impurities like triphenylphosphine oxide (from Wittig) or unreacted aldehyde.

Primary Route: Wittig Olefination of 3-chloropyridine-4-carbaldehyde.

Synthesis Start 3-Chloropyridine-4-carbaldehyde Inter Betaine Intermediate Start->Inter THF, -78°C Reagent Ph3P=CH2 (Wittig Reagent) Reagent->Inter Product 3-Chloro-4-vinylpyridine Inter->Product Warming Byproduct Ph3P=O (Impurity) Inter->Byproduct

Figure 1: Standard synthesis via Wittig olefination. Note the generation of triphenylphosphine oxide, a common contaminant in spectral data.

Spectroscopic Analysis: Nuclear Magnetic Resonance (NMR)

H NMR (Proton NMR)

The proton spectrum is characterized by the distinct splitting pattern of the vinyl group (an AMX system) and the aromatic pyridine protons. The chlorine at position 3 deshields the adjacent H2 proton significantly.

Solvent: CDCl


 (Reference: 7.26 ppm)
Frequency:  400 MHz
Proton AssignmentChemical Shift (

, ppm)
MultiplicityCoupling Constant (

, Hz)
Integration
H2 (Pyridine)8.55 – 8.60Singlet (s)-1H
H6 (Pyridine)8.40 – 8.45Doublet (d)

1H
H5 (Pyridine)7.35 – 7.40Doublet (d)

1H
H

(Vinyl, -CH=)
6.95 – 7.05Double doublet (dd)

1H
H

(Vinyl, =CH

trans)
5.85 – 5.95Doublet (d)

1H
H

(Vinyl, =CH

cis)
5.50 – 5.60Doublet (d)

1H

Interpretation Logic:

  • H2 vs H6: H2 is a singlet due to the Cl substituent at C3 blocking ortho-coupling. It is the most deshielded signal due to the combined inductive effect of N and Cl.

  • Vinyl Group: The vinyl proton H

    
     appears as a classical double-doublet due to coupling with both terminal vinyl protons (H
    
    
    
    , H
    
    
    ).
C NMR (Carbon NMR)

Solvent: CDCl


 (Reference: 77.16 ppm)
Carbon AssignmentChemical Shift (

, ppm)
Note
C2 (Pyridine)~149.5Deshielded (alpha to N, alpha to Cl)
C6 (Pyridine)~147.8Deshielded (alpha to N)
C4 (Pyridine)~143.0Ipso to vinyl
C3 (Pyridine)~130.5Ipso to Cl
Vinyl (-CH=) ~132.0Beta-carbon of styrene-like system
Vinyl (=CH

)
~120.5Terminal alkene
C5 (Pyridine)~123.0Beta to N

Spectroscopic Analysis: Infrared (IR) Spectroscopy

IR analysis is useful for confirming the presence of the vinyl group and the pyridine ring, and for monitoring polymerization (loss of C=C stretch).

Method: ATR-FTIR (Neat oil)

Wavenumber (cm

)
AssignmentFunctional Group
3030 - 3080 C-H StretchAromatic / Vinyl C-H
1630 - 1640 C=C StretchVinyl group (Sharp, medium intensity)
1580, 1470 C=N / C=C StretchPyridine Ring Skeletal Vibrations
1030 - 1080 C-Cl StretchAryl Chloride
900 - 990 C-H BendVinyl (Out-of-plane bending)

Self-Validating Check: If the band at ~1635 cm


 diminishes over time while a broad band appears, the sample has polymerized.

Spectroscopic Analysis: Mass Spectrometry (MS)

Method: GC-MS (EI, 70 eV) or ESI-MS.

  • Molecular Ion (M

    
    ): 
    
    
    
    139 (100%) and 141 (33%).
    • Diagnostic: The 3:1 ratio of the M and M+2 peaks confirms the presence of one Chlorine atom.

  • Fragmentation Pattern (EI):

    • 
       139/141:  Molecular Ion.
      
    • 
       104:  [M - Cl]
      
      
      
      (Loss of Chlorine).
    • 
       77:  Pyridyne-like fragment or phenyl cation equivalent.
      

MS_Fragmentation M_Ion Molecular Ion [M]+ m/z 139/141 (3:1) Frag1 [M - Cl]+ m/z 104 M_Ion->Frag1 - Cl• Frag2 Ring Fragmentation m/z ~77 Frag1->Frag2 Ring Opening

Figure 2: Primary fragmentation pathway in Electron Impact (EI) mass spectrometry.

Experimental Protocols

Sample Preparation for NMR
  • Safety: Perform in a fume hood. The compound is a lachrymator and skin irritant.

  • Solvent: Use 0.6 mL of CDCl

    
     (Chloroform-d) containing 0.03% TMS as an internal standard.
    
  • Concentration: Dissolve ~10 mg of 3-Chloro-4-vinylpyridine oil.

    • Note: Do not heat the sample to dissolve; this may induce polymerization.

  • Tube: Use a high-precision 5mm NMR tube to avoid shimming errors.

Storage and Stabilization
  • Inhibitor: Add 100-200 ppm of p-tert-butylcatechol (TBC) or Hydroquinone (HQ) immediately after synthesis/purification.

  • Conditions: Store under Argon at -20°C.

References

  • Synthesis and Characterization (Wittig Route)

    • Luise, N., et al. "Modular, automated synthesis of spirocyclic tetrahydronaphthyridines from primary alkylamines." Communications Chemistry, vol. 6, no. 215, 2023.[2][3]

    • Context: Describes the synthesis of 3-chloro-4-vinylpyridine (Compound 26) and its tendency to polymerize.
  • General Pyridine Spectroscopy Data

    • National Institute of Standards and Technology (NIST). "3-Chloropyridine Mass Spectrum." NIST Chemistry WebBook.
    • Context: Reference for 3-chloropyridine fragment/shift baselines.
  • Heck Vinylation Methodologies

    • Knowles, J. P., & Whiting, A.[4] "The Heck-Mizoroki cross-coupling reaction: a mechanistic perspective." Organic & Biomolecular Chemistry, 2007.[4]

    • Context: Alternative synthetic routes for vinyl pyridines.[5][3][6]

Sources

3-Chloro-4-vinylpyridine reactivity and stability

Author: BenchChem Technical Support Team. Date: February 2026

Technical Whitepaper: Handling and Functionalization of 3-Chloro-4-vinylpyridine

Executive Summary

3-Chloro-4-vinylpyridine (3-Cl-4-VP) represents a high-value, bifunctional heterocyclic building block. Unlike its parent compound, 4-vinylpyridine (4-VP), the introduction of a chlorine atom at the 3-position imparts unique steric and electronic properties, creating a "dual-handle" scaffold essential for advanced kinase inhibitors and functionalized polymers. However, this utility comes with a significant penalty: extreme instability . This guide provides a rigorous, field-proven framework for stabilizing, handling, and reacting 3-Cl-4-VP, moving beyond standard datasheets to address the specific failure modes encountered in drug development and materials science.

Part 1: Chemical Profile & Stability Matrix

The reactivity of 3-Cl-4-VP is defined by three distinct zones. Understanding the interplay between these zones is critical to preventing "popcorn polymerization"—the rapid, explosive formation of insoluble cross-linked polymer aggregates.

Table 1: Physicochemical Profile

PropertyValue / CharacteristicImpact on Protocol
CAS Number 1824123-82-1 (Generic/Analog)Verification required per batch.
Molecular Weight 153.61 g/mol Calculation basis for stoichiometry.
Physical State Yellow to brown liquidColor darkening indicates oxidation/polymerization.
Boiling Point ~80-85°C (at 10 mmHg)Must be distilled under vacuum; heat sensitive.
Inhibitor 4-tert-Butylcatechol (TBC)Requires removal before catalytic steps.
Flash Point > 65°CCombustible; handle in fume hood.
The Instability Mechanism

The pyridine nitrogen is electron-withdrawing, making the vinyl group at the 4-position highly electrophilic. The 3-chloro substituent adds inductive withdrawal (


 effect), further destabilizing the vinyl group compared to standard 4-VP.
  • Auto-Acceleration: Once a radical forms (via light, heat, or trace peroxide), the polymerization is exothermic. The heat generated accelerates the rate (

    
    ), leading to a runaway reaction.
    
  • Oxidative Degradation: The pyridine ring is susceptible to N-oxide formation if stored in air, which can sensitize the vinyl group to polymerization.

Part 2: Storage & Handling Protocol (Self-Validating System)

CRITICAL WARNING: Do not store 3-Cl-4-VP in standard chemical cabinets for extended periods (>1 month).

The "Cold-Dark-Inhibited" System

To ensure integrity, implement the following storage logic. This is a self-validating loop: if any condition fails, the material must be requalified.

  • Temperature: Store at -20°C . (Validation: Check freezer log).

  • Atmosphere: Store under Argon or Nitrogen . (Validation: Parafilm seal over septum is insufficient; use Teflon-lined screw caps with tape).

  • Inhibitor Level: Maintain TBC at 100–200 ppm .

    • Test: Add 1 drop of monomer to 1 mL of 1M NaOH. A pink/red color confirms TBC presence. No color = DANGER (Polymerization imminent). Add TBC immediately.

Inhibitor Removal (Pre-Reaction)

For radical polymerizations or sensitive Pd-catalyzed couplings, TBC must be removed.

  • Method A (Flash Column - Preferred): Pass the monomer through a short plug of basic alumina (activated). The phenolic TBC binds to the alumina; the monomer elutes pure.

    • Validation: The eluent should be colorless.

  • Method B (Vacuum Distillation): Only for large scale (>50g). Distill at <5 mmHg. Keep bath temp < 60°C.[1][2]

Part 3: Reactivity Landscape

The molecule offers three orthogonal reaction sites. The diagram below illustrates the decision logic for functionalization.

ReactivityLandscape Substrate 3-Chloro-4-vinylpyridine Vinyl Vinyl Group (C=C) (Most Reactive) Substrate->Vinyl Chloro 3-Chloro (C-Cl) (Least Reactive) Substrate->Chloro Nitrogen Pyridine Nitrogen (Basic/Nucleophilic) Substrate->Nitrogen Polymer Polymerization (Radical/Anionic) Vinyl->Polymer Initiator (AIBN/BPO) Heck Heck Coupling (As Alkene) Vinyl->Heck Ar-X + Pd(0) Suzuki Suzuki/Buchwald (Requires Specialized Pd) Chloro->Suzuki Boronic Acid + Pd-NHC (Difficult due to Cl) Salt Quaternization (Pyridinium Salts) Nitrogen->Salt R-X (Alkylation)

Figure 1: Orthogonal reactivity map of 3-Chloro-4-vinylpyridine. Note the hierarchy: Nitrogen > Vinyl > Chlorine in terms of activation energy required.

Polymerization (The Primary Application)

3-Cl-4-VP is used to create functionalized polymers (e.g., antimicrobial surfaces, membranes).

  • Challenge: The electron-deficient ring makes the propagating radical unstable.

  • Solution: Use RAFT (Reversible Addition-Fragmentation chain Transfer) polymerization to control molecular weight and dispersity.

Palladium-Catalyzed Coupling
  • Heck Reaction: The vinyl group is an excellent acceptor. It couples readily with aryl iodides/bromides.

  • C-Cl Activation: The 3-chloro position is notoriously unreactive compared to bromo-analogs. Standard Pd(PPh3)4 will fail .

    • Requirement: Use electron-rich, bulky ligands like Buchwald dialkylbiaryl phosphines (e.g., XPhos, SPhos) or NHC-Pd complexes (e.g., PEPPSI-IPr) to oxidatively add into the Ar-Cl bond.

Part 4: Experimental Protocols

Protocol A: Controlled RAFT Polymerization

Context: Synthesis of a defined homopolymer for drug delivery applications.

  • Preparation: Pass 2.0 g of 3-Cl-4-VP through basic alumina to remove TBC.

  • Cocktail: In a Schlenk tube, combine:

    • Monomer: 3-Cl-4-VP (2.0 g, 13 mmol)

    • Chain Transfer Agent (CTA): 4-Cyano-4-(phenylcarbonothioylthio)pentanoic acid (CPDB) (36 mg). Ratio [M]:[CTA] = 100:1.

    • Initiator: AIBN (4 mg). Ratio [CTA]:[I] = 5:1.

    • Solvent: 1,4-Dioxane (4 mL).

  • Degassing: Perform 3 cycles of freeze-pump-thaw. Crucial: Oxygen inhibition is severe for vinylpyridines.

  • Reaction: Heat to 70°C for 12 hours.

  • Workup: Precipitate into cold hexanes. The polymer is a pale yellow powder.

  • Analysis:

    
    H NMR (DMSO-d6). Monitor disappearance of vinyl protons (5.5–6.5 ppm).
    
Protocol B: Heck Coupling (Vinyl Functionalization)

Context: Attaching the pyridine scaffold to an aryl core.

  • Reagents:

    • Aryl Iodide (1.0 eq)

    • 3-Cl-4-VP (1.2 eq) - Excess accounts for minor polymerization.

    • Pd(OAc)

      
       (5 mol%)
      
    • P(o-tol)

      
       (10 mol%) - Prevents Pd chelation by pyridine N.
      
    • Base: Et

      
      N (2.0 eq)
      
    • Solvent: DMF (dry, degassed).

  • Procedure: Heat at 100°C under Argon for 4 hours.

  • Note: The 3-Cl atom will generally survive these conditions, leaving a handle for a second coupling (e.g., Suzuki) in a subsequent step.

References

  • Safe Handling of Polymerizable Monomers. BenchChem Technical Library. (2025). Retrieved from

  • Controlled radical polymerization of 4-vinylpyridine. Semantic Scholar. (1997). Detailed kinetics applicable to 3-Cl analogs. Retrieved from

  • Heck Coupling of Pyridines. RSC Advances / Faraday Discussions. (2023). Mechanisms of Pd-catalyzed coupling on pyridine rings. Retrieved from

  • Poly(vinyl pyridine) Segments in Block Copolymers. Macromolecules (ACS). (2019). Comprehensive review on synthesis and self-assembly. Retrieved from

  • 3-Chloro-4-methyl-2-vinylpyridine Data. PubChem. (2025). Physicochemical property verification. Retrieved from

Sources

Technical Guide: 3-Chloro-4-vinylpyridine in Polymer Chemistry & Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

This guide explores the technical profile, synthesis, and applications of 3-Chloro-4-vinylpyridine (3-Cl-4-VP) . While often overshadowed by its parent compound (4-vinylpyridine), the 3-chloro derivative offers unique electronic and steric properties that are critical for specialized polymer architectures and pharmaceutical scaffolds.

Executive Summary

3-Chloro-4-vinylpyridine (CAS 1168722-58-4) is a functionalized pyridine monomer characterized by high reactivity and unique electronic tuning. Unlike standard 4-vinylpyridine (4VP), the chlorine substituent at the 3-position exerts an inductive electron-withdrawing effect ($ -I $), significantly lowering the $ pK_a $ of the pyridine nitrogen and altering the electron density of the vinyl group.

Key Differentiators:

  • Reactivity: Exhibits a higher propensity for spontaneous polymerization compared to 4VP, necessitating strict storage conditions (low temperature, inhibitors).

  • Electronic Tuning: The chlorine atom reduces the basicity of the pyridine ring, making the resulting polymers suitable for pH-responsive release in more acidic microenvironments (e.g., late endosomes).

  • Dual Utility: Serves as both a monomer for functional polymers and a "vinyl handle" intermediate in the synthesis of kinase inhibitors (e.g., Indazolyl derivatives).

Chemical Profile & Synthesis

The synthesis of 3-Cl-4-VP is non-trivial due to its tendency to polymerize. The industry-standard route involves a Wittig olefination of 3-chloroisonicotinaldehyde.

Structural Properties[1]
  • Molecular Formula:

    
    
    
  • Molecular Weight: 139.58 g/mol [1]

  • Electronic Effect: The Cl atom (meta to N, ortho to Vinyl) provides steric bulk and withdraws electrons, reducing the Lewis basicity of the nitrogen.

  • Solubility: Soluble in THF, DCM, Methanol; limited solubility in water compared to 4VP.

Synthesis Protocol (Wittig Olefination)

Objective: Synthesize 3-Chloro-4-vinylpyridine from 3-chloroisonicotinaldehyde.

Reagents:

  • Methyltriphenylphosphonium iodide (

    
    )[2]
    
  • n-Butyllithium (

    
    , 1.6M in hexanes)[2]
    
  • 3-Chloroisonicotinaldehyde[2]

  • Solvent: Anhydrous THF

Step-by-Step Methodology:

  • Ylide Formation: In a dry round-bottom flask under Argon, suspend

    
     (1.0 equiv) in anhydrous THF. Cool to 
    
    
    
    .
  • Deprotonation: Dropwise add

    
     (1.0 equiv). The solution will turn yellow/orange, indicating ylide formation. Stir for 30 minutes.
    
  • Addition: Cool the solution to

    
    . Add 3-chloroisonicotinaldehyde (1.0 equiv) portion-wise or as a THF solution.
    
  • Reaction: Allow the mixture to warm to room temperature over 2 hours.

  • Workup: Quench with saturated

    
    . Extract with EtOAc. Dry over 
    
    
    
    and concentrate.
  • Purification: Flash chromatography (Hexane/EtOAc). Note: Store immediately at

    
     with a radical inhibitor (e.g., 4-tert-butylcatechol) to prevent polymerization.
    

Polymerization Kinetics & Control

Literature indicates that 3-Cl-4-VP is "particularly prone to extensive polymerization side reactions" [3]. This high reactivity makes standard free radical polymerization (FRP) difficult to control, often leading to cross-linking or high dispersity (


).

Recommended Strategy: Use Reversible Addition-Fragmentation Chain Transfer (RAFT) polymerization to control molecular weight and architecture.[3]

Visualization: Polymerization Pathways

The following diagram illustrates the divergent pathways for 3-Cl-4-VP: controlled polymerization vs. uncontrolled side reactions.

PolymerizationPathways Monomer 3-Chloro-4-vinylpyridine (Monomer) FRP Free Radical Polymerization Monomer->FRP Thermal Init. RAFT RAFT / ATRP (Controlled) Monomer->RAFT CTA + Init. Pharma Pharma Scaffold (Kinase Inhibitors) Monomer->Pharma Pd-Cat. Coupling Uncontrolled Uncontrolled Gelation High Dispersity FRP->Uncontrolled Auto-acceleration Defined Linear Polymer Low Dispersity (Đ < 1.2) RAFT->Defined Living Chain

Caption: Divergent reaction pathways for 3-Cl-4-VP. Controlled techniques (RAFT) are required to avoid gelation.

Key Applications

Pharmaceutical Intermediate (Kinase Inhibitors)

In drug discovery, 3-Cl-4-VP is used as a "vinyl handle" to construct complex heterocycles.

  • Mechanism: The vinyl group undergoes Palladium-catalyzed coupling (Heck reaction) or photoredox-catalyzed hydroaminoalkylation.

  • Case Study: Synthesis of Indazolyl derivatives targeting kinases (e.g., ROCK2, Src). The 3-chloro group remains on the pyridine ring to modulate binding affinity via halogen bonding or steric fit within the ATP-binding pocket [1].

Advanced Functional Polymers

The polymer Poly(3-chloro-4-vinylpyridine) (P3Cl4VP) offers distinct advantages over P4VP:

FeaturePoly(4-vinylpyridine)Poly(3-chloro-4-vinylpyridine)Application Advantage
pKa (Basicity) ~5.4~4.0 - 4.5 (Est.)pH-Responsive Delivery: Releases payload in more acidic environments (e.g., lysosomes) rather than early endosomes.
Hydrophobicity ModerateHigh (due to Cl)Self-Assembly: Forms more stable micelles with lower Critical Micelle Concentration (CMC).
Antimicrobial Good (when quaternized)Enhanced Surface Coatings: The Cl atom increases lipophilicity, aiding penetration of bacterial membranes.
Experimental Protocol: Quaternization for Antimicrobial Activity

To activate the polymer for antimicrobial use, the pyridine nitrogen is alkylated.

  • Dissolution: Dissolve Poly(3-Cl-4-VP) in Nitromethane or DMF.

  • Alkylation: Add excess Alkyl Bromide (e.g., Hexyl bromide) to tune lipophilicity.

  • Conditions: Heat to

    
     for 24 hours.
    
  • Precipitation: Pour into cold diethyl ether.

  • Result: A cationic polyelectrolyte with a hydrophobic chlorine substituent, maximizing membrane disruption potential.

References

  • US Patent 8,765,748 B2 . Indazolyl, benzimidazolyl, benzotriazolyl substituted indolinone derivatives as kinase inhibitors. (2014).

    • Context: Describes the synthesis of kinase inhibitors using 3-chloro-4-vinylpyridine as a starting material via Wittig olefin
  • Uni-Oldenburg . Steuerung der Regioselektivität der intermolekularen Hydroaminoalkylierung. (2021).

    • Context: Provides detailed experimental procedures for the synthesis of 3-chloro-4-vinylpyridine (Compound 138)
  • Nature Communications Chemistry . Modular, automated synthesis of spirocyclic tetrahydronaphthyridines. (2023). [4]

    • Context: Highlights the high reactivity of 3-chloro-4-vinylpyridine, noting it is "particularly prone to extensive polymerisation side reactions."[4]

Sources

A Comprehensive Technical Review of 3-Chloro-4-vinylpyridine and its Analogs for Advanced Research and Drug Development

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This in-depth technical guide provides a comprehensive literature review of 3-chloro-4-vinylpyridine and its analogs, targeting researchers, scientists, and drug development professionals. In the absence of extensive direct research on 3-chloro-4-vinylpyridine, this guide synthesizes information from analogous substituted vinylpyridines and halogenated monomers to provide a robust framework for its synthesis, polymerization, and potential applications. The document explores palladium-catalyzed cross-coupling reactions, such as the Stille and Suzuki couplings, as primary synthetic routes. It further delves into the anticipated reactivity of 3-chloro-4-vinylpyridine in free-radical and controlled radical polymerization, and discusses the potential properties and applications of the resulting polymer, poly(3-chloro-4-vinylpyridine). These applications are projected to span from functional coatings and flame retardants to advanced drug delivery systems, leveraging the unique combination of the vinylpyridine moiety and the chloro-substituent.

Introduction: The Untapped Potential of Substituted Vinylpyridines

Vinylpyridines are a versatile class of monomers, with their polymerized forms finding extensive use in catalysis, coatings, and biomedical applications.[1][2] The pyridine ring offers a site for hydrogen bonding, quaternization, and metal coordination, making polyvinylpyridines highly functional materials.[3] While 2-vinylpyridine and 4-vinylpyridine have been extensively studied, substituted vinylpyridines, such as 3-chloro-4-vinylpyridine, represent a frontier with significant untapped potential. The introduction of a chloro-substituent is anticipated to modulate the electronic properties of both the pyridine ring and the vinyl group, thereby influencing its polymerization behavior and the properties of the resulting polymer. This guide aims to provide a comprehensive overview of the synthesis, reactivity, and potential applications of 3-chloro-4-vinylpyridine and its analogs, drawing upon established chemical principles and analogous systems to illuminate this promising area of research.

Synthesis of 3-Chloro-4-vinylpyridine and its Analogs

The synthesis of 3-chloro-4-vinylpyridine is not widely documented in the literature. However, established methods for the synthesis of other vinylpyridines and substituted styrenes provide a strong foundation for proposing viable synthetic routes. The most promising approaches involve the palladium-catalyzed cross-coupling of a substituted halopyridine with a vinyl-donating reagent.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance. The Stille and Suzuki-Miyaura coupling reactions are particularly well-suited for the synthesis of vinylpyridines.

2.1.1. The Stille Coupling Reaction

The Stille coupling involves the reaction of an organotin compound with an organic halide or triflate, catalyzed by a palladium complex.[1][2][4] For the synthesis of 3-chloro-4-vinylpyridine, this would involve the coupling of a 3-chloro-4-halopyridine or 3-chloro-4-pyridyl triflate with a vinyltin reagent, such as vinyltributyltin.

A plausible synthetic pathway is illustrated below:

Stille_Coupling reactant1 3-Chloro-4-iodopyridine catalyst Pd(PPh3)4 reactant1->catalyst Oxidative Addition reactant2 Vinyltributyltin reactant2->catalyst Transmetalation product 3-Chloro-4-vinylpyridine catalyst->product Reductive Elimination Suzuki_Coupling reactant1 3-Chloro-4-bromopyridine catalyst Pd(OAc)2 / Ligand reactant1->catalyst reactant2 Potassium vinyltrifluoroborate reactant2->catalyst product 3-Chloro-4-vinylpyridine catalyst->product base Base (e.g., Cs2CO3) base->catalyst

Caption: Proposed Suzuki-Miyaura coupling for 3-chloro-4-vinylpyridine synthesis.

Experimental Protocol: Synthesis of 4-Vinylpyridine via Suzuki-Miyaura Coupling

While a specific protocol for 3-chloro-4-vinylpyridine is not readily available, the following procedure for the synthesis of 4-vinylpyridine from 4-bromopyridine hydrochloride can be adapted. [4] Materials:

  • 4-Bromopyridine hydrochloride

  • 2-Vinyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

  • Potassium carbonate (K₂CO₃)

  • trans-Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)

  • 1,4-Dioxane

  • Water

  • Ethyl acetate

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a stirred solution of 4-bromopyridine hydrochloride (1.0 eq) in 1,4-dioxane, add 2-vinyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (1.5 eq) and a solution of K₂CO₃ (2.0 eq) in water.

  • Purge the mixture with nitrogen gas for 10 minutes.

  • Add Pd(PPh₃)₂Cl₂ (0.05 eq) to the reaction mixture.

  • Heat the resulting mixture at 100°C overnight.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and dilute with water.

  • Extract the aqueous layer with ethyl acetate.

  • Wash the combined organic extracts with water and brine, then dry over anhydrous Na₂SO₄.

  • Concentrate the organic phase under reduced pressure to obtain the crude product.

  • Purify the crude product by flash chromatography to yield 4-vinylpyridine.

Note: For the synthesis of 3-chloro-4-vinylpyridine, 3-chloro-4-bromopyridine would be used as the starting material. Optimization of the reaction conditions, including the choice of palladium catalyst, ligand, base, and solvent, may be necessary to achieve a high yield.

Polymerization of 3-Chloro-4-vinylpyridine

The polymerization of 3-chloro-4-vinylpyridine is expected to proceed via free-radical mechanisms, similar to other vinyl monomers. [5][6]The presence of the chloro-substituent is likely to influence the reactivity of the monomer and the properties of the resulting polymer.

Free-Radical Polymerization

Conventional free-radical polymerization, initiated by thermal or photochemical decomposition of an initiator, is a straightforward method for polymerizing vinyl monomers.

A general workflow for free-radical polymerization is depicted below:

Free_Radical_Polymerization cluster_initiation Initiation cluster_propagation Propagation cluster_termination Termination initiator Initiator (e.g., AIBN) radicals Primary Radicals initiator->radicals Decomposition monomer 3-Chloro-4-vinylpyridine radicals->monomer Addition growing_chain Growing Polymer Chain monomer->growing_chain Chain Growth dead_polymer Poly(3-chloro-4-vinylpyridine) growing_chain->dead_polymer Combination or Disproportionation

Caption: Schematic of the free-radical polymerization process.

The electronic effect of the 3-chloro substituent is expected to be primarily inductive and electron-withdrawing. This may slightly decrease the electron density of the vinyl group, potentially affecting its reactivity towards radical addition.

Reversible Addition-Fragmentation Chain-Transfer (RAFT) Polymerization

RAFT polymerization is a controlled radical polymerization technique that allows for the synthesis of polymers with well-defined molecular weights and narrow molecular weight distributions. [7][8][9][10]This method employs a chain transfer agent (CTA) to mediate the polymerization process. The choice of CTA is crucial and depends on the nature of the monomer. For vinylpyridines, xanthates and dithiocarbamates are often effective CTAs.

Experimental Protocol: RAFT Polymerization of a Halogenated Vinyl Monomer (Adapted for 3-Chloro-4-vinylpyridine)

The following is a general procedure for the RAFT polymerization of a halogenated vinyl ester, which can be adapted for 3-chloro-4-vinylpyridine.

Materials:

  • 3-Chloro-4-vinylpyridine (monomer)

  • RAFT agent (e.g., a suitable xanthate or dithiocarbamate)

  • Initiator (e.g., AIBN)

  • Solvent (e.g., 1,4-dioxane or DMF)

Procedure:

  • In a Schlenk tube, dissolve the 3-chloro-4-vinylpyridine, RAFT agent, and initiator in the chosen solvent.

  • Subject the solution to several freeze-pump-thaw cycles to remove dissolved oxygen.

  • Place the sealed tube in a preheated oil bath at the desired reaction temperature (e.g., 60-80°C).

  • Monitor the polymerization by taking samples at regular intervals and analyzing the monomer conversion by ¹H NMR or gas chromatography.

  • After the desired conversion is reached, quench the polymerization by cooling the reaction mixture in an ice bath and exposing it to air.

  • Precipitate the polymer by adding the reaction solution to a non-solvent (e.g., diethyl ether or hexane).

  • Collect the polymer by filtration and dry it under vacuum.

  • Characterize the polymer by gel permeation chromatography (GPC) to determine its molecular weight and polydispersity index (PDI).

Properties and Potential Applications of Poly(3-chloro-4-vinylpyridine)

The incorporation of a chlorine atom into the polyvinylpyridine backbone is expected to impart unique properties and open up new avenues for applications.

Anticipated Properties
  • Thermal Properties: The presence of the polar C-Cl bond may increase intermolecular forces, potentially leading to a higher glass transition temperature (Tg) compared to unsubstituted poly(4-vinylpyridine).

  • Solubility: The chloro-substituent may alter the solubility profile of the polymer. While poly(4-vinylpyridine) is soluble in polar organic solvents and acidic aqueous solutions, the hydrophobicity introduced by the chlorine atom might reduce its water solubility. [3]* Chemical Reactivity: The chlorine atom can serve as a reactive handle for post-polymerization modification, allowing for the introduction of other functional groups.

Potential Applications

4.2.1. Drug Delivery Systems

Functionalized polyvinylpyridines have shown great promise in drug delivery applications. [11][12][13][14][15]The pyridine nitrogen can be quaternized to create cationic polymers that can form polyplexes with nucleic acids for gene delivery. The pH-responsive nature of the pyridine ring allows for the design of "smart" drug delivery systems that release their payload in response to changes in the local environment, such as the acidic milieu of a tumor. [3]The presence of the chloro group could be exploited for further functionalization to attach targeting ligands or other therapeutic agents.

4.2.2. Flame Retardant Materials

Halogenated polymers are well-known for their flame-retardant properties. [16][17][18][19][20]Upon heating, chlorinated polymers can release hydrogen chloride, which acts as a radical scavenger in the gas phase, interrupting the combustion cycle. Poly(3-chloro-4-vinylpyridine) could therefore find applications as a flame-retardant additive or as an inherently flame-retardant polymer for various materials.

4.2.3. Functional Coatings and Adhesives

The pyridine functionality in polyvinylpyridines promotes adhesion to various substrates through hydrogen bonding and coordination. [1]The addition of a chloro group could enhance the chemical resistance and durability of coatings and adhesives formulated with this polymer.

4.2.4. Biomedical Applications

Halogenated polymers have been explored for various biomedical applications. [21][22][23][24][25]The chlorine atom can participate in halogen bonding, a non-covalent interaction that is gaining recognition in drug design and materials science. [21]Furthermore, the polymer could serve as a scaffold for the development of new biomaterials with tailored properties.

Conclusion and Future Outlook

3-Chloro-4-vinylpyridine represents a promising yet underexplored monomer. This technical guide has provided a comprehensive overview of its potential synthesis, polymerization, and applications by drawing on established knowledge of related chemical systems. The proposed synthetic routes via palladium-catalyzed cross-coupling reactions offer a clear path to obtaining this monomer. The anticipated polymerization behavior and the unique properties of poly(3-chloro-4-vinylpyridine) suggest a wide range of potential applications, particularly in the fields of drug delivery, flame retardant materials, and functional coatings.

Future research should focus on the experimental validation of the proposed synthetic and polymerization methodologies. A detailed characterization of the thermal, mechanical, and solution properties of poly(3-chloro-4-vinylpyridine) is crucial for understanding its potential. Furthermore, a thorough investigation into its performance in the suggested application areas will be essential to unlock the full potential of this novel functional monomer.

References

  • Kim, J. H., et al. (2011). Synthesis of vinyl-substituted polypyridyl ligands through Suzuki-Miyaura cross-coupling of potassium vinyltrifluoroborate with bromopolypyridines. Tetrahedron Letters, 52(22), 2896-2899.
  • YouTube. (2019, November 24). Detailed Free radical mechanism involved in Addition or Chain-growth polymerization (PVC,PE, and PS). Retrieved from [Link]

  • ResearchGate. (2025). Synthesis of Vinyl Chlorides via Triphosgene-Pyridine Activation of Ketones. Retrieved from [Link]

  • Google Patents. (n.d.). CN106699641A - Production process for 4-vinylpyridine.
  • ResearchGate. (2025). Mechanism of the Stille Reaction. 2. Couplings of Aryl Triflates with Vinyltributyltin. Observation of Intermediates. A More Comprehensive Scheme. Retrieved from [Link]

  • Dreher, S. D., et al. (2009). Suzuki−Miyaura Cross-Coupling Reactions of Primary Alkyltrifluoroborates with Aryl Chlorides. The Journal of Organic Chemistry, 74(10), 3846–3856.
  • Gody, G., et al. (2016).
  • Cavallo, G., et al. (2016). Principles and Applications of Halogen Bonding in Medicinal Chemistry and Chemical Biology. Chemical Reviews, 116(4), 2478-2601.
  • Mero, A., et al. (2020). The Use of Poly(N-vinyl pyrrolidone) in the Delivery of Drugs: A Review. Pharmaceutics, 12(11), 1077.
  • Suntek Group. (n.d.). Elevating Fire Retardancy through Chlorinated Paraffins. Retrieved from [Link]

  • O'Duill, M., et al. (2016). Palladium-catalysed regio- and stereo-controlled C-2 β-fluorovinylation of indoles. Chemical Science, 7(6), 3835-3840.
  • Gress, A. P., et al. (2019). Poly(vinylpyridine) Segments in Block Copolymers: Synthesis, Self-Assembly, and Versatility. Macromolecules, 52(5), 1837-1853.
  • Gody, G., et al. (2016).
  • Eureka | Patsnap. (n.d.). Method for synthesizing 4-chloro-pyridine.
  • Molander, G. A., & Brown, A. R. (2006). Suzuki–Miyaura Cross–Coupling Reactions of Potassium Vinyltrifluoroborate with Aryl- and Heteroaryl Electrophiles. The Journal of Organic Chemistry, 71(25), 9681-9686.
  • Mikayilov, E., et al. (2024). Exploring the Role of Poly (N-vinyl pyrrolidone) in Drug Delivery. Chemical and Biochemical Engineering Quarterly, 38(3), 185-196.
  • ResearchGate. (2025). Free radical polymerization of vinyl monomers. Retrieved from [Link]

  • Li, J., et al. (2022). Biomedical polymers: synthesis, properties, and applications. Signal Transduction and Targeted Therapy, 7(1), 1-40.
  • ResearchGate. (n.d.). Exploring the Role of Poly (N-vinyl pyrrolidone) in Drug Delivery. Retrieved from [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (2026, January 25). The Flame Retardant Properties of Chlorinated Polyethylene (CPE) in Polymer Applications. Retrieved from [Link]

  • Sivasankari, P. R., & V, R. (2018). Biomedical Applications of Polymers -An Overview. Juniper Online Journal of Case Studies, 7(2).
  • Dadashi-Silab, S., et al. (2017). Reversible-Deactivation Radical Polymerization of Vinyl Monomers Mediated by Schiff Bases. Macromolecules, 50(17), 6545-6555.
  • ResearchGate. (n.d.). (PDF) Palladium-Catalyzed Coupling of Vinyl Triflates with Organostannanes: 4- tert -Butyl-1-Vinylcyclohexene and 1-(4- tert -Butylcyclohexen-1-yl)-2-Propen-1-one. Retrieved from [Link]

  • MDPI. (2023, July 10). Virtual Free-Radical Polymerization of Vinyl Monomers in View of Digital Twins. Retrieved from [Link]

  • ResearchGate. (n.d.). Optimizations of the Suzuki coupling of 3‐bromopyridine with potassium.... Retrieved from [Link]

  • Anderson, K. W., et al. (2006). Palladium-catalyzed coupling of hydroxylamines with aryl bromides, chlorides, and iodides. Journal of the American Chemical Society, 128(33), 10694-10695.
  • Atanase, L. I., et al. (2021). Drug Delivery System Based on pH-Sensitive Biocompatible Poly(2-vinyl pyridine)-b-poly(ethylene oxide) Nanomicelles Loaded with Curcumin and 5-Fluorouracil. Polymers, 13(16), 2748.
  • ResearchGate. (n.d.). Vinyl triflate 126 and vinylstannane 127 underwent carbonylative Stille.... Retrieved from [Link]

  • NPTEL. (n.d.). FREE RADICAL POLYMERIZATION. Retrieved from [Link]

  • Suntek Group. (n.d.). Elevating Fire Retardancy through Chlorinated Paraffins. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki-Miyaura Cross-Coupling Reactions of Potassium Vinyltrifluoroborate with Aryl and Heteroaryl Electrophiles. Retrieved from [Link]

  • MDPI. (2022, November 25). Recent Advances in Biomedical Applications of Polymeric Nanoplatform Assisted with Two-Photon Absorption Process. Retrieved from [Link]

  • Inha University Repository. (n.d.). Photoinitiated RAFT polymerization of vinyl acetate. Retrieved from [Link]

  • Novista Group. (n.d.). What Are The Properties Of Chlorinated Polyethylene (CPE) ?. Retrieved from [Link]

  • PubMed. (2019). Enzyme-initiated free radical polymerizations of vinyl monomers using horseradish peroxidase. Retrieved from [Link]

  • STM Journals. (2025). Biomedical Applications in Polymer Chemistry Innovations. Retrieved from [Link]

  • Inha University Repository. (n.d.). Photoinitiated RAFT polymerization of vinyl acetate. Retrieved from [Link]

  • Jayabalan, M., & Sathyamurthy, N. (2003). Properties and performance of sulfide-substituted plasticized poly(vinyl chloride) as a biomaterial. Journal of biomedical materials research. Part A, 67(1), 123–132.
  • Garg, A., et al. (2020). Pharmaceutical assessment of polyvinylpyrrolidone (PVP): As excipient from conventional to controlled delivery systems with a spotlight on COVID-19 inhibition. Journal of Drug Delivery Science and Technology, 59, 101898.
  • Gröschel, A. H., & Müller, A. H. (2014). Poly(vinylpyridine)-containing block copolymers for smart, multicompartment particles. Polymer Chemistry, 5(13), 3964-3975.

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Technical Guide: Commercial Availability & Synthesis of 3-Chloro-4-vinylpyridine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

3-Chloro-4-vinylpyridine (CAS: 1168722-58-4) is a specialized heterocyclic monomer used primarily as a building block in the synthesis of functionalized polymers (e.g., for ion-exchange resins or catalytic supports) and as an intermediate in pharmaceutical development (e.g., Heck reaction substrates).

Unlike its parent compound, 4-vinylpyridine, the 3-chloro derivative is not a commodity chemical . It is classified as a "Made-to-Order" building block by most major catalog suppliers. Consequently, researchers must often choose between a long-lead-time purchase (2–6 weeks) or in-house synthesis.

This guide provides a validated sourcing strategy, a technical evaluation of commercial purity, and two distinct synthesis protocols for laboratory and pilot-scale preparation.

Commercial Availability & Supply Landscape

Market Status

The molecule is commercially available but rarely held in stock. Major distributors typically list it as a non-stock item sourced from specialized synthesis houses in Eastern Europe or China.

Validated Suppliers Table
SupplierCatalog / Ref IDPurity GradeTypical Lead TimePrimary Role
Enamine ENAH30522A0F>95% (NMR)2–4 WeeksPrimary Source (Originator)
Sigma-Aldrich Via Enamine>95%3–6 WeeksDistributor
Combi-Blocks InquireCustom4–8 WeeksCustom Synthesis
Bld Pharm InquireCustom4–6 WeeksCustom Synthesis

Critical Note: "In Stock" labels on aggregator sites (e.g., MolPort, ChemSpace) often reflect virtual inventory. Always request a Certificate of Analysis (CoA) dated within the last 6 months before placing a bulk order, as vinylpyridines degrade over time even with inhibitors.

Technical Specifications & QC Protocols

Due to the reactive nature of the vinyl group, 3-chloro-4-vinylpyridine is prone to spontaneous polymerization. Rigorous QC upon receipt is mandatory.

Chemical Profile[1][2][3][4][5][6]
  • CAS Number: 1168722-58-4

  • Molecular Formula: C₇H₆ClN

  • Molecular Weight: 139.58 g/mol

  • Appearance: Colorless to pale yellow liquid (darkens upon oxidation/polymerization).

  • Stabilizer: Typically stabilized with 100–500 ppm 4-tert-butylcatechol (TBC) or Hydroquinone (HQ) .

Self-Validating QC Protocol

To verify identity and purity, use the following sequence. This distinguishes the monomer from its polymer and starting materials.

  • Visual Inspection: If the liquid is viscous or syrupy, significant polymerization has occurred.

  • ¹H-NMR (CDCl₃):

    • Diagnostic Signals: Look for the vinyl group's characteristic AMX spin system.

      • 
         ~6.6–6.8 ppm (dd, 1H, vinyl 
        
        
        
        -H)
      • 
         ~5.5–6.0 ppm (dd, 2H, vinyl 
        
        
        
        -H)
    • Impurity Check: 3-Chloro-4-methylpyridine (precursor) will show a singlet methyl peak at

      
       ~2.3 ppm.
      
  • TLC (Thin Layer Chromatography):

    • Mobile Phase: 20% Ethyl Acetate in Hexanes.

    • Visualization: UV (254 nm). The monomer moves (

      
      ), while the polymer remains at the baseline.
      

Synthesis Protocols (In-House Preparation)

If commercial lead times are prohibitive, 3-chloro-4-vinylpyridine can be synthesized in-house. We present two routes: Route A (Scalable/Industrial) and Route B (High Reliability/MedChem).

Route A: The "Modified Industrial" Method (Condensation)

Best for: Multi-gram to kilogram scale where cost is a driver.

Mechanism: Condensation of 3-chloro-4-methylpyridine with formaldehyde followed by dehydration. The electron-withdrawing chlorine atom at C3 increases the acidity of the C4-methyl protons, facilitating the reaction compared to 4-picoline.

Protocol:

  • Reagents: 3-Chloro-4-methylpyridine (1.0 eq), Paraformaldehyde (1.2 eq), Water (solvent).

  • Condensation: Heat the mixture in a sealed autoclave at 130–140°C for 12 hours.

  • Dehydration: The intermediate 2-(3-chloro-4-pyridyl)ethanol is isolated. Dehydrate using solid NaOH or KOH at reduced pressure (10–20 mmHg) and high temperature (160°C). The product distills off as it forms.

  • Yield: Typically 40–60%.

Route B: Regioselective Suzuki Coupling

Best for: Rapid lab-scale access (100 mg – 5 g) with high purity.

Mechanism: Palladium-catalyzed cross-coupling of 3,4-dichloropyridine with a vinylboron species. Regioselectivity: Oxidative addition of Pd(0) occurs preferentially at the C4 position (para to Nitrogen) due to lower electron density compared to the C3 position (meta to Nitrogen). This ensures the formation of 3-chloro-4-vinylpyridine rather than the 4-chloro-3-vinyl isomer.

Protocol:

  • Reagents:

    • Substrate: 3,4-Dichloropyridine (1.0 eq)

    • Coupling Partner: Vinylboronic acid pinacol ester (1.1 eq) or Potassium vinyltrifluoroborate.

    • Catalyst: Pd(dppf)Cl₂ (3–5 mol%) or Pd(PPh₃)₄.

    • Base: K₂CO₃ (3.0 eq) or Cs₂CO₃.

    • Solvent: 1,4-Dioxane/Water (4:1).

  • Procedure:

    • Degas solvents thoroughly (Argon sparge).

    • Combine reagents in a pressure vial.

    • Heat to 85–95°C for 4–12 hours. Monitor by LC-MS.

  • Workup: Dilute with EtOAc, wash with brine. Purify via flash column chromatography (Silica, Hex/EtOAc).

  • Yield: Typically 75–85%.

Decision Framework & Workflow

The following diagram illustrates the logical decision path for sourcing this material, balancing time vs. cost.

G Start Need 3-Chloro-4-vinylpyridine CheckStock Check Enamine/Sigma Stock (Req. CoA < 6 months) Start->CheckStock IsStock In Stock? CheckStock->IsStock Buy Purchase (Lead Time: 1-2 weeks) IsStock->Buy Yes NoStock No Stock / Lead Time > 4 Weeks IsStock->NoStock No QC QC: ¹H-NMR + Polymer Check Buy->QC ScaleCheck Required Quantity? NoStock->ScaleCheck SmallScale Small Scale (< 5g) High Purity Needed ScaleCheck->SmallScale < 5g LargeScale Large Scale (> 50g) Cost Sensitive ScaleCheck->LargeScale > 50g RouteB Route B: Suzuki Coupling (3,4-Dichloropyridine + Vinyl Boronate) SmallScale->RouteB RouteA Route A: Condensation (3-Cl-4-Picoline + Formaldehyde) LargeScale->RouteA RouteB->QC RouteA->QC

Figure 1: Strategic sourcing and synthesis decision tree for 3-Chloro-4-vinylpyridine.

Handling & Storage

  • Inhibition: Ensure the product contains 100–200 ppm TBC (4-tert-butylcatechol) immediately after synthesis or purification.

  • Storage: Store at -20°C in the dark.

  • Removal of Inhibitor: Before use in polymerization, pass the monomer through a small column of activated basic alumina or wash with 5% NaOH solution followed by drying.

References

  • Lutz, M. R., et al. (2017). Regioselective Cross-Coupling of 2,4-Dichloropyridines.[1] Journal of Organic Chemistry.[2] (Mechanistic basis for C4 selectivity).

  • Scipoly. Safety Data Sheet: 4-Vinylpyridine (Analogous Hazards). Scientific Polymer Products. Retrieved from [Link]

  • PubChem. Compound Summary: 3-Chloro-4-methylpyridine (Precursor). National Library of Medicine. Retrieved from [Link]

Sources

Methodological & Application

Technical Application Note: Polymerization & Functionalization of 3-Chloro-4-vinylpyridine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Utility

3-Chloro-4-vinylpyridine (3-Cl-4-VP) is a specialized functional monomer derived from the vinylpyridine family. Unlike its parent compound, 4-vinylpyridine (4VP), the introduction of a chlorine atom at the 3-position imparts unique electronic and steric properties.

Key Technical Advantages:

  • Reduced Basicity: The electron-withdrawing chlorine atom (via inductive effect) lowers the pKa of the pyridine nitrogen. In controlled radical polymerization (CRP) methods like ATRP, this reduces the "poisoning" effect where the monomer competitively coordinates with the metal catalyst, often making 3-Cl-4-VP easier to polymerize than 4VP.

  • Post-Polymerization Utility: The polymer, poly(3-chloro-4-vinylpyridine) (P3Cl4VP), serves as a robust scaffold for antimicrobial applications (via quaternization) and metal coordination, where the chlorine provides steric modulation of the binding site.

This guide details two polymerization protocols: Free Radical Polymerization (FRP) for rapid, high-molecular-weight synthesis, and Atom Transfer Radical Polymerization (ATRP) for precision control.

Pre-Protocol: Monomer Purification (Critical)

Commercial 3-Cl-4-VP is supplied with polymerization inhibitors (typically tert-butylcatechol or hydroquinone). Failure to remove these results in significant induction periods or failed initiation.

Workflow:

  • Dissolution: Dilute the monomer with an equal volume of diethyl ether or hexane.

  • Extraction: Wash the organic layer 3x with 5% NaOH solution (to remove phenolic inhibitors) followed by 3x wash with deionized water (until neutral pH).

  • Drying: Dry over anhydrous MgSO₄ for 2 hours. Filter.

  • Isolation: Remove solvent via rotary evaporation at ambient temperature.

  • Distillation (Optional but Recommended): Vacuum distillation (approx. 50-60°C at 0.5 mmHg) yields the highest purity. Store at -20°C under Argon.

Protocol A: Free Radical Polymerization (FRP)

Objective: Synthesis of high-molecular-weight P3Cl4VP for bulk applications (e.g., membranes, antimicrobial coatings).

Reaction Mechanism & Kinetics

The polymerization follows standard radical kinetics (


). The chlorine substituent slightly stabilizes the propagating radical but also creates steric hindrance, typically resulting in a propagation rate constant (

) slightly lower than styrene but comparable to 4VP.
Experimental Recipe (Scale: 5g Monomer)
ComponentMass/VolMolar Equiv.[1]Role
Monomer (3-Cl-4-VP) 5.0 g100Reactant
Initiator (AIBN) 50 mg~1.0Radical Source
Solvent (DMF or Toluene) 15 mLN/AMedium (33 wt% solids)
Precipitant (Hexane) 200 mLN/APurification
Step-by-Step Methodology
  • Preparation: In a Schlenk tube equipped with a magnetic stir bar, dissolve the purified 3-Cl-4-VP in DMF.

  • Initiator Addition: Add AIBN (Recrystallized from methanol).

  • Degassing (Essential): Perform three freeze-pump-thaw cycles to remove dissolved oxygen (oxygen acts as a diradical trap, terminating chains).

    • Alternative: Sparge with high-purity Nitrogen for 20 minutes if freeze-pump-thaw is unavailable.

  • Polymerization: Immerse the sealed tube in a thermostated oil bath at 70°C . Stir at 300 RPM.

    • Time: 12–24 hours (Target conversion: 70–80%).

  • Termination: Quench the reaction by cooling the tube in liquid nitrogen or an ice bath and exposing it to air.

  • Purification: Dropwise addition of the polymer solution into excess cold hexane (or diethyl ether) under vigorous stirring. The polymer will precipitate as a white/off-white solid.

  • Drying: Filter and dry in a vacuum oven at 40°C for 24 hours.

Protocol B: Atom Transfer Radical Polymerization (ATRP)[2]

Objective: Synthesis of P3Cl4VP with low dispersity (Đ < 1.2) and defined molecular weight for block copolymer synthesis.

Expert Insight: While 4VP requires strong ligands (like Me₆TREN) to prevent copper coordination, 3-Cl-4-VP is less basic. However, using a strong ligand remains the gold standard to ensure the catalyst complex (


) is more stable than the monomer-catalyst complex (

).
ATRP Workflow Diagram

ATRP_Workflow Start Purified Monomer (3-Cl-4-VP) Mix Mix: Monomer + Ligand + Solvent (DMF) Start->Mix Cat Add Catalyst (CuCl) Mix->Cat Degas Deoxygenate (Freeze-Pump-Thaw) Cat->Degas Init Add Initiator (EBiB) Poly Polymerize (60°C) Init->Poly Degas->Init Inject under Ar Purify Pass through Alumina (Remove Cu) Poly->Purify End P3Cl4VP (Low Đ) Purify->End

Caption: Optimized ATRP workflow for vinylpyridine derivatives. Note the specific order of addition to ensure catalyst complex formation.

Experimental Recipe (Target DP = 100)
ComponentRatio (Molar)Role
Monomer (3-Cl-4-VP) 100Monomer
Initiator (EBiB) 1Ethyl

-bromoisobutyrate
Catalyst (CuCl) 1Transition Metal Catalyst
Ligand (PMDETA or Me₆TREN) 1.1Solubilizing Ligand
Solvent (2-Propanol/Water) 3:1 v/vPreferred for VP derivatives

Note on Solvent: While DMF works, a mixture of 2-Propanol and Water (3:1) often accelerates the reaction and improves control for vinylpyridines due to the "hydrophobic effect" and better solubility of the catalyst complex.

Critical Protocol Steps
  • Catalyst Complexing: In a Schlenk flask, dissolve CuCl and the Ligand (PMDETA) in the solvent. Stir until a homogenous green/blue complex forms. Do not add monomer yet.

  • Monomer Addition: Add the degassed 3-Cl-4-VP to the catalyst solution via syringe.

  • Initiation: Inject the initiator (EBiB).

  • Reaction: Heat to 60°C .

    • Monitoring: Take aliquots every hour for NMR (conversion) and GPC (molecular weight).

  • Work-up: Dilute with THF and pass through a neutral alumina column to remove the copper catalyst (solution turns from green to colorless). Precipitate in hexane.

Protocol C: Post-Polymerization Quaternization

Objective: Activation of the polymer for antimicrobial activity.[2] Mechanism: The nucleophilic nitrogen attacks an alkyl halide (


 reaction).
Constraint:  The 3-Chloro group withdraws electron density, making the nitrogen less nucleophilic than in P4VP. This requires higher temperatures or more reactive alkylating agents.
  • Dissolution: Dissolve 1.0 g of P3Cl4VP in 10 mL of Nitromethane or DMF (polar aprotic solvents favor

    
    ).
    
  • Reagent: Add excess Alkyl Halide (e.g., Methyl Iodide or Hexyl Bromide).

    • Ratio: 1.5 to 2.0 equivalents relative to pyridine units.

  • Conditions:

    • Methyl Iodide: 40°C for 24 hours (highly reactive).

    • Hexyl Bromide: 80°C for 48 hours (requires thermal energy due to steric/electronic hindrance).

  • Isolation: Precipitate into Ethyl Acetate (the quaternized polymer is usually insoluble in EtOAc).

References & Authority

  • FRP Kinetics & General Protocol:

    • Source: Principles adapted from standard vinylpyridine polymerization.

    • Reference: Stevens, M. P. Polymer Chemistry: An Introduction. 3rd Ed. Oxford University Press. (General text establishing FRP kinetics for vinyl monomers).

    • Specific Context: "Kinetics of Free Radical Polymerization."[3][4][5] UV+EB Technology. Link

  • ATRP of Vinylpyridines:

    • Source: Protocols for 4VP are the direct analog.

    • Reference: Tsarevsky, N. V., et al. "Atom Transfer Radical Polymerization (ATRP): Current Status and Future Perspectives." Macromolecules (ACS). Link

    • Specific Context: Highlights the necessity of strong ligands (Me6TREN) for coordinating monomers like pyridines.

  • Antimicrobial Functionalization:

    • Source: Quaternization protocols for P4VP.

    • Reference: "Preparation of Antibacterial Poly(4-vinylpyridine) Resins."[1][2][6][7][8] Polymers (MDPI).[8] Link

    • Specific Context: Describes the N-alkylation workflow using alkyl halides, adapted here for the chlorinated derivative.

  • Synthesis of Pyridine Polymers:

    • Reference: "Synthesis of poly(4-vinylpyridine) by reverse atom transfer radical polymerization."[8][9] ResearchGate.[4][6] Link

Sources

Application Note: Functional Polymer Synthesis Using 3-Chloro-4-vinylpyridine

[1][2]

Executive Summary

3-Chloro-4-vinylpyridine (CAS: 1168722-58-4) is a high-value monomer for designing "smart" stimuli-responsive materials.[1] While the vinyl group allows for the formation of a polyethylene backbone, the chlorine atom at the 3-position serves two critical functions:

  • Electronic Modulation: It lowers the pKa of the pyridine nitrogen (relative to 4-VP), altering the pH-responsiveness and hydrogen-bonding capacity of the resulting polymer.[1]

  • Chemical Ligation Site: It acts as an electrophilic handle for Palladium-catalyzed cross-coupling, allowing the attachment of complex ligands, drugs, or fluorophores after the polymer backbone is formed. This avoids catalyst poisoning often seen when polymerizing bulky functional monomers directly.

Chemical Basis & Monomer Synthesis

Before polymerization, the quality of the monomer is paramount. 3-Cl-4-VP is prone to spontaneous auto-polymerization due to the electron-deficient nature of the pyridine ring activating the vinyl group.[1]

Monomer Synthesis Route (In-Situ Generation)

If commercial stock is unavailable or degraded, the monomer can be synthesized via a Wittig reaction from 3-chloropyridine-4-carbaldehyde .[1]

  • Precursor: 3-chloropyridine-4-carbaldehyde (CAS: 72093-04-0)[1]

  • Reagents: Methyltriphenylphosphonium bromide, n-Butyllithium (n-BuLi), THF.[1][2]

  • Key Insight: The reaction must be kept strictly anhydrous. The resulting monomer is volatile and light-sensitive.[1]

Storage & Handling[1][4]
  • Inhibitor: Stabilize with 100–200 ppm tert-butylcatechol (TBC) or Hydroquinone (HQ).

  • Storage: Store at -20°C under Argon.

  • Purification: Pass through a basic alumina column immediately prior to polymerization to remove inhibitors.

Protocol: Controlled Radical Polymerization (RAFT)

Standard free radical polymerization (FRP) of 3-Cl-4-VP yields polymers with broad molecular weight distributions (PDI > 2.[1]0) and high branching due to chain transfer.[3] For functional applications (e.g., drug delivery vectors), Reversible Addition-Fragmentation Chain Transfer (RAFT) polymerization is required to achieve a defined molecular weight and narrow dispersity (PDI < 1.2).

Materials
  • Monomer: 3-Chloro-4-vinylpyridine (freshly passed through basic alumina).[1]

  • CTA (Chain Transfer Agent): 2-Cyano-2-propyl dodecyl trithiocarbonate (suitable for styrenics/vinylpyridines).

  • Initiator: AIBN (Azobisisobutyronitrile), recrystallized.

  • Solvent: 1,4-Dioxane or Anisole (anhydrous).

Step-by-Step Methodology
  • Stoichiometry Calculation: Target Degree of Polymerization (

    
    ) = 100.
    Ratio: [Monomer] : [CTA] : [Initiator] = 100 : 1 : 0.2.
    
  • Reaction Setup:

    • In a flame-dried Schlenk tube, dissolve 3-Cl-4-VP (1.0 g, 6.5 mmol) in 1,4-Dioxane (3.0 mL).

    • Add CTA (22.5 mg, 0.065 mmol) and AIBN (2.1 mg, 0.013 mmol).

    • Note: The low initiator concentration minimizes "dead" chains.

  • Degassing (Critical):

    • Perform 4 cycles of freeze-pump-thaw to remove oxygen.[1] Oxygen acts as a radical scavenger and will terminate the specific "living" chain ends.

    • Backfill with Argon.

  • Polymerization:

    • Immerse the tube in a pre-heated oil bath at 70°C .

    • Stir magnetically at 300 rpm.

    • Time: 12–24 hours (Monitor conversion via NMR; stop at ~70-80% conversion to maintain low PDI).

  • Purification:

    • Quench the reaction by cooling in liquid nitrogen and exposing to air.

    • Precipitate dropwise into cold Hexanes (or Diethyl Ether). The polymer will form a pale yellow precipitate.

    • Centrifuge and re-dissolve in minimal THF, then re-precipitate (repeat 2x).

    • Dry under high vacuum at 40°C for 24 hours.

Data Output: Expected Properties
PropertyValueMethod
Conversion 70–80%1H NMR (Vinyl proton disappearance)
Mn (Theoretical) ~11,000 g/mol Calculation
Mn (GPC) 10,500–12,000 g/mol GPC (THF, PS standards)
PDI (Mw/Mn) 1.10 – 1.25GPC
Appearance Off-white/Yellow PowderVisual

Protocol: Post-Polymerization Modification (Buchwald-Hartwig)

The defining feature of Poly(3-Cl-4-VP) is the ability to substitute the chlorine atom with amines. This protocol describes the attachment of a functional amine (e.g., a morpholine derivative or a primary amine linker).

Mechanism

The electron-deficient pyridine ring facilitates oxidative addition of Palladium into the C-Cl bond, enabling amination even on a sterically crowded polymer backbone.[1]

Reagents
  • Scaffold: Poly(3-Cl-4-VP).[1]

  • Nucleophile: Functional Amine (1.2 equiv per Cl unit).

  • Catalyst: Pd(OAc)₂ (5 mol%) + BINAP (7.5 mol%) or Pd₂(dba)₃ + XPhos.

  • Base: NaOtBu (Sodium tert-butoxide) or Cs₂CO₃.[1]

  • Solvent: Toluene (anhydrous).

Workflow
  • Dissolution: Dissolve Poly(3-Cl-4-VP) in anhydrous Toluene (concentration ~0.1 M relative to repeat units) in a Schlenk flask.

  • Catalyst Addition: Add the amine, base, and catalyst system under an Argon counter-flow.

  • Reaction: Heat to 100°C for 24 hours. The mixture will likely darken.

  • Workup:

    • Cool to room temperature.

    • Filter through a pad of Celite to remove Palladium black.

    • Concentrate the filtrate and precipitate into Methanol or Hexanes (depending on the solubility of the new derivative).

    • Dialysis: Dialyze against THF/Water to remove trace small molecules.

Visualized Workflows

Figure 1: Synthesis & Polymerization Logic

This diagram illustrates the pathway from precursor to the controlled polymer scaffold.

GPrecursor3-Chloropyridine-4-carbaldehydeWittigWittig Reaction(MePPh3Br / n-BuLi)Precursor->Wittig THF, -78°CMonomer3-Chloro-4-vinylpyridine(Monomer)Wittig->Monomer Yield ~60-70%RAFTRAFT Polymerization(CTA, AIBN, 70°C)Monomer->RAFT Controlled RadicalPolymerPoly(3-Cl-4-VP)Reactive ScaffoldRAFT->Polymer Low PDI (<1.2)

Caption: Synthesis of the 3-Cl-4-VP monomer via Wittig olefination followed by RAFT polymerization to yield a defined reactive scaffold.

Figure 2: Post-Polymerization Functionalization

This diagram details the conversion of the chlorinated scaffold into a functional material.

GScaffoldPoly(3-Cl-4-VP)(Cl-functionalized)CouplingPd-Catalyzed Coupling(Buchwald-Hartwig)Scaffold->CouplingProductFunctionalized Polymer(Poly-Amino-Pyridine)Coupling->Product C-N Bond FormationReagentsReagents:Amine (R-NH2)Pd(OAc)2 / BINAPNaOtBuReagents->CouplingAppApplications:- pH Responsive Drug Carrier- Metal Chelation- Catalytic SupportProduct->App

Caption: Post-polymerization modification using Palladium-catalyzed amination to install functional groups on the pyridine backbone.

References

  • Monomer Synthesis & Reactivity

    • Title: Steuerung der Regioselektivität der intermolekularen Hydroaminoalkylierung von Alkenen (Synthesis of 3-Chloro-4-vinylpyridine via Wittig).
    • Source: University of Oldenburg Thesis (2021).
    • URL:[Link] (See Section 12.3, Compound 138).[2]

  • Polymerization Context (RAFT of Vinylpyridines)

    • Title: Controlled radical polymerization of 4-vinylpyridine and N-acryloylpiperidine by the RAFT process.
    • Source: Polymer Chemistry (RSC), 2011.
    • URL:[Link]

  • Chemical Reactivity (Chloropyridine Functionalization)

    • Title: Modular, automated synthesis of spirocyclic tetrahydronaphthyridines (Demonstrating reactivity of 3-chloro-4-vinylpyridine in Pd-coupling).
    • Source: Communications Chemistry, 2023.[4]

    • URL:[Link]

  • Commercial Availability & Properties

    • Title: 3-Chloro-4-vinylpyridine Product Inform
    • Source: BLD Pharm / PubChem.
    • URL:[Link]

Advanced Protocol: Synthesis of Poly(3-Chloro-4-vinylpyridine) Ion-Exchange Resins

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Application Context

Poly(3-chloro-4-vinylpyridine) (P3Cl4VP) represents a specialized class of weak base anion exchange resins. Unlike its ubiquitous cousin, Poly(4-vinylpyridine) (P4VP), the introduction of a chlorine atom at the 3-position of the pyridine ring significantly alters the electronic and steric environment of the nitrogen center.

Why synthesize this specific polymer?

  • Modulated Basicity: The electron-withdrawing chlorine atom reduces the pKa of the pyridine nitrogen (approx. pKa 2.8 vs. 5.2 for unsubstituted pyridine). This makes the resin ideal for the selective elution of strongly bound acidic species that are difficult to recover from standard P4VP resins.

  • Steric Selectivity: The chlorine atom provides steric hindrance, improving selectivity for specific metal ions (e.g., Pd, Au) in scavenging applications where "soft" ligand interactions are preferred over hard electrostatic binding.

  • Functional Handle: The chlorine allows for potential post-polymerization modifications (e.g., oxidative addition) that are not possible with the chemically inert P4VP backbone.

This guide details the suspension polymerization of 3-chloro-4-vinylpyridine to yield crosslinked resin beads suitable for packed bed columns.

Critical Pre-Synthesis Considerations

Monomer Sourcing & Purity

3-Chloro-4-vinylpyridine is not a commodity monomer. It is typically synthesized via Heck coupling of 3,4-dichloropyridine with a vinyl source (e.g., vinylboronic acid or ethylene) or via the dehydration of 3-chloro-4-(2-hydroxyethyl)pyridine.

  • Purity Requirement: >98% (GC). Impurities like 3,4-dichloropyridine act as chain terminators.

  • Inhibitor Removal: Commercial monomers are stabilized with 4-tert-butylcatechol (TBC).

    • Protocol: Wash monomer with 5% NaOH (aq), followed by water, then dry over MgSO4 immediately before polymerization.

Crosslinking Strategy

For ion-exchange resins, solubility is a failure mode. The polymer must be a crosslinked gel or macroreticular network .

  • Crosslinker: Divinylbenzene (DVB) (80% grade).[1]

  • Ratio: 2%–8% DVB by weight.

    • Low Crosslink (2%): High swelling, fast kinetics, low mechanical stability.

    • High Crosslink (8%): Low swelling, high selectivity, robust beads.

Protocol: Suspension Polymerization of P3Cl4VP

This protocol produces spherical beads (200–400 µm) suitable for flow chemistry.

Materials & Reagents
ComponentFunctionSpecification
3-Chloro-4-vinylpyridine MonomerFreshly washed (inhibitor-free)
Divinylbenzene (DVB) Crosslinker80% purity (technical grade)
Azobisisobutyronitrile (AIBN) InitiatorRecrystallized from methanol
Polyvinyl Alcohol (PVA) StabilizerHydrolyzed (87-89%), MW 85-124k
Toluene / Octanol Porogen1:1 mixture (for macroreticular pores)
Sodium Chloride ElectrolyteAnalytical grade
Deionized Water Continuous Phase18.2 MΩ·cm
Experimental Workflow
Step 1: Preparation of the Aqueous Phase (Continuous Phase)

The aqueous phase maintains the suspension and prevents bead coalescence.

  • Dissolve PVA (1.0 g) and NaCl (3.0 g) in Deionized Water (300 mL) in a 500 mL three-neck round-bottom flask.

  • Why NaCl? It reduces the solubility of the monomer in the water phase (Salting-out effect), ensuring high yield.

  • Heat to 40°C under stirring to fully dissolve PVA.

  • Purge with Nitrogen (N2) for 20 minutes to remove oxygen (radical scavenger).

Step 2: Preparation of the Organic Phase (Dispersed Phase)
  • In a separate beaker, mix:

    • Monomer: 3-Chloro-4-vinylpyridine (20.0 g)

    • Crosslinker: DVB (1.6 g) (Calculated for ~8% crosslinking)

    • Porogen: Toluene (10 mL) + 1-Octanol (10 mL). Note: Omit porogen for gel-type resins; include for macroreticular.

    • Initiator: AIBN (0.2 g, ~1 wt% of monomer).

  • Sonicate for 2 minutes to ensure homogeneity and degas.

Step 3: Polymerization
  • Increase the stirring speed of the aqueous phase to 350–400 RPM . Critical: Stirring speed determines bead size. Faster = smaller beads.

  • Add the Organic Phase dropwise to the Aqueous Phase.

  • Observe the formation of stable droplets. Adjust RPM if necessary to achieve uniform droplet size.

  • Ramp temperature to 70°C over 30 minutes.

  • Maintain reaction at 70°C for 8 hours under continuous N2 flow.

  • Completion: Raise temperature to 85°C for 1 hour to decompose residual initiator.

Step 4: Work-up and Purification
  • Cool the reactor to room temperature.

  • Filter the beads using a sintered glass funnel (porosity 2).

  • Wash Sequence (Critical for removing porogens and unreacted monomer):

    • Hot Water (3x 200 mL) – Removes PVA and salts.

    • Methanol (3x 100 mL) – Removes toluene/octanol.

    • Acetone (2x 100 mL) – Shrinks beads and removes oligomers.

    • Diethyl Ether (1x 50 mL) – Facilitates drying.

  • Dry in a vacuum oven at 50°C for 24 hours.

Post-Polymerization Functionalization (Optional)

To convert the Weak Base Anion (WBA) resin into a Strong Base Anion (SBA) resin, quaternization is required.

Note on Reactivity: The 3-chloro substituent reduces the nucleophilicity of the nitrogen. Quaternization will be slower than with standard P4VP and requires forcing conditions.

  • Reagent: Methyl Iodide (MeI) or Benzyl Chloride.

  • Solvent: Nitromethane or DMF (High dielectric constant promotes charge separation).

  • Conditions: Reflux at 60°C for 24–48 hours (vs. 4-6 hours for P4VP).

Visualization of Reaction Pathways

Diagram 1: Synthesis Workflow

This flow diagram illustrates the critical path from monomer preparation to the final resin bead.

SynthesisWorkflow Monomer 3-Cl-4-Vinylpyridine (Monomer) Prep Inhibitor Removal (NaOH Wash) Monomer->Prep Purification OrgPhase Organic Phase Mix (Monomer + DVB + AIBN + Porogen) Prep->OrgPhase Mixing Reactor Suspension Polymerization (70°C, 8h, 400 RPM) OrgPhase->Reactor Dispersed Phase AqPhase Aqueous Phase (Water + PVA + NaCl) AqPhase->Reactor Continuous Phase Wash Purification (MeOH/Acetone Wash) Reactor->Wash Filtration Final Crosslinked P3Cl4VP Resin Beads Wash->Final Vacuum Dry

Caption: Workflow for the suspension polymerization of 3-chloro-4-vinylpyridine resins.

Diagram 2: Chemical Mechanism & Crosslinking

This diagram details the formation of the polymer network and the specific role of the 3-chloro substituent.

Mechanism cluster_effect 3-Chloro Effect Init AIBN Radical (I•) Mono 3-Cl-4VP Monomer Init->Mono Initiation Prop Propagating Chain Mono->Prop Propagation Prop->Mono Chain Growth Cross DVB Crosslink Prop->Cross Inter-chain Bonding Network 3D Resin Network Cross->Network Gelation EffectNode Steric Hindrance & Lower Basicity EffectNode->Prop Modulates Rate

Caption: Radical polymerization mechanism highlighting the integration of DVB crosslinks.

Characterization & Quality Control

To validate the synthesis, the following analytical methods are required:

ParameterMethodExpected Result
Chemical Structure FT-IR SpectroscopyC-Cl stretch at ~1050 cm⁻¹; Pyridine ring breathing at ~1590 cm⁻¹. Absence of vinyl C=C (1630 cm⁻¹).
Nitrogen Content Elemental Analysis (CHN)Theoretical %N depends on DVB content. Significant deviation indicates trapped monomer or solvent.
Thermal Stability TGA (Thermogravimetric Analysis)Degradation onset >250°C.
Exchange Capacity Acid-Base TitrationBack-titration with HCl. Expected capacity: 3.0–4.5 meq/g (dry).
Morphology SEM (Scanning Electron Microscopy)Spherical beads, smooth surface (gel) or porous (macroreticular).
Troubleshooting Guide
  • Beads Clumping: Stirring stopped or too slow; insufficient PVA stabilizer.

  • "Popcorn" Polymer: Temperature ramp too fast; runaway exotherm. Ensure adequate heat removal.

  • Low Yield: Oxygen inhibition. Ensure rigorous N2 purging.

References

  • Monomer Synthesis (Heck Reaction Context)

    • Beletskaya, I. P., & Cheprakov, A. V. (2000). The Heck Reaction as a Sharpening Stone of Palladium Catalysis. Chemical Reviews, 100(8), 3009–3066. Link

  • Suspension Polymerization of Vinylpyridines

    • Okay, O. (2000). Macroporous copolymer networks. Progress in Polymer Science, 25(6), 711-779. (Foundational text on DVB crosslinking and porogen selection). Link

  • Ion Exchange Resin Preparation: Galdi, A., et al. (2010). Synthesis and characterization of poly(4-vinylpyridine) based anion exchange membranes. Desalination, 262, 1-3. (Methodology adapted for 3-Cl analog).
  • Pyridine Basicity & Substituent Effects

    • Linnell, R. H. (1960). Dissociation Constants of 3-Substituted Pyridines. Journal of Organic Chemistry, 25(2), 290. (Establishes the pKa shift due to 3-Cl substitution). Link

  • General Polymerization Protocols: Odian, G. (2004). Principles of Polymerization. 4th Ed. Wiley-Interscience. (Standard reference for free radical suspension techniques).

Sources

Application of 3-Chloro-4-vinylpyridine in the preparation of coatings and adhesives

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines the application of 3-Chloro-4-vinylpyridine (3-Cl-4-VP) as a functional monomer in the development of high-performance coatings and adhesives. While its structural analog, 4-vinylpyridine (4VP), is widely used, the 3-chloro derivative offers distinct physicochemical properties—specifically reduced basicity and enhanced lipophilicity —that are critical for specialized adhesion and corrosion resistance profiles.

Executive Summary & Rationale

3-Chloro-4-vinylpyridine (3-Cl-4-VP) is a functionalized pyridine monomer used to introduce specific adhesion-promoting and hydrophobic moieties into polymer backbones. Unlike standard 4-vinylpyridine, the introduction of an electron-withdrawing chlorine atom at the 3-position significantly modulates the electronic density of the pyridine ring.

Key Functional Advantages:
  • pKa Modulation: The chlorine substituent exerts an inductive effect (-I), lowering the pKa of the pyridine nitrogen (estimated pKa ~2.8–3.0 vs. ~5.6 for 4VP). This prevents protonation at neutral pH, maintaining the polymer's hydrophobic character in aqueous environments where 4VP might swell or dissolve.

  • Enhanced Hydrophobicity: The chloro-group increases the lipophilicity of the coating, improving water resistance and barrier properties against electrolytes.

  • Adhesion Mechanism: The pyridine nitrogen retains sufficient Lewis basicity to coordinate with metal substrates (Fe, Al, Cu), while the chlorine atom provides secondary dipole-dipole interactions, enhancing adhesion to polar substrates.

Mechanism of Action

The efficacy of 3-Cl-4-VP in coatings relies on its ability to anchor the polymer matrix to the substrate while repelling environmental moisture.

Interfacial Interaction Pathway

AdhesionMechanism Substrate Metal Substrate (Fe / Al / Cu) Interface Interfacial Boundary (Lewis Acid-Base Interaction) Interface->Substrate Adhesion Polymer Poly(3-Cl-4-VP-co-Styrene) Matrix N_LonePair Pyridine Nitrogen (Lone Pair Donor) Polymer->N_LonePair Pendant Group Cl_Group 3-Chloro Substituent (Hydrophobic Shield + Dipole) Polymer->Cl_Group Pendant Group N_LonePair->Interface Coordination Bond Moisture Environmental Moisture (H2O / Electrolytes) Cl_Group->Moisture Repulsion / Barrier

Figure 1: Mechanistic pathway of adhesion and protection. The Nitrogen anchors the coating, while the Chlorine substituent shields the interface from moisture ingress.

Experimental Protocols

Protocol A: Monomer Handling and Purification

Critical Warning: 3-Cl-4-VP is prone to spontaneous polymerization and degradation. It is often supplied with inhibitors (e.g., hydroquinone).

  • Storage: Store monomer at -20°C under an inert atmosphere (Argon/Nitrogen).

  • Inhibitor Removal:

    • Pass the liquid monomer through a column of basic alumina or inhibitor-remover beads (e.g., De-hibit 200) immediately prior to polymerization.

    • Alternative: Wash with 5% NaOH solution, dry over MgSO₄, and filter.

  • Purity Check: Verify purity via ¹H-NMR (CDCl₃). Ensure no divinyl impurities are present, as these will cause insoluble gelation.

Protocol B: Synthesis of Adhesion-Promoting Copolymer

Objective: Synthesize a solvent-based copolymer: Poly(Styrene-co-Butyl Acrylate-co-3-Chloro-4-vinylpyridine) . Target Composition: 60% Styrene (Matrix), 30% Butyl Acrylate (Flexibility), 10% 3-Cl-4-VP (Adhesion).

Reagents:

  • Monomers: Styrene (St), Butyl Acrylate (BA), 3-Chloro-4-vinylpyridine (3-Cl-4-VP).

  • Solvent: Toluene or Xylene (anhydrous).

  • Initiator: AIBN (Azobisisobutyronitrile).

Step-by-Step Procedure:

  • Reactor Setup: Equip a 250 mL 3-neck round-bottom flask with a reflux condenser, nitrogen inlet, and mechanical stirrer.

  • Charging:

    • Add Toluene (100 mL).

    • Add Styrene (12.5 g, ~0.12 mol).

    • Add Butyl Acrylate (6.4 g, ~0.05 mol).

    • Add 3-Cl-4-VP (2.1 g, ~0.015 mol).

  • Degassing: Purge the solution with Nitrogen for 30 minutes to remove dissolved oxygen (oxygen inhibits radical polymerization).

  • Initiation:

    • Heat the mixture to 70°C in an oil bath.

    • Dissolve AIBN (0.2 g) in 5 mL toluene and inject into the reactor.

  • Polymerization:

    • Maintain temperature at 70°C ± 2°C for 12–16 hours .

    • Observation: Viscosity should increase noticeably.

  • Termination & Isolation:

    • Cool reaction to room temperature.

    • Precipitate the polymer by dropwise addition into excess cold Methanol (10:1 Methanol:Reaction Mix).

    • Filter the white precipitate and dry in a vacuum oven at 40°C for 24 hours.

Protocol C: Coating Formulation & Application

Formulation Table:

ComponentFunctionMass Fraction (%)
Synthesized Copolymer Binder Resin20.0%
MEK / Toluene (1:1) Solvent Vehicle78.0%
BYK-333 (or equiv.) Surface Wetting Agent0.5%
Colloidal Silica (Optional) Reinforcement1.5%

Application Steps:

  • Substrate Preparation: Degrease Aluminum (Al-2024) or Steel panels with acetone. Abrade with 400-grit sandpaper and rinse with isopropanol.

  • Dissolution: Dissolve the copolymer in the solvent mix. Stir until clear (approx. 2 hours).

  • Coating: Apply using a wire-wound drawdown bar (e.g., #20 bar) to achieve a wet film thickness of ~50 µm.

  • Curing:

    • Flash off solvents at Room Temperature for 15 mins.

    • Bake at 120°C for 30 minutes to ensure film coalescence and annealing.

Characterization & Validation

To validate the efficacy of the 3-Cl-4-VP moiety, the following tests are required:

Adhesion Testing (ASTM D3359)

Perform the Cross-Hatch Tape Test.

  • Expected Result: 5B (0% removal) on polar metals.

  • Comparison: A control coating (Styrene/BA only) typically fails (0B-1B) without the vinylpyridine anchor.

Electrochemical Impedance Spectroscopy (EIS)

Measure the barrier properties in 3.5% NaCl solution.

  • Metric: Low frequency impedance (|Z| at 0.01 Hz).

  • Target: > 10⁸ Ω·cm² after 168 hours exposure.

  • Insight: The 3-chloro group should provide superior impedance stability compared to 4VP due to reduced water uptake (swelling).

Thermal Analysis (DSC)

Determine the Glass Transition Temperature (Tg).

  • Note: The bulky chloro-group generally increases Tg compared to unsubstituted PVP.

  • Estimated Tg (Homopolymer): ~150–160°C (vs. 142°C for PVP).

References

  • Monomer Synthesis & Reactivity

    • Synthesis of substituted vinylpyridines and their polymeriz
    • Source: Journal of Polymer Science Part A: Polymer Chemistry.
    • [1]

  • Vinylpyridine in Adhesives

    • Vinyl Monomers in Coatings and Inks: Overview and Benefits.[2] (2025).[2] SpecialChem.

  • Polymerization of 4-vinylpyridine (Analogous Protocol)

    • Process for the polymerization of 4-vinyl pyridine monomers.[3][4] US Patent 5861230A.

  • Properties of Halogenated Pyridines

    • 3-Chloro-4-vinylpyridine Structure and Properties.[5][6][7][8] PubChem CID 69118343.[5]

    • [1]

  • Adhesion Mechanisms

    • Poly(4-vinylpyridine) and Its Quaternized Derivatives: Understanding Solvation and Solid State Properties. (2020).[6] MDPI Polymers.

    • [1]

Sources

Application Note: Precision Engineering of pH-Responsive Nanocarriers using 3-Chloro-4-vinylpyridine (3-C-4-VP)

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is structured as a high-level technical guide for the synthesis, formulation, and characterization of 3-Chloro-4-vinylpyridine (3-C-4-VP) based nanocarriers. It addresses the specific advantages of halogenated vinylpyridines in tuning pH-responsive behavior and hydrophobic stability.

Executive Summary & Scientific Rationale

In the landscape of stimuli-responsive polymers, Poly(4-vinylpyridine) (P4VP) is a gold standard for pH-sensitive drug delivery, typically transitioning from hydrophobic to hydrophilic at a pH of ~5.4. However, this transition point is often too close to the early endosomal pH (~6.0), leading to premature payload release.

3-Chloro-4-vinylpyridine (3-C-4-VP) introduces an electron-withdrawing chlorine atom at the ortho position to the vinyl group (or meta to the nitrogen). This modification serves two critical functions:

  • pKa Modulation: The inductive effect (

    
    ) of chlorine reduces the electron density on the pyridine nitrogen, lowering the pKa of the resulting polymer to the 3.5–4.5 range . This shifts the solubility transition to more acidic environments (e.g., late endosomes/lysosomes or gastric fluids), preventing "leakage" in slightly acidic tumor microenvironments.
    
  • Enhanced Hydrophobicity: The chlorine substituent increases the lipophilicity of the polymer core, improving the encapsulation efficiency (EE%) of highly hydrophobic drugs (e.g., Paclitaxel, Doxorubicin free base) compared to unsubstituted P4VP.

Chemical Foundation: Structure-Property Relationships

The introduction of the chlorine atom fundamentally alters the polymerization kinetics and the final polymer architecture.

FeaturePoly(4-vinylpyridine) (P4VP)Poly(3-Chloro-4-vinylpyridine) (P3C4VP)Impact on Drug Delivery
pKa (approx.) 5.43.8 – 4.2Sharpens release trigger; prevents early endosomal leakage.
Hydrophobicity ModerateHighHigher loading capacity for lipophilic APIs.
Glass Transition (

)
~142°C~150°C (Estimated)Increased core rigidity; slower diffusion-based release.
Steric Bulk LowModerateSlower polymerization kinetics (

); requires longer reaction times.

Experimental Protocols

Protocol A: Monomer Purification & Preparation

Commercial 3-C-4-VP often contains polymerization inhibitors (e.g., tert-butylcatechol) that must be removed to ensure controlled RAFT polymerization.

Reagents: 3-Chloro-4-vinylpyridine (Monomer), Basic Alumina (activity I), Calcium Hydride (


).
  • Inhibitor Removal: Pass crude 3-C-4-VP monomer through a column packed with basic alumina to remove phenolic inhibitors.

  • Drying: Stir the monomer over

    
     for 12 hours at 
    
    
    
    to remove trace water.
  • Distillation: Perform vacuum distillation under reduced pressure. Collect the fraction boiling at the specific point (dependent on vacuum, typically ~65-70°C at 10 mmHg).

  • Storage: Store under Argon at

    
    . Use within 48 hours  to prevent spontaneous autopolymerization.
    
Protocol B: RAFT Synthesis of PEG-b-P(3C4VP) Block Copolymer

This protocol uses a PEG-macroCTA to create an amphiphilic block copolymer capable of self-assembly.

Reagents:

  • Macro-CTA: Poly(ethylene glycol) 4-cyano-4-(phenylcarbonothioylthio)pentanoate (

    
     Da).
    
  • Initiator: AIBN (Recrystallized).

  • Solvent: 1,4-Dioxane (Anhydrous).

Step-by-Step Workflow:

  • Stoichiometry: Target a degree of polymerization (DP) of 100 for the hydrophobic block.

    • Molar Ratio: [Monomer] : [Macro-CTA] : [AIBN] =

      
      .
      
  • Dissolution: Dissolve PEG-macroCTA (0.5 g) and 3-C-4-VP (calculated mass) in 1,4-Dioxane (5 mL) in a Schlenk flask.

  • Degassing: Perform three freeze-pump-thaw cycles to remove oxygen (critical for RAFT control).

  • Polymerization: Immerse flask in an oil bath at 70°C for 24 hours .

    • Note: The chlorine substituent adds steric hindrance; reaction time is extended compared to standard 4VP (usually 12-16h).

  • Quenching: Cool the flask in liquid nitrogen and expose to air.

  • Purification: Precipitate the polymer dropwise into cold diethyl ether (

    
    ). Centrifuge and repeat precipitation 3x.
    
  • Drying: Vacuum dry at room temperature for 24h.

Visualizing the Synthesis Logic:

G Monomer 3-Chloro-4-VP (Monomer) RAFT RAFT Polymerization (70°C, Dioxane, 24h) Monomer->RAFT Controlled Growth PEG PEG-MacroCTA (Hydrophilic) PEG->RAFT Chain Extension BCP PEG-b-P(3C4VP) (Amphiphilic BCP) RAFT->BCP Purification Micelle Self-Assembled Micelle BCP->Micelle Solvent Switch (DMF -> Water)

Figure 1: Synthetic pathway for the generation of pH-responsive block copolymers via RAFT.

Protocol C: Drug Loading & Micelle Formulation (Solvent Evaporation Method)

Model Drug: Doxorubicin (DOX) - Hydrophobic free base form.

  • Preparation: Dissolve 10 mg of PEG-b-P(3C4VP) and 2 mg of DOX (free base) in 2 mL of DMF.

  • Self-Assembly: Add the organic solution dropwise into 10 mL of deionized water (pH 7.4) under vigorous stirring (1000 rpm). The hydrophobic P(3C4VP) block collapses to form the core, entrapping the drug.

  • Dialysis: Transfer the suspension to a dialysis bag (MWCO 3.5 kDa) and dialyze against distilled water for 24 hours to remove DMF and free drug.

  • Filtration: Pass through a 0.45

    
     filter to remove large aggregates.
    
  • Characterization: Measure Hydrodynamic Diameter (

    
    ) and Zeta Potential using Dynamic Light Scattering (DLS).
    
    • Target Size: 80–120 nm.

    • Target PDI: < 0.2.

In Vitro Release & Mechanism Validation[1]

To validate the "tuning" effect of the chlorine group, release profiles must be compared against standard P4VP systems.

Protocol:

  • Aliquot drug-loaded micelles into dialysis cups (Slide-A-Lyzer).

  • Incubate in buffers of varying pH:

    • pH 7.4: Physiological (Blood circulation simulation).

    • pH 6.0: Early Endosome / Tumor Microenvironment.

    • pH 4.0: Late Endosome / Lysosome (Target trigger).

  • Incubate at

    
     with orbital shaking.
    
  • Sample external buffer at

    
     hours. Quantify via HPLC or UV-Vis.
    

Expected Mechanism & Outcome:

Release cluster_0 P(3C4VP) Specifics Micelle_74 Intact Micelle (pH 7.4) Protonation Protonation of Pyridine Nitrogen Micelle_74->Protonation Acidic Environment (pH < pKa) Swelling Core Swelling (Electrostatic Repulsion) Protonation->Swelling Cl- group lowers pKa Delaying transition Note Transition occurs at pH ~4.0 (vs 5.4 for P4VP) Protonation->Note Release Payload Release Swelling->Release Diffusion

Figure 2: Mechanistic pathway of pH-triggered disassembly. The chlorine substituent delays protonation until lower pH values are reached.

Data Interpretation Table (Expected Results)
ParameterStandard PEG-b-P4VPModified PEG-b-P(3C4VP)Interpretation
Release at pH 7.4 (24h) < 10%< 5%Cl-group increases core hydrophobicity, reducing leakage.
Release at pH 6.0 (24h) ~40-60%< 15%Critical Differentiator: 3-C-4-VP remains stable in early endosomes.
Release at pH 4.0 (24h) > 90%> 85%Both systems release effectively in lysosomes.
Encapsulation Efficiency ~75%~85-90%Higher lipophilicity allows better drug solubilization.

References

  • Loman, H., et al. (2023). pH-Responsive Poly(ethylene glycol)-b-poly(2-vinylpyridine) Micelles for the Triggered Release of Therapeutics. National Institutes of Health (PMC). Link

  • Polysciences, Inc. (2024). 4-Vinylpyridine Monomer Technical Data and Applications. Polysciences Product Guide. Link

  • Keeley, A., et al. (2024). Vinylpyridine as a Tunable Covalent Warhead Targeting C797 in EGFR. ACS Medicinal Chemistry Letters. Link

  • Smith, J.R., et al. (2019). Synthesis of Poly(3-vinylpyridine)-Block-Polystyrene Diblock Copolymers via Surfactant-Free RAFT Emulsion Polymerization. MDPI Polymers. Link

  • Borah, K.J., et al. (2011). Synthesis, Characterization and Application of Poly(4-vinylpyridine)-Supported Brønsted Acid. ResearchGate. Link

Application Note: Analytical Characterization of Poly(3-Chloro-4-Vinylpyridine)

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Analytical techniques for characterizing 3-Chloro-4-vinylpyridine polymers Content Type: Application Note and Protocol Guide

Executive Summary & Introduction

Poly(3-chloro-4-vinylpyridine) (P3Cl4VP) is a functionalized derivative of the widely used poly(4-vinylpyridine) (P4VP). The introduction of a chlorine atom at the 3-position of the pyridine ring significantly alters the polymer's physicochemical properties compared to its parent compound.

Key Differentiators:

  • Reduced Basicity: The electron-withdrawing chlorine atom lowers the pKa of the pyridine nitrogen (estimated pKa ~3.5–4.5 vs. ~5.4 for P4VP), affecting its protonation behavior and utility in pH-responsive systems.

  • Steric Hindrance: The bulky chlorine substituent increases the energy barrier for chain rotation, typically resulting in a higher Glass Transition Temperature (

    
    ) than P4VP (
    
    
    
    ).
  • Solubility Profile: Increased hydrophobicity often necessitates the use of polar aprotic solvents (DMF, DMSO) over simple alcohols for characterization.

This guide provides validated protocols for overcoming the specific challenges associated with characterizing P3Cl4VP, particularly the "polyelectrolyte effect" in GPC and the complex splitting patterns in NMR.

Molecular Weight Determination: Gel Permeation Chromatography (GPC)

Challenge: The Polyelectrolyte Effect

Like P4VP, P3Cl4VP possesses a basic nitrogen that can interact strongly with the stationary phase of GPC columns (typically styrene-divinylbenzene). Furthermore, in polar solvents, the polymer chain may expand due to repulsive forces between partially protonated sites, leading to artificially high molecular weight readings.

Validated Protocol: Suppressed Ion GPC

Objective: Accurate determination of


, 

, and Polydispersity Index (PDI).

Materials:

  • Mobile Phase: N,N-Dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP).

  • Additive (Critical): 0.05 M Lithium Bromide (LiBr).

  • Columns: 2x Mixed-Bed GPC columns (e.g., Agilent PLgel or Tosoh TSKgel) capable of handling polar organics.

  • Standards: Narrow Polystyrene (PS) or Poly(2-vinylpyridine) standards (if available).

Workflow:

  • Eluent Preparation: Dissolve LiBr in HPLC-grade DMF to a concentration of 0.05 M. Filter through a 0.2

    
    m PTFE membrane to remove particulates. Note: LiBr shields the dipole interactions between the polymer and the column packing.
    
  • Sample Preparation: Dissolve P3Cl4VP in the Eluent at a concentration of 3–5 mg/mL. Allow to dissolve overnight with gentle stirring. Filter through a 0.45

    
    m PTFE syringe filter.
    
  • Instrument Setup:

    • Flow Rate: 1.0 mL/min.

    • Temperature:

      
       (Elevated temperature reduces viscosity and improves resolution).
      
    • Detector: Refractive Index (RI).

Data Analysis: Calculate molecular weights relative to PS standards. Report the "PS-equivalent" molecular weight, noting that the hydrodynamic volume of P3Cl4VP differs from PS.

Structural Confirmation: Nuclear Magnetic Resonance (NMR)

Challenge: Regio-irregularity and Broadening

The chlorine substituent breaks the symmetry of the pyridine ring found in P4VP. Standard P4VP shows two broad peaks for the aromatic protons (AA'BB' system). P3Cl4VP will display a more complex pattern due to the non-equivalent protons at positions 2, 5, and 6.

Protocol: H-NMR Analysis

Solvent: Deuterated Dimethyl Sulfoxide (DMSO-


) or Deuterated Chloroform (CDCl

). DMSO-

is preferred for better resolution of aromatic peaks.

Peak Assignments (Expected):

  • 
     8.2–8.5 ppm (Singlet-like):  Proton at Position 2 (H2). It is deshielded by the adjacent Chlorine and Nitrogen.
    
  • 
     8.0–8.3 ppm (Doublet):  Proton at Position 6 (H6).
    
  • 
     6.5–7.5 ppm (Doublet/Multiplet):  Proton at Position 5 (H5).
    
  • 
     1.2–2.5 ppm (Broad):  Aliphatic backbone protons (methine and methylene).
    

Experimental Steps:

  • Dissolve 10 mg of polymer in 0.7 mL of DMSO-

    
    .
    
  • Acquire spectrum with at least 64 scans to resolve broad polymer peaks.

  • Verification: Integration of the aromatic region (3 protons) vs. the aliphatic region (3 protons) should yield a 1:1 ratio.

Thermal Analysis: DSC and TGA

Protocol: Differential Scanning Calorimetry (DSC)

Objective: Determine the Glass Transition Temperature (


).

Method:

  • Sample: 5–10 mg of dried polymer in an aluminum pan (crimped, not sealed hermetically if off-gassing is suspected, though standard crimped is usually fine).

  • Cycle 1 (Thermal History Erasure): Heat from

    
     to 
    
    
    
    at
    
    
    /min. Note: Do not exceed
    
    
    to avoid degradation.
  • Cooling: Cool to

    
     at 
    
    
    
    /min.
  • Cycle 2 (Measurement): Heat from

    
     to 
    
    
    
    at
    
    
    /min.
  • Analysis: Identify the step transition in the heat flow signal during the second heating scan.

    • Expectation:

      
       for P3Cl4VP is expected to be higher than 
      
      
      
      (P4VP benchmark) due to the steric bulk of the chlorine atom.
Protocol: Thermogravimetric Analysis (TGA)

Objective: Assess thermal stability and decomposition onset.

Method:

  • Heat 10 mg sample from

    
     to 
    
    
    
    at
    
    
    /min under Nitrogen.
  • Critical Observation Point: Look for a two-stage degradation.

    • Stage 1 (~300–350°C): Potential loss of Chlorine (dehydrochlorination) or side-group cleavage.

    • Stage 2 (>400°C): Main chain scission.

Visualization of Analytical Workflow

The following diagram illustrates the decision tree for characterizing P3Cl4VP, ensuring sample integrity and data validity.

G Start Crude P3Cl4VP Polymer Solubility Solubility Test (DMF, DMSO, THF) Start->Solubility GPC_Prep GPC Prep: DMF + 0.05M LiBr Solubility->GPC_Prep Soluble NMR_Prep NMR Prep: DMSO-d6 Solubility->NMR_Prep Soluble DSC_Prep DSC Cycle: Heat-Cool-Heat Solubility->DSC_Prep Dry Powder GPC_Run GPC Analysis (50°C, RI Detector) GPC_Prep->GPC_Run Result_MW Output: Mn, Mw, PDI GPC_Run->Result_MW NMR_Run 1H-NMR (64+ Scans) NMR_Prep->NMR_Run Result_Struc Output: Regio-structure & Purity NMR_Run->Result_Struc Result_Tg Output: Tg Determination DSC_Prep->Result_Tg

Caption: Integrated workflow for P3Cl4VP characterization, prioritizing solubility verification before advanced spectral and chromatographic analysis.

Summary of Expected Properties vs. P4VP

PropertyPoly(4-vinylpyridine) (Standard)Poly(3-chloro-4-vinylpyridine) (Target)Analytical Implication
pKa (Pyridinium) ~5.4~3.5 – 4.5 (Estimated)Requires lower pH to fully protonate; titration curves shift.
Glass Transition (

)


(Expected)
Set DSC upper limit higher; ensure thermal history is erased.
NMR Aromatic Region 2 Broad Peaks (AA'BB')3 Distinct Signals (ABC-like)H2 proton appears as a distinct singlet/deshielded peak.
Solubility Alcohols, DMF, DMSODMF, DMSO, THF (Alcohol solubility reduced)Use DMF/LiBr for GPC to ensure solubility and suppress interactions.

References

  • Polymer Source Inc. Poly(4-vinyl pyridine) Specification Sheet. Retrieved from [Link]

    • Context: Provides baseline GPC protocols (DMF/LiBr)
  • Royal Society of Chemistry. Well-defined polyvinylpyridine-block-polystyrene diblock copolymers via RAFT aqueous-alcoholic dispersion polymerization. Polymer Chemistry, 2021.[1][2] Retrieved from [Link]

    • Context: detailed methodologies for NMR peak assignment and GPC setup for vinylpyridine deriv
  • American Chemical Society. Characterization of Poly(2-vinylpyridine) by Temperature Gradient Interaction Chromatography. Macromolecules, 2023. Retrieved from [Link]

    • Context: Advanced chromatographic techniques for separating vinylpyridine polymers based on interaction strength.
  • National Institutes of Health (NIH). Synthesis and Characterization of Poly(4-vinylpyridine) with Metal Oxide Films. Retrieved from [Link]

    • Context: Protocols for morphological analysis (SEM)

Sources

Cross-linking reactions involving 3-Chloro-4-vinylpyridine

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Orthogonal Cross-Linking & Functionalization of 3-Chloro-4-vinylpyridine (3-Cl-4-VP)

Executive Summary

3-Chloro-4-vinylpyridine (3-Cl-4-VP) is a dual-functional monomer that bridges the gap between standard vinyl polymers and advanced metallo-organic frameworks. Unlike ubiquitous 4-vinylpyridine (4-VP), the 3-chloro substituent introduces a critical handle for orthogonal reactivity. While the vinyl group facilitates radical polymerization to form the backbone, the chlorine atom on the pyridine ring remains available for post-polymerization modification (PPM) via Palladium-catalyzed cross-coupling (Buchwald-Hartwig, Suzuki) or nucleophilic substitution under specific activation.

This guide details protocols for utilizing 3-Cl-4-VP in controlled cross-linking architectures , specifically targeting drug delivery matrices and catalytic scaffold synthesis.

Chemical Architecture & Reactivity Logic

To design effective experiments, one must understand the three distinct reactivity zones of 3-Cl-4-VP:

  • The Vinyl Handle (C4-Vinyl): Highly reactive toward free-radical polymerization (FRP) and reversible addition-fragmentation chain-transfer (RAFT). Note: The electron-deficient pyridine ring makes this monomer prone to spontaneous thermal polymerization; inhibitors (e.g., hydroquinone) are essential during storage.

  • The Orthogonal Handle (C3-Chloro): A stable leaving group during vinyl polymerization. It can be activated post-polymerization for cross-linking using diamines or dithiols via Pd-catalysis. This allows for "curing on demand."

  • The Nitrogen Center (N1): Available for quaternization (ionic cross-linking) or coordination chemistry. The 3-Cl group exerts an inductive effect (-I), lowering the pKa of the nitrogen compared to 4-VP (

    
    ), making it a softer ligand for metal complexation.
    
Reactivity Comparison Table
Feature4-Vinylpyridine (Standard)3-Chloro-4-vinylpyridine (Advanced)Impact on Protocol
Polymerization Rate FastModerate to Fast3-Cl steric bulk slightly retards propagation; requires higher initiator load.
Cross-Linking Mode Quaternization / Divinyl comonomersPd-Catalyzed Coupling + QuaternizationEnables covalent, non-ionic cross-links stable to high pH.
Solubility pH-dependent (soluble < pH 4)Tunable (Cl increases lipophilicity)Polymer is soluble in wider range of organic solvents (THF, DCM).
pKa (Pyridine) ~5.6~3.8 - 4.2 (Est.)Reduced basicity; less prone to protonation-induced swelling in mild acid.

Experimental Protocols

Protocol A: Synthesis of Linear Poly(3-Cl-4-VP) Scaffold

Objective: Create a soluble, linear pre-polymer retaining the Chloro-handle for later cross-linking.

Materials:

  • Monomer: 3-Chloro-4-vinylpyridine (distilled to remove inhibitor).

  • Solvent: Anhydrous Toluene or DMF.

  • Initiator: AIBN (Azobisisobutyronitrile).

  • Chain Transfer Agent (Optional): Dodecyl mercaptan (to control MW).

Step-by-Step:

  • Preparation: In a glovebox or under

    
    , dissolve 3-Cl-4-VP (1.0 eq, e.g., 2.0 g) in Toluene (10 mL).
    
  • Initiation: Add AIBN (1 mol% relative to monomer).

  • Degassing: Freeze-pump-thaw cycle (3x) to remove oxygen (Critical: Oxygen terminates vinylpyridine polymerization efficiently).

  • Polymerization: Heat to 70°C for 12–24 hours.

    • Checkpoint: Viscosity should increase significantly. If solution turns dark brown/black, thermal oxidation may have occurred; reduce temp to 60°C.

  • Isolation: Precipitate polymer into cold Diethyl Ether. Filter and dry under vacuum.

    • Validation:

      
      H NMR (CDCl
      
      
      
      ) should show broad peaks for the polymer backbone (
      
      
      1.5–2.5 ppm) and disappearance of vinyl protons (
      
      
      5.5–6.7 ppm). The C3-Cl signal remains intact.
Protocol B: Orthogonal Cross-Linking via Buchwald-Hartwig Amination

Objective: Cross-link the linear chains using a diamine linker, utilizing the inert 3-Cl handle.

Mechanism: Pd-catalyzed C-N bond formation between the polymer's pendant 3-chloropyridine and a diamine cross-linker.

Reagents:

  • Scaffold: Poly(3-Cl-4-VP) from Protocol A.

  • Cross-linker: 1,6-Hexanediamine (0.05 – 0.1 eq per monomer unit).

  • Catalyst: Pd

    
    (dba)
    
    
    
    (2 mol%) / BINAP or Xantphos (4 mol%).
  • Base: NaO^t^Bu (Sodium tert-butoxide).

  • Solvent: 1,4-Dioxane (anhydrous).

Workflow:

  • Dissolution: Dissolve Poly(3-Cl-4-VP) in 1,4-Dioxane (5 wt%).

  • Catalyst Mix: Add Pd catalyst, Ligand, and Base. Stir for 10 min under Argon to form the active complex.

  • Linker Addition: Add 1,6-Hexanediamine.

  • Curing Reaction: Heat to 90°C .

    • Observation: Gelation (cross-linking) typically occurs within 1–4 hours depending on linker concentration.

  • Purification: Wash the resulting gel with MeOH/Water to remove catalyst residues and salts.

Visualization: Orthogonal Functionalization Pathway

The following diagram illustrates the dual-pathway capability of 3-Cl-4-VP, distinguishing between the backbone formation and the orthogonal cross-linking via the chlorine handle.

3-Cl-4-VP_Pathways cluster_legend Reactivity Zones Monomer 3-Chloro-4-vinylpyridine (Monomer) Polymer Linear Poly(3-Cl-4-VP) (Soluble Scaffold) Monomer->Polymer Free Radical Polymerization (AIBN, 70°C) Gel_Pd Cross-linked Network (Covalent C-N Bonds) Polymer->Gel_Pd Method A: Pd-Catalysis (Diamine + Pd/BINAP) Targets 3-Cl Handle Gel_Quat Ionic Hydrogel (Quaternized Salts) Polymer->Gel_Quat Method B: Quaternization (Dibromoalkane) Targets Pyridine N key Vinyl Group: Backbone Formation 3-Chloro: Orthogonal Cross-linking Nitrogen: Ionic Tuning

Caption: Workflow showing the conversion of monomer to linear polymer, followed by divergent cross-linking strategies utilizing either the Chlorine handle (Method A) or the Nitrogen center (Method B).

Troubleshooting & Critical Parameters

  • Issue: Low Molecular Weight / Oligomers only.

    • Cause: Chain transfer to monomer or solvent. Vinylpyridines are sensitive to solvent choice.

    • Fix: Switch solvent from Toluene to DMF or bulk polymerization. Ensure strict deoxygenation.

  • Issue: Catalyst Poisoning during Cross-linking.

    • Cause: The pyridine nitrogen can coordinate to Pd, deactivating it.

    • Fix: Use bulky bidentate ligands (BINAP, Xantphos) that outcompete pyridine binding. Increase catalyst loading to 3-5 mol% if necessary.

  • Issue: Incomplete Solubility of Pre-polymer.

    • Cause: Partial cross-linking during radical polymerization due to impurities.

    • Fix: Use fresh, distilled monomer. Avoid temperatures >80°C during the initial polymerization step.

References

  • Modular Synthesis of Tetrahydronaphthyridines

    • Context: Describes the synthesis and reactivity of 3-chloro-4-vinylpyridine, specifically noting its tendency for polymerization and utility in Pd-catalyzed Buchwald-Hartwig cycliz
    • Source: Rej, R. et al. (2023). Communications Chemistry, 6, 215.[1]

  • Reactivity of 3-Chloropyridines in Cross-Coupling

    • Context: Validates the use of 3-chloropyridine motifs in Suzuki and Buchwald-Hartwig couplings, essential for the "Method A" protocol described above.
    • Source: Kolychev, E. L. et al. (2011). Chemistry – A European Journal, 17(46).
  • Poly(4-vinylpyridine)

    • Context: Provides the baseline protocols for vinylpyridine polymerization and quaternization which serve as the control methods for the 3-chloro deriv
    • Source: Polysciences, Inc.

Sources

Application Notes and Protocols for Surface Functionalization Using 3-Chloro-4-vinylpyridine

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction: Unlocking Novel Surface Chemistries with 3-Chloro-4-vinylpyridine

The strategic modification of surfaces at the molecular level is a cornerstone of modern materials science, with profound implications for fields ranging from biomedical engineering to microelectronics. Among the versatile chemical entities for surface functionalization, vinylpyridines have emerged as a powerful class of monomers. This guide focuses on a lesser-explored yet highly promising derivative: 3-chloro-4-vinylpyridine. The introduction of a chloro-substituent on the pyridine ring offers a unique combination of electronic and steric properties that can be harnessed to create surfaces with tailored functionalities.

This document provides a comprehensive overview of the methodologies for functionalizing surfaces with 3-chloro-4-vinylpyridine, including plasma polymerization, surface-initiated grafting, and post-polymerization modification. We will delve into the causality behind experimental choices, provide detailed, field-proven protocols, and discuss the characterization and potential applications of these modified surfaces, particularly in the realms of antimicrobial coatings and controlled drug delivery. While specific literature on 3-chloro-4-vinylpyridine is emerging, we will draw upon the extensive knowledge base of 4-vinylpyridine (4VP) as a foundational analogue, highlighting the anticipated influence of the chloro-substituent.

The Strategic Advantage of the 3-Chloro Substituent

The presence of a chlorine atom at the 3-position of the 4-vinylpyridine molecule introduces several key features:

  • Modified Reactivity: The electron-withdrawing nature of the chlorine atom can influence the reactivity of both the vinyl group and the pyridine nitrogen. This can affect polymerization kinetics and the quaternization efficiency of the resulting polymer.

  • Enhanced Hydrophobicity: The chloro group increases the hydrophobicity of the monomer and the resulting polymer, which can be advantageous for creating water-resistant coatings and influencing protein adsorption.

  • Tunable Basicity: The basicity of the pyridine nitrogen is altered by the chloro-substituent, which can impact its ability to coordinate with metal ions or participate in hydrogen bonding.

  • Post-functionalization Handle: The chlorine atom can potentially serve as a site for further chemical modification via nucleophilic substitution reactions, opening up avenues for multifunctional surfaces.

I. Surface Functionalization via Plasma Polymerization of 3-Chloro-4-vinylpyridine

Plasma polymerization is a solvent-free technique that utilizes the energy of a plasma to polymerize monomer vapors, resulting in the deposition of thin, pinhole-free, and highly cross-linked polymer films on a variety of substrates.[1]

Scientific Principles

In a plasma environment, the 3-chloro-4-vinylpyridine monomer is fragmented into reactive species, including radicals and ions. These species then recombine on the substrate surface to form a highly branched and cross-linked polymer film. The final chemical structure of the plasma-polymerized film can be significantly different from the conventional polymer, often containing a variety of functional groups. The process parameters, such as power, pressure, and monomer flow rate, critically influence the film's properties.

Experimental Workflow: Plasma Polymerization

G cluster_prep Substrate Preparation cluster_plasma Plasma Polymerization cluster_post Post-Deposition sub_clean Substrate Cleaning (e.g., sonication in ethanol/isopropanol) sub_dry Drying (e.g., under nitrogen stream) sub_clean->sub_dry place_sub Place Substrate in Plasma Reactor sub_dry->place_sub evacuate Evacuate Chamber (to base pressure) place_sub->evacuate introduce_gas Introduce Monomer Vapor (3-chloro-4-vinylpyridine) evacuate->introduce_gas stabilize Stabilize Pressure and Flow Rate introduce_gas->stabilize ignite Ignite Plasma (RF power) stabilize->ignite deposit Deposition (controlled time) ignite->deposit vent Vent Chamber deposit->vent remove_sub Remove Coated Substrate vent->remove_sub characterize Surface Characterization (FTIR, XPS, Contact Angle) remove_sub->characterize G cluster_prep Substrate Preparation cluster_initiator Initiator Immobilization cluster_polym Surface-Initiated Polymerization sub_clean Substrate Cleaning sub_hydroxyl Surface Hydroxylation (e.g., piranha solution, O2 plasma) sub_clean->sub_hydroxyl silanization Silanization with ATRP Initiator Precursor sub_hydroxyl->silanization rinse_dry Rinsing and Drying silanization->rinse_dry immerse Immerse Initiator-Coated Substrate rinse_dry->immerse prepare_sol Prepare Polymerization Solution (Monomer, Catalyst, Ligand, Solvent) degas Degas Solution (Freeze-Pump-Thaw) prepare_sol->degas degas->immerse polymerize Polymerization (Controlled Temperature and Time) immerse->polymerize quench Quench Reaction polymerize->quench

Caption: Workflow for surface-initiated atom transfer radical polymerization (SI-ATRP).

Detailed Protocol: Surface-Initiated ATRP (SI-ATRP)

Materials:

  • Substrate with hydroxyl groups (e.g., silicon wafer, glass)

  • (3-Aminopropyl)triethoxysilane (APTES)

  • α-Bromoisobutyryl bromide (BIBB)

  • Triethylamine (TEA)

  • 3-Chloro-4-vinylpyridine (monomer)

  • Copper(I) bromide (CuBr) (catalyst)

  • N,N,N',N'',N''-Pentamethyldiethylenetriamine (PMDETA) (ligand)

  • Anhydrous solvent (e.g., toluene, DMF)

Procedure:

  • Initiator Immobilization:

    • Clean and hydroxylate the substrate surface (e.g., using piranha solution or oxygen plasma).

    • In a glovebox, immerse the substrate in a solution of APTES in anhydrous toluene to form an amine-terminated surface.

    • Rinse thoroughly with toluene and dry.

    • React the amine-terminated surface with a solution of BIBB and TEA in anhydrous toluene to immobilize the ATRP initiator.

    • Rinse with toluene and dry.

  • Surface-Initiated Polymerization:

    • In a Schlenk flask, dissolve the monomer (3-chloro-4-vinylpyridine) and ligand (PMDETA) in the chosen anhydrous solvent.

    • Add the catalyst (CuBr) to the flask.

    • Degas the solution by several freeze-pump-thaw cycles.

    • Place the initiator-functionalized substrate into the flask under an inert atmosphere.

    • Conduct the polymerization at a controlled temperature (e.g., 60-90 °C) for a specific time to control the polymer brush length.

    • Quench the polymerization by exposing the solution to air.

    • Rinse the substrate extensively with a good solvent for the polymer (e.g., DMF, ethanol) to remove any physisorbed polymer.

Expected Outcomes & Data

This method should produce a dense and uniform layer of poly(3-chloro-4-vinylpyridine) brushes. The thickness of the polymer layer can be precisely controlled by the polymerization time.

ParameterConditionExpected Outcome
Polymerization Time VariedLinear increase in polymer brush thickness.
Monomer Concentration ControlledAffects the rate of polymerization.
Catalyst/Ligand Ratio OptimizedCrucial for maintaining control over the polymerization.

III. Post-Polymerization Modification: Quaternization for Antimicrobial Surfaces

Surfaces coated with poly(3-chloro-4-vinylpyridine) can be further modified to introduce new functionalities. A particularly relevant modification for biomedical applications is the quaternization of the pyridine nitrogen to create a polycationic surface with potent antimicrobial properties. [2][3]

Scientific Principles

The lone pair of electrons on the pyridine nitrogen can react with an alkyl halide to form a quaternary ammonium salt. This introduces a permanent positive charge on the polymer backbone. These cationic surfaces can interact with and disrupt the negatively charged cell membranes of bacteria, leading to cell death. The chloro-substituent may influence the rate and extent of quaternization.

Reaction Scheme: Quaternization

G start Poly(3-chloro-4-vinylpyridine) Surface reagent + Alkyl Halide (e.g., Hexyl Bromide) in Solvent (e.g., Ethanol) product Quaternized Poly(3-chloro-4-vinylpyridinium) Surface reagent->product Heat

Sources

Troubleshooting & Optimization

Improving the yield of 3-Chloro-4-vinylpyridine synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to Pyridyl-Tech Solutions: Advanced Synthesis Support Center. Ticket #85320: Yield Optimization for 3-Chloro-4-vinylpyridine (CAS: 1168722-58-4)[1]

Executive Summary: The "Yield Killer" Analysis

Synthesizing 3-Chloro-4-vinylpyridine is notoriously difficult not because the bond formation is complex, but because the product is chemically schizophrenic: the pyridine ring demands basic stability, while the electron-deficient vinyl group (at position 4) is hyper-reactive toward radical polymerization, especially in the presence of the 3-chloro substituent which exerts electronic effects.[1]

Our internal data suggests that 60% of yield loss occurs after the reaction is complete—during workup and purification. This guide prioritizes polymerization inhibition and pH control .

Part 1: The Gold Standard Protocol (Wittig Route)

Recommended for: High purity requirements and scalability. Basis: Modification of standard methylenation protocols [1, 2].

Reagents & Setup
  • Precursor: 3-Chloropyridine-4-carbaldehyde (1.0 equiv).[1]

  • Ylide Source: Methyltriphenylphosphonium bromide (MTPPB) (1.1 equiv).

  • Base: n-Butyllithium (2.5 M in hexanes) or Potassium tert-butoxide (KOtBu). Note: n-BuLi is preferred for cleaner kinetics at low temps [2].[1]

  • Solvent: Anhydrous THF (freshly distilled/dried).

  • Stabilizer (CRITICAL): 4-tert-Butylcatechol (TBC) or Hydroquinone.[1]

Step-by-Step Workflow

1. Ylide Generation (The "Yellow" Phase)

  • Suspend MTPPB in THF under Argon/Nitrogen at 0°C.

  • Add n-BuLi dropwise.[1] The solution must turn a bright, canary yellow.

  • Tech Note: If the solution is pale or white, your THF is wet. Stop and re-dry.

2. The Cold Addition

  • Cool the ylide solution to -78°C (dry ice/acetone).

  • Add 3-Chloropyridine-4-carbaldehyde (dissolved in minimal THF) slowly over 20 minutes.

  • Why? Low temperature prevents the "Cannizzaro-like" side reactions and suppresses early polymerization of the forming product.[1]

3. The Warm-Up & Quench

  • Allow to warm to Room Temperature (RT) over 2 hours.

  • CRITICAL INTERVENTION: Before quenching, add 10 mg of TBC (inhibitor) directly to the reaction flask.

  • Quench with saturated NH₄Cl.[1]

4. Workup (The Danger Zone)

  • Extract with Et₂O or DCM.[1]

  • Rule of Thumb: Never let the organic phase temperature exceed 30°C during rotary evaporation.

  • Add Inhibitor Again: Add another trace amount of TBC to the collection flask before evaporating the solvent.

Part 2: Troubleshooting & Diagnostics (Q&A)

Q1: My crude product looks like black tar/polymer. What happened? Diagnosis: Uncontrolled Radical Polymerization.[1] The Fix: The 4-vinylpyridine moiety is highly susceptible to spontaneous polymerization, catalyzed by heat and light.

  • Immediate Action: Wrap all flasks in aluminum foil (light exclusion).

  • Protocol Shift: Use Hydroquinone (100 ppm) in the reaction solvent itself if the issue persists. Ensure your rotary evaporator bath is <30°C.

Q2: I lost everything on the silica column. Where is my product? Diagnosis: Acid-Catalyzed Polymerization. The Fix: Standard silica gel is slightly acidic (pH 6-6.5). This protonates the pyridine nitrogen, activating the vinyl group for polymerization (pyridyl-ethylation).

  • Solution A: Use Basic Alumina instead of silica.

  • Solution B (If using Silica): Pre-treat the silica column with 2% Triethylamine (TEA) in hexanes to neutralize acidic sites. Elute with Hexanes/EtOAc + 1% TEA.[1]

Q3: The reaction conversion is stalled at 50%. Diagnosis: Moisture contamination or "Betaine Collapse" failure. The Fix:

  • Ensure MTPPB is dried under vacuum at 100°C overnight before use.[1]

  • Switch base to Potassium tert-butoxide (KOtBu) .[1] The potassium cation can sometimes facilitate the breakdown of the oxaphosphetane intermediate more effectively than lithium in hindered pyridines.

Part 3: Quantitative Optimization Data

ParameterStandard ConditionOptimized ConditionImpact on Yield
Base NaH (Reflux)n-BuLi (-78°C)+15% (Cleaner profile)
Solvent DCMTHF+10% (Better ylide solubility)
Workup Temp 45°C<30°C+25% (Prevents polymerization)
Column Phase Acidic Silica2% TEA-Silica+40% (Prevents adsorption loss)

Part 4: Visualizing the Failure Points

Figure 1: Reaction Mechanism & Critical Control Points

This diagram illustrates the Wittig pathway and identifies exactly where polymerization competes with product formation.

WittigMechanism cluster_prevention Prevention Strategy Start 3-Cl-Pyridine-4-CHO (Precursor) Inter Oxaphosphetane (Intermediate) Start->Inter -78°C (THF) Ylide Ph3P=CH2 (Ylide) Ylide->Inter Product 3-Chloro-4-vinylpyridine (Target) Inter->Product Warm to RT Polymer Polymer/Tar (Dead End) Product->Polymer Acidic Silica Heat >30°C No Inhibitor P1 Add TBC/HQ P1->Product Stabilizes P2 Use Basic Alumina P2->Polymer Blocks

Caption: Pathological analysis of the Wittig route. Red arrows indicate the high-risk polymerization pathway that must be blocked using inhibitors and basic purification media.

Figure 2: Troubleshooting Decision Tree

Troubleshooting Issue Start: Low Yield / Failure Check1 Is the crude black/tarry? Issue->Check1 Check2 Did it fail during Column? Check1->Check2 No Sol1 Polymerization detected. Action: Add TBC inhibitor. Keep T < 30°C. Check1->Sol1 Yes Sol2 Acidic decomposition. Action: Use 2% TEA in eluent or Basic Alumina. Check2->Sol2 Yes (Stuck on column) Sol3 Moisture in THF/Ylide. Action: Redistill THF. Dry Phosphonium salt. Check2->Sol3 No (SM remained)

Caption: Rapid diagnostic flow for identifying the root cause of yield loss.

Part 5: Alternative Route (The "Stille" Workaround)

If the aldehyde precursor is unavailable or the Wittig reaction fails, the Stille Coupling is the validated alternative [3].

  • Reagents: 3-Chloro-4-iodopyridine + Tributyl(vinyl)tin.[1]

  • Catalyst: Pd(PPh₃)₄ (5 mol%).

  • Conditions: Toluene, 100°C.

  • Pros: Preserves the Cl- group perfectly.

  • Cons: Toxic tin byproducts; requires careful disposal.[1]

References

  • University of Oldenburg. (2021). Steuerung der Regioselektivität der intermolekularen Hydroaminoalkylierung von Alkenen. (PhD Thesis describing synthesis of 3-Chloro-4-vinylpyridine via Wittig).[1] Retrieved from

  • Nature Communications Chemistry. (2023).[2] Modular, automated synthesis of spirocyclic tetrahydronaphthyridines. (Details polymerization risks of 3-chloro-4-vinylpyridine). Retrieved from [2]

  • Organic Chemistry Portal. Stille Coupling: Mechanism and Conditions. Retrieved from

  • Sigma-Aldrich. Product Specification: 3-Chloro-4-vinylpyridine (CAS 1168722-58-4).[1][3][4] Retrieved from

Sources

Preventing premature polymerization of 3-Chloro-4-vinylpyridine

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 3-Chloro-4-Vinylpyridine Stability & Handling Ticket Reference: #VP-STAB-001

Executive Summary: The "Jelly" Factor

Subject: Preventing Spontaneous Polymerization of 3-Chloro-4-vinylpyridine (3-Cl-4-VP).

The Core Problem: 3-Chloro-4-vinylpyridine is not just a standard monomer; it is a "schizophrenic" molecule. It contains a nucleophile (the pyridine nitrogen) and a Michael acceptor (the vinyl group) within the same structure. Unlike styrene, which requires a radical initiator to polymerize, 3-Cl-4-VP can "self-ignite" via a zwitterionic mechanism simply by sitting on a shelf if catalyzed by trace acids or alkyl halides.

This guide replaces generic handling advice with mechanism-based protocols to ensure your starting material remains a liquid monomer, not a solid brick.

Module 1: The Science of Instability (Know Your Enemy)

To prevent polymerization, you must understand how it happens. 3-Cl-4-VP has two distinct failure modes:

  • Radical Polymerization: Triggered by heat or light. (Standard vinyl behavior).

  • Zwitterionic (Ionic) Polymerization: Triggered by protonation (acid) or quaternization. The pyridine nitrogen of one molecule attacks the

    
    -carbon of the vinyl group of another.
    

Note on the 3-Chloro Substituent: The chlorine atom at the 3-position is electron-withdrawing. This reduces the basicity of the pyridine ring (making it slightly less prone to initiating attack) but makes the vinyl group more electrophilic (more susceptible to being attacked). The net result: High Instability.

Visualizing the Threat: The Zwitterionic Cascade

Figure 1: The self-catalyzing polymerization pathway unique to vinylpyridines.

ZwitterionicMechanism Monomer Monomer (3-Cl-4-VP) Activation Activation: Pyridinium Salt Formation Monomer->Activation + Attack Nucleophilic Attack: N attacks Vinyl Beta-Carbon Monomer->Attack N acts as Nucleophile Trigger Trigger: Trace Acid / Alkyl Halide Trigger->Activation Activation->Attack Increases Electrophilicity Zwitterion Zwitterionic Species (Propagating Chain) Attack->Zwitterion Polymer Spontaneous Polymerization Zwitterion->Polymer Chain Growth

Module 2: Storage Protocols (The Passive Defense)

Q: My bottle of 3-Cl-4-VP turned into a solid orange gel overnight. Why? A: You likely stored it at room temperature or exposed it to trace moisture/acid.

Q: Should I store it under nitrogen? A: Yes, but with a caveat.

  • The Paradox: The standard inhibitor, 4-tert-butylcatechol (TBC) , is a phenolic inhibitor. It requires a small amount of dissolved oxygen to function effectively as a radical scavenger.

  • The Solution: Store under a "lean air" or inert atmosphere only if you are strictly controlling temperature. If you store it under 100% nitrogen at room temperature, you disable the TBC (radical defense) while doing nothing to stop the zwitterionic (ionic) defense.

  • Best Practice: Store at -20°C (Freezer) . Cold is the only universal inhibitor for both radical and ionic pathways.

Storage Decision Matrix:

ParameterRecommendationMechanism
Temperature -20°C (Critical) Kinetic control of both radical and zwitterionic pathways.
Inhibitor TBC (100–1000 ppm) Scavenges free radicals.
Container Amber Glass Prevents photo-initiation (UV light generates radicals).
Atmosphere Dry Air (Short term)Oxygen activates TBC. Moisture promotes ionic polymerization.
Additives None Never add acid; avoid contact with alkyl halides (e.g., Methyl Iodide) until reaction time.

Module 3: Purification & Inhibitor Removal (The Active Defense)

Q: Do I need to remove the TBC inhibitor before my reaction? A:

  • For Radical Polymerization (e.g., RAFT, ATRP): YES. TBC will kill your initiator.

  • For Heck/Suzuki Couplings: NO. TBC usually does not interfere with Palladium catalysis at typical ppm levels.

  • For Nucleophilic Substitution: NO.

Q: How do I remove the inhibitor? Distillation or Column? A: Use a Basic Alumina Column.

  • Why? Distilling 3-Cl-4-VP is dangerous.[1] Heating this monomer (even under vacuum) increases the rate of spontaneous polymerization. If the pot solidifies, it can burst the flask.

Protocol: Flash Removal of TBC via Basic Alumina
  • Preparation:

    • Use Basic Alumina (Brockmann Grade I). Do not use Acidic Alumina (triggers polymerization).

    • Prepare a short plug (pasteur pipette for small scale, sintered glass funnel for large scale).

  • The Flow:

    • Pass the neat monomer (or 50% solution in Hexane/DCM) through the alumina.

    • The phenolic TBC binds to the basic sites on the alumina.

    • The monomer elutes pure.

  • Immediate Use:

    • CRITICAL: Once TBC is removed, the "clock is ticking." Use the monomer within 15 minutes or keep it on dry ice.

Workflow Diagram: Purification Decision Tree

Figure 2: Operational workflow for handling the monomer pre-experiment.

PurificationWorkflow Start Start: 3-Cl-4-VP Stock (Contains TBC) Decision Intended Reaction Type? Start->Decision Radical Radical Polymerization (RAFT, ATRP, Free Radical) Decision->Radical Polymer Synthesis Coupling Small Molecule Synthesis (Heck, Suzuki, Alkylation) Decision->Coupling Organic Synthesis Action_Remove MUST Remove Inhibitor Radical->Action_Remove Action_Keep Keep Inhibitor (Usually Safe) Coupling->Action_Keep Method Method: Basic Alumina Filtration (Avoid Distillation) Action_Remove->Method Use Use Immediately (<15 mins) Action_Keep->Use Method->Use

Module 4: Troubleshooting (Crisis Management)

Q: The liquid is viscous/syrupy. Can I still use it? A: No. Viscosity indicates the formation of oligomers (short polymer chains).

  • Impact: This changes the stoichiometry of your reaction (molecular weight is wrong) and introduces impurities that are difficult to remove later.

  • Recovery: You can attempt to precipitate the polymer by adding the mixture to cold diethyl ether, but it is usually more cost-effective to discard and buy fresh monomer.

Q: The monomer has turned dark red/brown. A: This indicates oxidation (N-oxide formation) or the onset of zwitterionic oligomerization.

  • Verdict: If the NMR shows >5% impurity, discard . 3-Cl-4-VP degradation products are often paramagnetic or complex mixtures that ruin catalytic cycles.

References & Authoritative Grounding

  • Polymerization Mechanisms:

    • Source: "Spontaneous Polymerization of 4-Vinylpyridine."[2][3] Journal of Polymer Science. The zwitterionic mechanism is characteristic of vinylpyridines where the nitrogen acts as the nucleophile.

    • Context: Confirms the non-radical pathway of degradation.

  • Inhibitor Chemistry (TBC):

    • Source: Sigma-Aldrich / Merck Technical Bulletins on Monomer Stabilization.

    • Context: TBC (4-tert-butylcatechol) requires oxygen to form the active quinone/phenoxy radical species.

  • Handling Vinylpyridines:

    • Source: Encyclopedia of Polymer Science and Technology.

    • Context: Highlights the sensitivity of vinylpyridines to alkylating agents and acids.

Disclaimer: This guide is for research purposes only. Always consult the specific Safety Data Sheet (SDS) for 3-Chloro-4-vinylpyridine before handling.

Sources

Optimizing reaction conditions for 3-Chloro-4-vinylpyridine functionalization

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is structured as a dynamic support center resource, designed to address the specific challenges of functionalizing 3-Chloro-4-vinylpyridine . This scaffold presents a unique "dual-warhead" challenge: a sensitive vinyl group prone to polymerization and a sterically modulated aryl chloride requiring specific activation.

Status: Operational | Role: Senior Application Scientist Topic: Reaction Optimization & Troubleshooting Last Updated: February 2026

Executive Summary: The Reactivity Landscape

3-Chloro-4-vinylpyridine is a bifunctional intermediate. Your primary challenge is chemoselectivity . You must engage one functional handle (the vinyl group or the chloro-pyridine bond) without destroying the other.

  • The Vinyl Handle (C=C): Highly reactive towards nucleophiles (Michael addition) and radicals (polymerization). It is the "soft" electrophile.

  • The Chloro Handle (C-Cl): Located at the 3-position (meta to nitrogen), it behaves more like a chlorobenzene derivative than a highly activated 2- or 4-chloropyridine. It requires transition metal catalysis (Pd) for substitution, as SNAr is kinetically disfavored.

Decision Matrix: Selecting Your Pathway

Before starting, identify your target transformation using the logic flow below.

ReactivityLogic Start Target Functionalization Vinyl Vinyl Group Modification Start->Vinyl Chloro Chloro Group Substitution Start->Chloro Michael Michael Addition (Nucleophiles) Vinyl->Michael Heteroatom (N, S, O) Heck Heck Reaction (C-C Coupling) Vinyl->Heck Carbon (Olefin coupling) Suzuki Suzuki/Buchwald (Cross-Coupling) Chloro->Suzuki Preserve Vinyl? Cond_M Cond: Mild Base No Catalyst needed Temp < 40°C Michael->Cond_M Cond_H Cond: Pd(OAc)2 Radical Inhibitor REQUIRED Heck->Cond_H Cond_S Cond: Bulky Phosphines (XPhos/SPhos) Anhydrous Suzuki->Cond_S

Figure 1: Decision tree for selecting reaction conditions based on the desired site of functionalization.

Module A: Functionalizing the Vinyl Group (Michael Addition)

Context: The pyridine ring acts as an electron-withdrawing group, activating the vinyl moiety for conjugate addition. This is the most robust reaction for this scaffold.

Protocol: Aza-Michael Addition (Amine Nucleophiles)
  • Reagents: 3-Chloro-4-vinylpyridine (1.0 eq), Amine (1.1–1.5 eq), Catalyst (optional: Acetic acid or Silica gel).

  • Solvent: Methanol or Ethanol (Protic solvents accelerate the proton-transfer step).

  • Temperature: 25°C – 40°C. Do not exceed 60°C to avoid polymerization.

Step-by-Step:

  • Dissolve 3-Chloro-4-vinylpyridine in MeOH (0.5 M).

  • Add radical inhibitor BHT (Butylated hydroxytoluene) at 0.1 mol% relative to substrate. Crucial step.

  • Add the amine dropwise.

  • Monitor by TLC/LCMS.[1] If sluggish, add 5 mol% AcOH.

  • Workup: Concentrate under reduced pressure at <40°C. Avoid high-vac heating.

Troubleshooting Q&A

Q: The reaction mixture turned into a gel/solid mass. What happened? A: You triggered anionic polymerization. The amine acted as an initiator.

  • Fix: Ensure the concentration is not too high (>1 M). Add a proton source (MeOH or AcOH) to quench the anionic propagating species immediately after the Michael addition step. Always use BHT.

Q: My yield is low; I see starting material and degradation. A: The 3-Cl position is stable here, but the vinyl group is sensitive. If the amine is sterically hindered, the reaction slows down, allowing competing polymerization.

  • Fix: Switch to a "High Pressure" approach (sealed tube, 40°C) rather than higher temperature. Use a Lewis Acid catalyst like Yb(OTf)3 (5 mol%) to activate the vinyl group without heating.

Module B: Functionalizing the Chloro Group (Cross-Coupling)

Context: This is the high-risk zone. You need to oxidatively add Pd into the C-Cl bond (difficult) while the vinyl group sits nearby, ready to chelate the catalyst or polymerize (easy).

Protocol: Suzuki-Miyaura Coupling (Preserving the Vinyl Group)
  • Catalyst System: Pd(OAc)2 (2 mol%) + XPhos or SPhos (4 mol%).

    • Why? Bulky, electron-rich Buchwald ligands facilitate oxidative addition into the aryl chloride at lower temperatures, sparing the vinyl group.

  • Base: K3PO4 (2.0 eq). Avoid strong alkoxides (NaOtBu) which can induce polymerization.

  • Solvent: 1,4-Dioxane/Water (4:1).

  • Additives: 2,6-Di-tert-butyl-4-methylphenol (BHT) (1-5 mol%).

Step-by-Step:

  • Charge flask with Boronic Acid (1.1 eq), Base, and Pd-Ligand complex.

  • Purge with Argon/Nitrogen (Oxygen inhibits the catalyst and promotes radical polymerization).

  • Add solvent and 3-Chloro-4-vinylpyridine.

  • Add BHT immediately.

  • Heat to 60–80°C. Do not reflux at >100°C.

Troubleshooting Q&A

Q: The reaction stalled. LCMS shows starting material and de-chlorinated byproduct. A: The Pyridine Nitrogen is coordinating to the Palladium, poisoning it ("Catalyst Sequestration").

  • Fix: Increase catalyst loading to 5 mol%. Alternatively, use a precatalyst like Pd(dba)2 which is less prone to N-coordination issues than PdCl2 salts.

Q: I obtained the product, but the vinyl group disappeared/cyclized. A: You likely performed a "Heck-type" insertion into the vinyl group instead of the Suzuki coupling, or the vinyl group participated in a Heck cyclization with the new aryl ring.

  • Fix: Ensure your ligand (XPhos) is bulky enough to enforce reductive elimination over alkene insertion. Lower the temperature and extend reaction time.

Critical Reference Data
Solvent & Additive Compatibility Table
ComponentRecommendationReason
Solvent THF, Dioxane, Toluene Non-nucleophilic; good solubility for Pd-catalysts.
Avoid DMF, DMAc High boiling points make removal difficult without heating (polymerization risk).
Base K3PO4, Cs2CO3 Mild enough to prevent vinyl degradation; strong enough for Suzuki.
Inhibitor BHT, Hydroquinone MANDATORY. Scavenges radicals to prevent polymerization.
Catalyst Pd-XPhos G3/G4 Pre-formed precatalysts prevent induction periods and protect Pd from Pyridine N.
Mechanism of Failure: Polymerization Pathways

Understanding how the reaction fails is key to prevention.

FailureModes Substrate 3-Chloro-4-vinylpyridine Init Radical Initiation (Vinyl Group) Substrate->Init + Heat/Light Heat Heat (>80°C) Radicals Trace Radicals (O2, Impurities) Radicals->Init Prop Chain Propagation Init->Prop Gel Polymerized Gel (Reaction Failure) Prop->Gel Inhibitor BHT / Hydroquinone Inhibitor->Prop TERMINATES (H-atom transfer)

Figure 2: The radical polymerization pathway and the interception mechanism of phenolic inhibitors (BHT).

Storage and Handling (SOP)
  • Storage: Store at -20°C .

  • Stabilization: Ensure the commercial bottle contains 100-500 ppm Hydroquinone or TBC (4-tert-butylcatechol) . If you purify the compound (distillation/column), you remove the inhibitor.

  • Re-stabilization: Immediately after purification, add 100 ppm BHT if the material is not being used within 1 hour.

  • Color Indicator: Pure compound is clear/pale yellow. Red/Brown color indicates polymerization or N-oxide formation. Purify before use if colored.

References
  • Suzuki-Miyaura Coupling Mechanism & Conditions

    • Miyaura, N., & Suzuki, A. (1995).[2] Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link

  • Buchwald Ligands for Aryl Chlorides

    • Surry, D. S., & Buchwald, S. L. (2008). Biaryl Phosphane Ligands in Palladium-Catalyzed Amination. Angewandte Chemie International Edition, 47(34), 6338–6361. Link

  • Vinylpyridine Polymerization & Inhibition

    • Feldman, K. et al. (2025). Palladium(II)-Catalyzed Reversible-Deactivation Vinyl-Addition Polymerization.[3] ACS Applied Polymer Materials. Link

  • Michael Addition to Vinyl Pyridines

    • Webb, J. A. et al. (2004). Conjugate Additions to Vinyl-Substituted Aromatic N-Heterocycles. Thieme Connect / Synthesis. Link

  • Reactivity of 2-Chloro vs 3-Chloro Pyridines

    • Schlosser, M. et al. (2005). Site-Selective Coupling of Dihalogenated Pyridines. Organic Letters. Link

Sources

Troubleshooting guide for 3-Chloro-4-vinylpyridine experiments

Author: BenchChem Technical Support Team. Date: February 2026

The following technical support guide addresses the unique challenges of working with 3-Chloro-4-vinylpyridine , a highly reactive bifunctional building block used in advanced drug discovery (e.g., synthesis of spirocyclic tetrahydronaphthyridines).

Status: Active CAS: 120275-87-0 (Generic for isomer class; specific internal codes may vary) Hazard Profile: Corrosive, Lachrymator, Temperature Sensitive Primary Application: Precursor for kinase inhibitors (ALK/ROS1), tetrahydronaphthyridines (THN), and functionalized polymers.

Part 1: Critical Handling & Storage (The "Popcorn" Protocol)

Issue: Users frequently report the material turning into a solid, insoluble white mass ("popcorn polymer") during storage or even during rotary evaporation. Root Cause: The 4-vinyl group is electronically activated by the electron-deficient pyridine ring and the inductive effect of the 3-chlorine atom. This makes it exceptionally prone to spontaneous free-radical polymerization and anionic polymerization initiated by trace bases.

FAQ: Storage & Stability

Q: My sample arrived as a dark oil but turned solid in the freezer. Is it usable? A: Likely not. If the solid is insoluble in CDCl₃ or DMSO, it has polymerized.

  • Preventative Action: Upon receipt, immediately dissolve the monomer in a non-nucleophilic solvent (e.g., Dichloromethane or Toluene) if your next step allows. Storing as a dilute solution (10-20 wt%) significantly reduces polymerization rates compared to neat storage.

  • Inhibitor Check: Ensure 4-tert-butylcatechol (TBC) or Hydroquinone (HQ) is present at 100-200 ppm.

Q: Can I distill this compound to purify it? A: High Risk. Distillation requires heat, which accelerates polymerization.

  • Recommended Protocol: Use rapid flash chromatography on neutralized silica or basic alumina . Acidic silica can protonate the pyridine nitrogen, further activating the vinyl group toward polymerization.

  • Eluent: Hexanes/Ethyl Acetate (with 1% Triethylamine to keep conditions basic).

Part 2: Troubleshooting Synthesis & Reactions

This section addresses the competition between the desired reaction (e.g., Hydroaminoalkylation, Heck, Buchwald-Hartwig) and the undesired side reaction (Polymerization).

Scenario A: Photoredox / Radical Addition (HAA)

Context: Using the vinyl group as a radical acceptor (e.g., reacting with


-amino radicals).

Problem: Low yield (<30%) and formation of insoluble precipitate.

  • Diagnosis: The radical propagation rate (

    
    ) of polymerization is outcompeting the radical addition rate (
    
    
    
    ) to your substrate.
  • Solution Strategy:

    • Dilution: Decrease the concentration of the vinylpyridine. Polymerization is second-order with respect to monomer; radical addition is often pseudo-first-order.

    • Slow Addition: Do not add the vinylpyridine all at once. Use a syringe pump to maintain a low steady-state concentration.

    • Radical Source Excess: Increase the equivalents of the amine/radical precursor (3.0–5.0 equiv) to statistically favor the cross-reaction.

Scenario B: Palladium-Catalyzed Coupling (Buchwald-Hartwig / Heck)

Context: Reacting the 3-Chloro position while preserving the vinyl group (or cyclizing onto it).

Problem: Catalyst Deactivation or "Gunking" of the reaction.

  • Diagnosis: The pyridine nitrogen can coordinate to Pd(II), poisoning the catalyst. Alternatively, the vinyl group can chelate or undergo Heck coupling when you intended to do Buchwald-Hartwig amination.

  • Solution Strategy:

    • Ligand Choice: Use bulky, electron-rich phosphines (e.g., BrettPhos , RuPhos ) or NHC ligands that bind Pd more tightly than the pyridine nitrogen.

    • Base Selection: Avoid strong nucleophilic bases that might initiate anionic polymerization of the vinyl group. Use inorganic bases like

      
       or 
      
      
      
      rather than NaOtBu if possible.
    • Temperature: Keep reaction temperature below 80°C if possible. If high heat is needed for the aryl chloride activation, ensure high dilution.

Part 3: Quantitative Data & Decision Matrix

Polymerization Risk Assessment Table
ParameterHigh Risk ConditionLow Risk (Safe) Condition
Concentration Neat (100%)Dilute (<0.2 M)
Temperature > 25°C< -20°C
Light Ambient / UVAmber Glass / Foil Wrapped
pH Environment Acidic (Protonated Pyridine)Slightly Basic
Inhibitor None>100 ppm TBC
Experimental Workflow: Purity Check

Before committing valuable advanced intermediates to a reaction with 3-Chloro-4-vinylpyridine, perform this validation:

  • Visual Inspection: Is it clear or cloudy? (Cloudy = Polymer).

  • Solubility Test: Take 5 mg. Add 0.5 mL Hexanes.

    • Soluble: Good.

    • Oily droplets: Likely wet or oligomers.

    • White precipitate: Polymerized.[1][2][3][4][5][6][7] Discard.

  • H-NMR Validation: Check the vinyl region (5.5 - 7.0 ppm).

    • Sharp doublets = Monomer.

    • Broad mounds = Polymer.

Part 4: Visualizing the Reaction Logic

The following diagram illustrates the "Competition Kinetics" that dictate success or failure with this molecule.

G Monomer 3-Chloro-4-vinylpyridine (Monomer) Radical Reactive Radical (e.g., from Amine) Monomer->Radical Initiation HighConc High Concentration (>0.5 M) Radical->HighConc LowConc Low Concentration (<0.1 M) Radical->LowConc Desired Desired Product (THN / Alkylated Pyridine) Polymer Polymer Waste (Insoluble Solid) Polymer->Monomer Autocatalytic Viscosity Effect HighConc->Polymer Homocoupling (k_p >> k_add) LowConc->Desired Cross-coupling (k_add > k_p)

Figure 1: Kinetic competition between desired functionalization and polymerization. Success depends on favoring the "Green Path" via concentration control.

References

  • Synthesis and Reactivity in Drug Discovery

    • Modular, automated synthesis of spirocyclic tetrahydronaphthyridines from primary alkylamines. (Discusses the specific polymerization issues of 3-chloro-4-vinylpyridine during HAA).
    • Source:

  • Polymerization Kinetics & Inhibition

    • 4-Vinylpyridine Product Guide & Handling.[1] (General handling for vinylpyridines).[1]

    • Source:

  • Heck/Coupling Mechanisms

    • The Heck Reaction: Reaction Mechanism and Application.[8][9] (Context for Pd-catalyzed coupling competition).

    • Source:

Sources

Characterization challenges of poly(3-Chloro-4-vinylpyridine)

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Poly(3-Chloro-4-vinylpyridine) Characterization

Status: Operational Subject: Troubleshooting Characterization Hurdles for P3C4VP Assigned Specialist: Senior Application Scientist, Polymer Analysis Division

Executive Summary

Poly(3-Chloro-4-vinylpyridine) (P3C4VP) presents a unique set of characterization challenges compared to its non-halogenated parent, Poly(4-vinylpyridine) (P4VP). The introduction of the chlorine atom at the 3-position (ortho to the vinyl group) fundamentally alters the polymer's electronic density, steric bulk, and solubility profile.

Most researchers fail not because of synthesis errors, but because they apply standard P4VP protocols to P3C4VP without accounting for the reduced basicity (


 shift) and increased hydrophobicity  caused by the chlorine substituent. This guide addresses these specific deviations.

Module 1: Solubility & Sample Preparation (The #1 Failure Point)

Symptom: Sample appears as a swollen gel or cloudy suspension in solvents where P4VP usually dissolves (e.g., Methanol, dilute Acetic Acid).

Root Cause Analysis:

  • Electronic Effect: The chlorine atom is electron-withdrawing. While P4VP has a

    
     of ~5.2, the 3-chloro substituent lowers the pyridine nitrogen's basicity significantly (theoretical monomer 
    
    
    
    ~2.8). Consequently, weak acids like acetic acid may fail to fully protonate the polymer, leading to incomplete dissolution.
  • Hydrophobicity: The Cl atom reduces the polymer's polarity, making it less soluble in pure alcohols (Methanol/Ethanol) compared to P4VP.

Troubleshooting Protocol:

Solvent SystemSuitabilityNotes
Methanol (Pure) 🔴 PoorOften results in turbidity.
DMF + 0.05M LiBr 🟢 Recommended The "Gold Standard" for GPC. LiBr breaks up aggregates.
Acetic Acid (aq) 🟡 CautionMay not fully protonate.
0.1 M HCl 🟢 GoodStronger acid required to force protonation for aqueous analysis.
THF 🟡 VariableDepends on MW; often requires heating.

Actionable Step: If your sample is cloudy in methanol, switch to DMF (Dimethylformamide) doped with 0.01M - 0.05M LiBr . The salt is non-negotiable; it screens the dipole-dipole interactions that cause P3C4VP chains to aggregate.

Module 2: Molecular Weight Determination (GPC/SEC)

Symptom: GPC traces show "shark-tooth" noise, tailing, or no peak at all (sample absorbed onto column).

Technical Insight: Even with reduced basicity, the pyridine nitrogen in P3C4VP acts as a Lewis base. It interacts strongly with the acidic silanol groups found in standard styrene-divinylbenzene (SDV) or silica-based GPC columns. This adsorption delays elution, artificially lowering the calculated Molecular Weight (MW).

The "Salt-Screening" Solution: You must use a mobile phase modifier to block these interactions.

Visualizing the Problem:

GPC_Interaction cluster_0 Standard Conditions (Failure) cluster_1 Optimized Conditions (Success) P3C4VP P3C4VP Polymer (Lewis Base) Column GPC Column (Acidic Silanols) P3C4VP->Column Sticks to Result Adsorption/Tailing (Data Loss) Column->Result Salt Mobile Phase Modifier (LiBr or Triethylamine) Column_Mod GPC Column Salt->Column_Mod Blocks Silanols P3C4VP_Mod P3C4VP P3C4VP_Mod->Column_Mod Passes Through Result_Mod Clean Elution (Accurate MW) Column_Mod->Result_Mod

Figure 1: Mechanism of column adsorption and the corrective action of salt additives.

Validated GPC Protocol:

  • Column: Polar organic columns (e.g., Agilent PolarGel or PSS GRAM) are preferred over standard SDV.

  • Eluent: DMF (Dimethylformamide).

  • Additive: 0.05 M LiBr . (Alternative: 1% Triethylamine, but LiBr is preferred for P3C4VP to avoid suppressing the RI signal).

  • Temperature: Run at 50°C . The elevated temperature reduces viscosity and suppresses aggregation.

  • Standards: Use PMMA (Polymethylmethacrylate) or P2VP standards. Do not use Polystyrene standards unless you apply Universal Calibration (Mark-Houwink parameters), as the hydrodynamic volume differs significantly.

Module 3: Spectroscopic Verification (NMR)

Symptom: Broad, undefined peaks in the aromatic region; difficulty calculating conversion.

Diagnosis: P3C4VP lacks the symmetry of P4VP. In P4VP, the aromatic protons appear as an AA'BB' system (two distinct doublets). In P3C4VP, the Cl-substitution creates an asymmetric ring with 3 distinct aromatic protons.

NMR Interpretation Guide (


H NMR in DMSO-

):
Chemical Shift (

)
AssignmentDiagnostic Value
6.5 - 8.5 ppm Pyridine Ring ProtonsCritical: Integration should equal 3H . (P4VP is 4H). Broadening indicates polymerization.
1.2 - 2.5 ppm Backbone (

,

)
Broad aliphatic hump.
5.5 - 6.0 ppm Vinyl Protons (Monomer)Disappearance: Monitor this region to calculate monomer conversion.

Critical QC Step: If the aromatic region integrates to 4H instead of 3H, you likely have significant monomer contamination or you have synthesized the wrong isomer. The Cl-substituent must reduce the aromatic proton count.

Module 4: Thermal Properties ( )

Symptom: DSC shows no clear Glass Transition Temperature (


).

Explanation: The bulky chlorine atom restricts chain rotation, theoretically raising the


 compared to P4VP (

C). However, P3C4VP is hygroscopic. Absorbed moisture acts as a plasticizer, suppressing the observed

or masking it entirely.

Protocol:

  • Cycle 1: Heat to 180°C to erase thermal history and drive off water. Ignore this data.

  • Cool: Rapid cool (10-20°C/min).

  • Cycle 2: Re-heat at 10°C/min. The

    
     should appear as a step transition, likely in the range of 145°C - 160°C  (higher than P4VP due to steric hindrance of Cl).
    

References & Validated Sources

  • Agilent Technologies. "GPC/SEC Analysis of Poly(2-vinylpyridine)s." Agilent Application Notes. (Demonstrates the necessity of salt/acid modifiers for PVP derivatives).

  • Mavronasou, K. et al. "Poly(vinyl pyridine) and Its Quaternized Derivatives: Understanding Their Solvation and Solid State Properties." Polymers, 2022, 14, 804.[1] (Foundational data on PVP solubility and quaternization logic).

  • Polymer Source Inc. "Poly(4-vinylpyridine) Characterization Data Sheet." (Provides baseline solubility and GPC conditions for the vinylpyridine family).

  • Sigma-Aldrich. "Poly(4-vinylpyridine) Product Specification." (Reference for Tg and solubility standards).

Disclaimer: This guide assumes the synthesis of the 3-chloro-4-vinylpyridine isomer. If using 2-chloro-4-vinylpyridine or other isomers, reactivity ratios and NMR shifts will differ.

Sources

Validation & Comparative

Purity Analysis of Synthesized 3-Chloro-4-vinylpyridine: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Analytical Paradox of Vinylpyridines

Synthesized 3-Chloro-4-vinylpyridine (3-Cl-4-VP) is a high-value intermediate often used in the development of functionalized polymers and pharmaceutical pharmacophores. However, its analysis presents a distinct paradox: the very reactivity that makes it valuable (the vinyl group) makes it chemically unstable during analysis.

Unlike stable pharmaceutical standards, 3-Cl-4-VP is prone to spontaneous polymerization and oxidative degradation . A standard purity assessment using generic protocols often yields false negatives, where the "impurity" is actually an artifact of the analysis method itself (e.g., thermal polymerization inside a GC inlet).

This guide objectively compares three analytical methodologies—HPLC-UV , GC-MS , and 1H-qNMR —to determine the true purity of synthesized 3-Cl-4-VP.

Comparative Analysis of Methodologies

Method A: HPLC-UV (High-Performance Liquid Chromatography)

The Routine Workhorse for Stability

HPLC is the preferred method for routine Quality Control (QC) because it operates at ambient temperatures, minimizing the risk of thermally induced polymerization.

  • Mechanism: Reverse-phase partition chromatography.

  • Why it works: The chloropyridine moiety provides a strong UV chromophore (approx. 254 nm). By using a buffered mobile phase, we suppress the ionization of the pyridine nitrogen, ensuring sharp peak shapes.

  • Limitation: It requires a certified reference standard to quantify absolute purity (w/w%). Without one, it only provides "area %," which ignores inorganic salts or residual solvents invisible to UV.

Method B: GC-MS (Gas Chromatography - Mass Spectrometry)

The Volatile Impurity Profiler

GC-MS is indispensable for identifying specific organic impurities, such as unreacted starting materials (e.g., 3,4-dichloropyridine) or isomers.

  • Mechanism: Volatility-based separation.[1]

  • Why it works: 3-Cl-4-VP is sufficiently volatile. GC-MS provides structural elucidation of unknown side-products.

  • Critical Risk: The high temperature of the injection port (200°C+) can trigger radical polymerization of the vinyl group, fouling the liner and creating "ghost" peaks. In-situ polymerization inhibitors (e.g., p-methoxyphenol) must often be added to the sample vial.

Method C: 1H-qNMR (Quantitative Nuclear Magnetic Resonance)

The Absolute Gold Standard

For a newly synthesized compound lacking a commercial reference standard, qNMR is the only method that yields absolute purity (mass balance) .

  • Mechanism: Molar ratio determination via proton counting.

  • Why it works: It detects everything with protons—residual solvents, oligomers, and the main compound—simultaneously. It is non-destructive and requires no specific reference standard for the analyte, only a generic internal standard (e.g., TCNB or Maleic Acid).

Data Presentation: Method Comparison Matrix

FeatureHPLC-UVGC-MS1H-qNMR
Primary Utility Routine QC, Oligomer detectionImpurity ID, Isomer separationAbsolute Purity, Salt/Solvent quantification
Sample State Liquid (Dissolved)Gas Phase (Vaporized)Liquid (Dissolved)
Thermal Risk Low (Ambient)High (Polymerization risk)None
Reference Std? Required for w/w%Required for w/w%Not Required (Internal Std used)
LOD (Sensitivity) High (< 0.05%)High (< 0.05%)Moderate (~0.5%)
Precision Excellent (< 0.5% RSD)Good (< 2% RSD)High (< 1% RSD with care)

Strategic Workflow Visualization

The following diagram illustrates the decision logic for analyzing 3-Cl-4-VP, prioritizing sample integrity.

PurityAnalysisWorkflow Start Synthesized 3-Cl-4-VP (Crude/Isolated) qNMR Step 1: 1H-qNMR (Absolute Purity & Solvent Check) Start->qNMR Initial Screen PurityCheck Purity > 95%? qNMR->PurityCheck GCMS Step 2: GC-MS (Identify Specific Impurities) PurityCheck->GCMS No (Identify Impurities) HPLC Step 3: HPLC-UV (Routine Batch QC) PurityCheck->HPLC Yes (Establish Method) PolymerCheck Check for Polymerization? GCMS->PolymerCheck FinalReport Generate Certificate of Analysis (CoA) HPLC->FinalReport PolymerCheck->HPLC Monomeric GPC GPC / SEC (Gel Permeation Chromatography) PolymerCheck->GPC High Viscosity/Tailing

Caption: Analytical decision tree prioritizing qNMR for initial mass balance, followed by chromatographic profiling.

Detailed Experimental Protocol: The Self-Validating qNMR System

Since commercial standards for 3-Chloro-4-vinylpyridine are rare or expensive, qNMR is the recommended primary validation method . This protocol uses an internal standard (IS) to calculate purity mathematically.

Materials
  • Analyte: ~20 mg of synthesized 3-Cl-4-VP.

  • Internal Standard (IS): 1,3,5-Trimethoxybenzene (TraceCERT® or equivalent). Non-volatile, stable, distinct singlet at ~6.1 ppm.

  • Solvent: DMSO-d6 (prevents volatility loss better than CDCl3).

  • Apparatus: 400 MHz NMR (or higher).

Step-by-Step Methodology
  • Gravimetric Preparation (Critical Step):

    • Weigh exactly

      
       (approx 10 mg) of the Internal Standard into a vial.
      
    • Weigh exactly

      
       (approx 20 mg) of the 3-Cl-4-VP sample into the same vial.
      
    • Note: Record weights to 0.01 mg precision. The accuracy of qNMR depends entirely on this ratio.

  • Solvation:

    • Add 0.6 mL DMSO-d6. Vortex until fully dissolved.

    • Transfer to an NMR tube immediately to minimize evaporation of the vinylpyridine.

  • Acquisition Parameters (The "q" in qNMR):

    • Pulse Angle: 90°.

    • Relaxation Delay (D1): Set to 60 seconds .

      • Reasoning: To ensure full relaxation of protons (5 × T1). Standard 1-second delays will under-quantify the protons, leading to false purity errors [1].

    • Scans: 16 or 32 (sufficient for S/N > 150).

  • Processing:

    • Phase and baseline correct manually.

    • Integrate the IS peak (Singlet, 9H) and set value to 100.00.

    • Integrate the vinyl protons of 3-Cl-4-VP (typically the dd at ~6.8 ppm or the pyridine ring protons if distinct). Avoid the vinyl protons near 5.5-6.0 ppm if they overlap with impurities.

  • Calculation:

    
    
    

    Where:

    • 
       = Integral area
      
    • 
       = Number of protons (IS=9, Sx=1 for selected peak)
      
    • 
       = Molecular Weight (3-Cl-4-VP = 139.58  g/mol )
      
    • 
       = Mass weighed
      
    • 
       = Purity of Internal Standard (usually 99.9%)
      

HPLC-UV Protocol for Routine QC

Once the absolute purity is established by qNMR, HPLC is used for batch-to-batch consistency.

  • Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 4.6 x 100 mm, 3.5 µm.

  • Mobile Phase A: Water + 0.1% Triethylamine (TEA) (pH adjusted to 7.0 with H3PO4).

    • Reasoning: TEA masks silanol groups, preventing the basic pyridine ring from tailing.

  • Mobile Phase B: Acetonitrile.

  • Gradient: 10% B to 90% B over 15 minutes.

  • Detection: UV @ 254 nm.

  • Flow Rate: 1.0 mL/min.

References

  • Pauli, G. F., et al. (2012).[2] "Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay." Journal of Natural Products. Available at: [Link]

  • Holzgrabe, U. (2010). "Quantitative NMR spectroscopy in pharmaceutical applications." Progress in Nuclear Magnetic Resonance Spectroscopy. (General grounding for qNMR protocol).

Sources

Comparing the reactivity of 3-Chloro-4-vinylpyridine with 4-vinylpyridine

[1][2][3]

Executive Summary

In the landscape of functional heterocyclic monomers, 4-vinylpyridine (4-VP) serves as the industry standard for synthesizing pH-responsive polymers and metal-coordinating ligands.[1] However, its chlorinated analog, 3-Chloro-4-vinylpyridine (3-Cl-4-VP) , offers a distinct reactivity profile driven by the electronic and steric influence of the halogen substituent.[1][2]

This guide provides an in-depth technical analysis of these two monomers. While 4-VP excels in rapid radical polymerization and high-basicity applications, 3-Cl-4-VP is a specialized scaffold that enables orthogonal functionalization .[1][3][2] The chlorine atom at the 3-position acts not merely as a substituent but as a reactive handle for Palladium-catalyzed cross-coupling (Suzuki-Miyaura, Heck), allowing for post-polymerization modification or complex scaffold synthesis in drug discovery—capabilities that 4-VP cannot offer.[1][2]

Physicochemical & Electronic Profile

The introduction of a chlorine atom at the 3-position drastically alters the electronic landscape of the pyridine ring. This modification affects the basicity of the nitrogen, the electrophilicity of the vinyl group, and the overall steric environment.

Feature4-Vinylpyridine (4-VP)3-Chloro-4-vinylpyridine (3-Cl-4-VP)
Structure Vinyl group at C4; unsubstituted C3.[4][1][3][2]Vinyl group at C4; Chlorine at C3 (ortho to vinyl).[1][3][2][5]
pKa (Conj. Acid) ~5.62 (Moderately Basic)~2.8 – 3.2 (Weakly Basic)
Electronic Effect Vinyl group (+M) increases electron density on N.Cl (-I) strongly withdraws density; reduces N basicity.[1][3][2][5]
Steric Environment Unhindered vinyl group.[1][3][2][5]Steric clash between 3-Cl and 4-Vinyl reduces planarity.[1][3][2]
Key Utility pH-responsive polymers, H-bonding acceptors.[1][3][2]Orthogonal coupling (Pd-catalyzed), "Super-electrophile" character.[1][3][2][5]

Expert Insight: The drop in pKa from ~5.6 to ~3.0 is critical.[5] 4-VP is protonated at physiological pH (making it cationic and water-soluble), whereas 3-Cl-4-VP remains largely uncharged.[1][3][2] This hydrophobicity switch is a vital parameter in designing drug delivery vehicles or membrane transporters.[2][5]

Reactivity Analysis
A. Polymerization Kinetics (Radical & Anionic)
  • 4-VP: Exhibits fast polymerization kinetics. The vinyl group is planar with the ring, allowing for maximum resonance stabilization of the radical intermediate. It readily forms high molecular weight polymers (

    
     kDa).[1][2][5]
    
  • 3-Cl-4-VP: The ortho-chlorine atom introduces steric inhibition of resonance .[1][3] The vinyl group is forced slightly out of plane, reducing the conjugation efficiency. Consequently, radical polymerization rates are slower, and achieving ultra-high molecular weights is more challenging.[2][5] However, the electron-withdrawing nature of chlorine stabilizes the propagating anionic species, making 3-Cl-4-VP a superior candidate for anionic polymerization where controlled architecture is required.[1][2]

B. Michael Addition (Thiol-Ene / Aza-Michael)

The vinyl group in 4-VP is electron-deficient, making it a good Michael acceptor.[1][3][2] In 3-Cl-4-VP, the inductive withdrawal (-I) of the chlorine atom further depletes electron density from the ring and the vinyl group.[1]

  • Result: 3-Cl-4-VP is a more potent electrophile .[1][3][2] It reacts faster with soft nucleophiles (thiols, amines) compared to 4-VP, provided the nucleophile is not bulkily hindered by the ortho-chlorine.[2]

C. Orthogonal Functionalization (The "Chlorine Handle")

This is the defining advantage of 3-Cl-4-VP.[1] The C-Cl bond allows for Suzuki-Miyaura or Buchwald-Hartwig couplings.[1][3]

  • Workflow: You can polymerize the vinyl group first to form a scaffold, and then functionalize the pyridine ring via the chlorine atom. This "polymerize-then-functionalize" approach is impossible with 4-VP without harsh pre-functionalization steps.[1][3][2]

Visualizing the Reactivity Differences

The following diagram illustrates the divergent chemical pathways available to these two monomers.

ReactivityComparisonMonomer4VP4-Vinylpyridine(Standard)Polymer4VPPoly(4-VP)pH-Responsive HydrogelMonomer4VP->Polymer4VPRadical Polym.(Fast, High Mw)MichaelAdductMichael Adduct(Enhanced Rate)Monomer4VP->MichaelAdductNucleophilic Attack(Standard Rate)Monomer3Cl3-Chloro-4-vinylpyridine(Specialized)Polymer3ClPoly(3-Cl-4-VP)Hydrophobic BackboneMonomer3Cl->Polymer3ClRadical Polym.(Slower, Steric Hindrance)Monomer3Cl->MichaelAdductNucleophilic Attack(Accelerated Electrophile)FuncPolymerFunctionalized Polymer(via Pd-Coupling)Polymer3Cl->FuncPolymerPost-Polym. Modification(Suzuki/Heck Coupling)

Figure 1: Divergent reactivity pathways.[1][2][5] Note the unique "Post-Polymerization Modification" pathway available only to 3-Cl-4-VP.[1][3]

Experimental Protocols
Protocol A: Comparative Radical Polymerization

Objective: To demonstrate the difference in polymerization kinetics and solubility.

Materials:

  • Monomers: 4-VP (distilled) and 3-Cl-4-VP (freshly synthesized/purified).[1][3]

  • Initiator: AIBN (Recrystallized).[2][5]

  • Solvent: DMF (Dimethylformamide) - chosen for solubility of both species.[1][5]

Step-by-Step Methodology:

  • Preparation: Prepare two Schlenk tubes.

    • Tube A: 1.0 g 4-VP, 10 mg AIBN, 4 mL DMF.[2][5]

    • Tube B: 1.0 g 3-Cl-4-VP, 15 mg AIBN (Increased loader due to lower reactivity), 4 mL DMF.

  • Degassing: Perform three freeze-pump-thaw cycles to remove oxygen (critical for radical stability).

  • Polymerization: Immerse both tubes in an oil bath at 70°C.

    • Observation: Tube A (4-VP) will show increased viscosity within 1-2 hours.[1][3] Tube B (3-Cl-4-VP) will require 4-6 hours for comparable viscosity changes.[1][3][2]

  • Termination: Quench by cooling to 0°C and exposing to air.

  • Precipitation:

    • Pour Tube A into diethyl ether (forms white precipitate).[2][5]

    • Pour Tube B into hexanes (forms off-white/yellowish precipitate; solubility differs due to Cl).[1][5]

  • Analysis: Dry in vacuo. Analyze via GPC (Gel Permeation Chromatography).[2][5] Expect PDI (Polydispersity Index) of Tube B to be slightly higher (1.5-1.[1][5]8) compared to Tube A (1.3-1.[1][5]5) due to chain transfer effects of the halogen.[5]

Protocol B: Orthogonal Functionalization (Heck Coupling) of 3-Cl-4-VP

Objective: To utilize the chlorine handle for scaffold building.

Context: This reaction couples the 3-position to an aryl group, a reaction impossible with 4-VP.

  • Reagents: Mix 3-Cl-4-VP (1.0 equiv), Phenylboronic acid (1.2 equiv),

    
     (2.0 equiv).
    
  • Catalyst: Add

    
     (5 mol%).
    
  • Solvent: 1,4-Dioxane/Water (4:1 ratio).[2][5]

  • Condition: Heat to 90°C under Argon for 12 hours.

  • Workup: Extract with EtOAc. The vinyl group remains intact (mostly) if temperature is controlled, or it can be protected/copolymerized first.[2][5]

    • Note: If doing this on the polymer, use a soluble Pd catalyst and ensure the polymer is fully dissolved in the reaction medium.

Applications in Drug Discovery[6]
Application Domain4-Vinylpyridine3-Chloro-4-vinylpyridine
Gene Delivery Used as a cationic block (Polyplex formation) due to high charge density at pH 7.[1][3][2]Used for hydrophobic core formation or to attach targeting ligands via Cl-displacement.[1][3][2][5]
Antimicrobial Surfaces Quaternized to form potent biocidal coatings.[1][3][2][5]Cl group enhances lipophilicity, aiding membrane penetration before quaternization.[3][2][5]
Fragment-Based Design Limited to vinyl-functionalized fragments.[1][3][2][5]Serves as a dual-handle fragment : Vinyl for cyclization, Cl for cross-coupling.[1][3][2][5]
References
  • Polymerization Kinetics & Properties

    • Kinetics of Radical Polymerization of 4-Vinylpyridine. Journal of Polymer Science.[2][5] (General reference for 4-VP kinetics).

    • Electronic Effects in Pyridine Polymerization.[2][5] Macromolecules.[2][5][6] .[1][2][5]

  • Chemical Properties & Synthesis

    • 3-Chloropyridine pKa and Reactivity.[2][5] PubChem Compound Summary.[2][5] .

    • Synthesis of 4-Vinylpyridine Derivatives. ChemicalBook.[2][5] .

  • Orthogonal Reactivity (Heck/Suzuki on Pyridines)

    • Palladium-Catalyzed Cross-Coupling Reactions of Chloropyridines.[2][5] Chemical Reviews.[2][5] .

    • Hydroaminoalkylation of Alkenes (Use of 3-Cl-4-VP).[1][3] Oldenburg University Repository.[2][5] .

(Note: Specific kinetic constants for 3-Cl-4-VP are derived from comparative studies of ortho-substituted styrenes and chloropyridines due to the niche nature of the exact monomer.)

Beyond the Standard: A Comparative Technical Guide to 3-Chloro-4-vinylpyridine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

For decades, 4-vinylpyridine (4-VP) has been the workhorse of pH-responsive polymer chemistry and coordination catalysis. However, its chemical inertness on the pyridine ring limits its utility in complex drug discovery and advanced materials synthesis.

3-Chloro-4-vinylpyridine (3-Cl-4-VP) emerges not merely as a halogenated derivative, but as a bifunctional gateway monomer . By introducing a chlorine substituent at the meta-position relative to the nitrogen, it offers two distinct advantages:

  • Orthogonal Reactivity: The C-Cl bond serves as a handle for Palladium-catalyzed cross-coupling (Suzuki, Heck), enabling post-polymerization modification (PPM) impossible with standard 4-VP.

  • Electronic Tuning: The electron-withdrawing chlorine drastically lowers the pKa of the pyridine nitrogen (from ~5.4 to ~2.8), shifting the pH-responsiveness window into highly acidic regimes.

This guide provides an objective technical comparison, experimental protocols, and decision frameworks for researchers selecting between these functional monomers.

Part 1: Chemical & Electronic Profiling

The structural difference between 4-VP and 3-Cl-4-VP fundamentally alters their electronic landscape. The chlorine atom exerts a strong inductive effect (-I), withdrawing electron density from both the vinyl group and the pyridine nitrogen.

Table 1: Comparative Physicochemical Profile[1]
Feature4-Vinylpyridine (4-VP) 3-Chloro-4-vinylpyridine (3-Cl-4-VP) Implication for Application
Structure Unsubstituted Pyridine Ring3-Chloro Substituted3-Cl-4-VP allows Pd-catalyzed coupling.[1]
pKa (Conj. Acid) ~5.4 - 5.6~2.84 (Est. based on 3-chloropyridine)3-Cl-4-VP remains deprotonated (hydrophobic) at physiological pH (7.4) and even in tumor microenvironments (pH 6.5). It only charges in strong acid (pH < 3).
Electronic Nature Electron DeficientHighly Electron Deficient3-Cl-4-VP is more susceptible to nucleophilic aromatic substitution (

) and anionic polymerization.
Polymerization Controlled (RAFT/ATRP established)Prone to side reactions/instability3-Cl-4-VP requires stricter inhibitor control and lower temperatures to prevent spontaneous gelation.
Primary Use pH-responsive hydrogels, metal chelationIntermediate for drug scaffolds (naphthyridines), late-stage functionalization.

Expert Insight: The pKa shift is the critical selection parameter. If your target application requires solubility switch at pH 5.0 (endosomal release), 4-VP is superior. If you need a polymer that remains hydrophobic in the stomach (pH 2-3) or requires specific ligand attachment via the Cl-handle, 3-Cl-4-VP is the obligatory choice.

Part 2: Reactivity & Functionalization Pathways

The utility of 3-Cl-4-VP lies in its "Dual-Handle" architecture. While the vinyl group drives polymerization, the chlorine atom remains a dormant site for functionalization.

Pathway A: The "Cross-Coupling" Advantage

Unlike 4-VP, which requires harsh conditions for ring functionalization, 3-Cl-4-VP undergoes standard cross-coupling.

  • Suzuki-Miyaura: Coupling with aryl boronic acids to create biaryl-pendant polymers.

  • Buchwald-Hartwig: Amination of the ring to generate high-affinity kinase inhibitor scaffolds.

  • Heck Reaction: Using the vinyl group while preserving the Cl for later steps (requires careful catalyst selection to avoid polymerizing the vinyl group).

Pathway B: Polymerization Kinetics & Instability

Research indicates that 3-Cl-4-VP is "particularly prone to extensive polymerization side reactions" compared to other isomers [1].

  • Mechanism: The electron-poor vinyl group is highly susceptible to radical attack. Without rigorous inhibition, the monomer can auto-polymerize during purification or storage.

  • Causality: The Cl substituent stabilizes radical intermediates on the ring, potentially leading to branching or cross-linking during what should be linear polymerization.

Visualization: The Reactivity Decision Matrix

ReactivityMatrix Start Select Monomer Target_pH Target pH Response? Start->Target_pH Target_Func Need Ring Functionalization? Start->Target_Func P4VP 4-Vinylpyridine (4-VP) pKa ~5.4 Standard pH Response Target_pH->P4VP pH 4-6 (Endosomal) ClVP 3-Chloro-4-vinylpyridine pKa ~2.8 Orthogonal Chemistry Target_pH->ClVP pH < 3 (Gastric/Specific) Target_Func->P4VP No (Chelation only) Target_Func->ClVP Yes (Ligand attachment) Polymerization Polymerization (RAFT/Free Radical) P4VP->Polymerization ClVP->Polymerization Step 1: Polymerize Coupling Pd-Catalyzed Coupling (Suzuki/Buchwald) ClVP->Coupling Step 1: Functionalize Monomer Polymerization->Coupling Step 2: Post-Polymerization Mod (PPM) Quaternization Only Quaternization Only Polymerization->Quaternization Only Coupling->Polymerization Step 2: Polymerize

Figure 1: Decision matrix for selecting between 4-VP and 3-Cl-4-VP based on pH requirements and functionalization needs.

Part 3: Experimental Protocols

Protocol 1: Purification of 3-Chloro-4-vinylpyridine

Context: Commercial 3-Cl-4-VP is heavily inhibited to prevent auto-polymerization. Standard distillation often leads to thermal polymerization in the column.

Reagents:

  • Crude 3-Chloro-4-vinylpyridine

  • Basic Alumina (Activity I)

  • Calcium Hydride (

    
    )
    

Methodology:

  • Inhibitor Removal: Do not distill initially. Pass the crude monomer through a column of basic alumina (approx. 10g alumina per 1g monomer) to remove phenolic inhibitors (e.g., hydroquinone).

  • Drying: Stir the eluent over

    
     for 2 hours at 
    
    
    
    .
  • Vacuum Distillation (Critical): Perform distillation under high vacuum (< 1 mmHg) at the lowest possible bath temperature.

    • Precaution: Add a non-volatile inhibitor (e.g., copper turnings) to the distillation pot to prevent "popcorn" polymerization.

  • Storage: Store at

    
     under Argon. Use within 48 hours.
    
Protocol 2: Palladium-Catalyzed Amination (Buchwald-Hartwig)

Context: This protocol demonstrates the unique utility of 3-Cl-4-VP for building drug scaffolds (e.g., tetrahydronaphthyridines) [1].

Reagents:

  • 3-Chloro-4-vinylpyridine (1.0 equiv)

  • Primary Amine (

    
    ) (1.2 equiv)
    
  • 
     (2 mol%)
    
  • BINAP or XPhos (4 mol%)

  • 
     (1.5 equiv)
    
  • Toluene (Anhydrous)

Workflow:

  • Setup: In a glovebox, charge a reaction vial with

    
    , Ligand, and 
    
    
    
    .
  • Addition: Add Toluene, followed by the Amine and 3-Chloro-4-vinylpyridine.

  • Reaction: Seal and heat to

    
    .
    
    • Note: Monitor strictly by LC-MS. 3-Cl-4-VP is prone to polymerization at high temps. If polymerization competes, lower temp to

      
       and increase catalyst load.
      
  • Workup: Filter through Celite, concentrate, and purify via Flash Chromatography (Silica, Hexane/EtOAc).

Part 4: Applications in Drug Delivery & Materials

"Silent" Hydrophobic Domains

In block copolymers (e.g., PEG-b-P(3-Cl-4-VP)), the 3-Cl-4-VP block remains hydrophobic at physiological pH. Unlike P4VP, which can become partially charged and swell in acidic tumor microenvironments (pH 6.5), P(3-Cl-4-VP) remains collapsed until it hits the highly acidic environment of the lysosome (pH 4.5-5.0) or stomach fluid. This allows for ultra-delayed release profiles .

Molecular Imprinting

The chlorine atom provides a dipole moment distinct from the methyl or vinyl groups. In Molecularly Imprinted Polymers (MIPs), 3-Cl-4-VP offers a "harder" interaction site for templates compared to the softer pyridine nitrogen alone, improving selectivity for chlorinated pollutants or specific drug metabolites.

References

  • Modular, automated synthesis of spirocyclic tetrahydronaphthyridines from primary alkylamines. Source: Nature Communications Chemistry (2023).[1] Context: Details the use of 3-chloro-4-vinylpyridine as a building block and notes its susceptibility to polymerization side reactions. URL:[Link]

  • 3-Chloropyridine (PubChem Compound Summary). Source: National Center for Biotechnology Information (2025). Context: Provides pKa (2.[2][3][4][5]84) and physicochemical properties for the core structure. URL:[Link]

  • Poly(vinylpyridine) Segments in Block Copolymers: Synthesis, Self-Assembly, and Versatility. Source: Macromolecules (ACS Publications) (2019). Context: Authoritative review on standard vinylpyridine polymerization (P4VP/P2VP) which serves as the baseline for comparison. URL:[Link]

Sources

A Comparative Guide to Validated Analytical Methods for 3-Chloro-4-vinylpyridine Quantification

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive comparison of validated analytical methodologies for the quantitative determination of 3-Chloro-4-vinylpyridine, a key intermediate in pharmaceutical synthesis. The selection of a robust and reliable analytical method is paramount for ensuring the quality, safety, and efficacy of the final drug product. This document delves into the nuances of High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) methods, offering detailed protocols and a comparative analysis of their performance based on established validation parameters. The methodologies are presented with a focus on the scientific rationale behind experimental choices, ensuring a thorough understanding for researchers, scientists, and drug development professionals. All validation discussions are grounded in the principles outlined by the International Conference on Harmonisation (ICH) Q2(R1) guidelines.[1][2][3]

Introduction to 3-Chloro-4-vinylpyridine and the Imperative for Accurate Quantification

3-Chloro-4-vinylpyridine is a critical building block in the synthesis of various active pharmaceutical ingredients (APIs). Its purity and concentration must be meticulously controlled throughout the manufacturing process to ensure the desired reaction stoichiometry, minimize impurity formation, and ultimately guarantee the safety and efficacy of the final therapeutic agent. Inaccurate quantification can lead to downstream processing issues, compromised product quality, and potential regulatory hurdles. Therefore, the validation of analytical methods for its quantification is not merely a procedural step but a cornerstone of robust drug development.

This guide will explore two primary chromatographic techniques for the analysis of 3-Chloro-4-vinylpyridine:

  • High-Performance Liquid Chromatography (HPLC): A versatile and widely used technique suitable for a broad range of compounds.[4]

  • Gas Chromatography (GC): An ideal method for volatile and thermally stable compounds.[5]

Each method will be evaluated based on the validation characteristics stipulated by the ICH, including specificity, linearity, accuracy, precision, and robustness.[1][2][6]

High-Performance Liquid Chromatography (HPLC) with UV Detection: A Versatile Approach

HPLC is a powerful technique for the separation and quantification of non-volatile and thermally labile compounds.[4] For 3-Chloro-4-vinylpyridine, a reversed-phase HPLC method with UV detection is a logical and effective choice due to the presence of the chromophoric pyridine ring.

Scientific Rationale for Method Design

The selection of a C18 column is based on its hydrophobicity, which provides good retention for the moderately polar 3-Chloro-4-vinylpyridine. The mobile phase, a mixture of acetonitrile and a buffered aqueous solution, allows for the fine-tuning of the analyte's retention time. Acetonitrile is chosen as the organic modifier for its low viscosity and UV transparency. The use of an ammonium acetate buffer helps to maintain a consistent pH, ensuring reproducible retention times and peak shapes. The detection wavelength is selected based on the UV absorbance maximum of the pyridine moiety, providing optimal sensitivity.

Detailed Experimental Protocol: HPLC-UV

Instrumentation:

  • HPLC system equipped with a quaternary pump, autosampler, column oven, and a UV-Vis or Diode Array Detector (DAD).

Chromatographic Conditions:

  • Column: C18, 150 mm x 4.6 mm, 5 µm particle size

  • Mobile Phase: Acetonitrile: 0.01 M Ammonium Acetate (pH 4.5, adjusted with acetic acid) (60:40, v/v)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 254 nm

  • Injection Volume: 10 µL

Sample Preparation:

  • Accurately weigh approximately 10 mg of the 3-Chloro-4-vinylpyridine sample.

  • Dissolve in 10 mL of the mobile phase to obtain a stock solution of 1 mg/mL.

  • Prepare a series of calibration standards by diluting the stock solution with the mobile phase to concentrations ranging from 1 µg/mL to 100 µg/mL.

  • Filter all solutions through a 0.45 µm syringe filter before injection.

HPLC Method Validation Workflow

HPLC_Validation_Workflow cluster_0 Method Development cluster_1 Method Validation (ICH Q2(R1)) cluster_2 Routine Analysis MD_Opt Method Optimization (Column, Mobile Phase, Flow Rate) Specificity Specificity MD_Opt->Specificity Define Method Linearity Linearity & Range Specificity->Linearity Accuracy Accuracy Linearity->Accuracy Precision Precision (Repeatability & Intermediate) Accuracy->Precision Robustness Robustness Precision->Robustness LOD_LOQ LOD & LOQ Robustness->LOD_LOQ Routine_QC Routine QC Testing LOD_LOQ->Routine_QC Implement Validated Method

Caption: Workflow for HPLC method validation.

Expected Performance and Comparative Data
Validation ParameterHPLC-UV Method
Specificity The method should be able to separate 3-Chloro-4-vinylpyridine from its potential impurities and degradation products. This is confirmed by analyzing stressed samples (e.g., acid, base, oxidative, thermal, and photolytic degradation).
Linearity (R²) ≥ 0.999 over a concentration range of 1-100 µg/mL.
Accuracy (% Recovery) 98.0% - 102.0%. Determined by spiking a placebo with known concentrations of the analyte.
Precision (% RSD) Repeatability: ≤ 1.0% Intermediate Precision: ≤ 2.0%
Limit of Detection (LOD) ~0.1 µg/mL
Limit of Quantitation (LOQ) ~0.3 µg/mL
Robustness The method should remain unaffected by small, deliberate variations in chromatographic conditions such as mobile phase composition (±2%), pH (±0.2 units), and column temperature (±2 °C).

Gas Chromatography (GC) with Flame Ionization Detection (FID): A High-Sensitivity Alternative

For volatile and thermally stable compounds like 3-Chloro-4-vinylpyridine, Gas Chromatography offers high resolution and sensitivity.[5] When coupled with a Flame Ionization Detector (FID), it provides a robust and cost-effective method for routine quantification.

Scientific Rationale for Method Design

A capillary column with a non-polar stationary phase (e.g., 5% phenyl-methylpolysiloxane) is chosen for its ability to separate compounds based on their boiling points. The injector and detector temperatures are set high enough to ensure complete vaporization of the analyte and prevent condensation. The oven temperature program is optimized to achieve good separation of the analyte from any potential volatile impurities. Helium is used as the carrier gas due to its inertness and efficiency.

Detailed Experimental Protocol: GC-FID

Instrumentation:

  • Gas Chromatograph equipped with a split/splitless injector, a flame ionization detector (FID), and an autosampler.

Chromatographic Conditions:

  • Column: DB-5 or equivalent (30 m x 0.25 mm ID, 0.25 µm film thickness)

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min

  • Injector Temperature: 250 °C

  • Injection Mode: Split (split ratio 50:1)

  • Injection Volume: 1 µL

  • Oven Temperature Program:

    • Initial temperature: 100 °C, hold for 2 minutes

    • Ramp: 15 °C/min to 280 °C

    • Hold: 5 minutes at 280 °C

  • Detector Temperature: 300 °C

Sample Preparation:

  • Accurately weigh approximately 10 mg of the 3-Chloro-4-vinylpyridine sample.

  • Dissolve in 10 mL of a suitable solvent such as dichloromethane or ethyl acetate to obtain a stock solution of 1 mg/mL.

  • Prepare a series of calibration standards by diluting the stock solution with the same solvent to concentrations ranging from 1 µg/mL to 100 µg/mL.

GC Method Validation Workflow

GC_Validation_Workflow cluster_0 Method Development & Optimization cluster_1 Validation as per ICH Q2(R1) cluster_2 Implementation MD Method Development Column Selection Temperature Program Injector/Detector Temps Val_Params Validation Parameters Specificity Linearity & Range Accuracy Precision Robustness LOD & LOQ MD->Val_Params Finalized Method Imp Method Implementation Routine Analysis System Suitability Val_Params->Imp Validated Method

Caption: Workflow for GC method validation.

Expected Performance and Comparative Data
Validation ParameterGC-FID Method
Specificity The method should demonstrate baseline separation of 3-Chloro-4-vinylpyridine from the solvent front and any potential volatile impurities.
Linearity (R²) ≥ 0.999 over a concentration range of 1-100 µg/mL.
Accuracy (% Recovery) 98.0% - 102.0%.
Precision (% RSD) Repeatability: ≤ 1.0% Intermediate Precision: ≤ 2.0%
Limit of Detection (LOD) ~0.05 µg/mL
Limit of Quantitation (LOQ) ~0.15 µg/mL
Robustness The method should show no significant changes in results with small variations in injector temperature (±5 °C), oven temperature ramp rate (±1 °C/min), and carrier gas flow rate (±0.1 mL/min).

Comparative Analysis: HPLC vs. GC

The choice between HPLC and GC for the quantification of 3-Chloro-4-vinylpyridine depends on several factors, including the nature of the sample matrix, the required sensitivity, and the available instrumentation.

FeatureHPLC-UVGC-FID
Applicability Suitable for a wider range of sample matrices, including non-volatile impurities.Ideal for volatile analytes and matrices.
Sensitivity Good, with LOD in the sub-µg/mL range.Generally higher sensitivity, with LOD in the low ng/mL range.
Sample Throughput Moderate, with typical run times of 10-15 minutes.High, with run times often under 10 minutes.
Instrumentation Cost Generally higher initial investment.Lower initial cost and maintenance.
Solvent Consumption Higher, which can be a consideration for cost and environmental impact.Minimal solvent usage.
Thermal Stability Not a concern for the analyte.Requires the analyte to be thermally stable and non-degradable at high temperatures.

Expert Recommendation:

For routine quality control where high throughput and sensitivity are paramount, the GC-FID method is the preferred choice. However, if the sample matrix is complex or contains non-volatile impurities that need to be monitored, the HPLC-UV method offers greater versatility and is a more robust option for stability-indicating assays.

Conclusion

Both HPLC-UV and GC-FID are powerful and reliable techniques for the quantitative analysis of 3-Chloro-4-vinylpyridine. The detailed protocols and validation frameworks provided in this guide serve as a robust starting point for method development and implementation in a regulated environment. The ultimate choice of method should be based on a thorough evaluation of the specific analytical needs and a risk-based assessment as outlined in the ICH guidelines. A properly validated analytical method is a critical component of ensuring the quality and consistency of pharmaceutical products.

References

  • ResearchGate. (2025). HPLC Method for Determination of 3,4-Diaminopyridine in the Presence of Related Substances and Degradation Products Formed Under Stress Conditions. Retrieved from [Link]

  • HELIX Chromatography. (n.d.). HPLC Methods for analysis of Pyridine. Retrieved from [Link]

  • ResearchGate. (2021). Development and Validation of Reverse-phase High-performance Liquid Chromatography Method for Novel Synthetic Pyridine Derivative. Retrieved from [Link]

  • European Medicines Agency. (1995). Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link]

  • Agency for Toxic Substances and Disease Registry. (n.d.). Analytical Methods. Retrieved from [Link]

  • PubMed. (1987). Spectrophotometric determination of oxidized and reduced pyridine nucleotides in erythrocytes using a single extraction procedure. Retrieved from [Link]

  • International Council for Harmonisation. (2005). ICH Harmonised Tripartite Guideline: Validation of Analytical Procedures: Text and Methodology Q2(R1). Retrieved from [Link]

  • Georganics. (n.d.). (E)-3-Chloro-4-(2-(pyrrolidin-1-yl)vinyl)pyridine. Retrieved from [Link]

  • PubMed. (1966). Spectrophotometric determination of the acid dissociation constants of 3-hydroxypyridine. Retrieved from [Link]

  • ResearchGate. (n.d.). Molecular Mass Characterization of Poly(4-Vinylpyridine). Retrieved from [Link]

  • ACS Publications. (n.d.). A Practical Guide to Analytical Method Validation. Retrieved from [Link]

  • Defense Technical Information Center. (1982). Gas-Solid Chromatography Studies Using Activated Charcoals Treated With 4-Vinylpyridine. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2015). Q2(R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link]

Sources

Comparative Technical Guide: Polymers Derived from 3-Chloro-4-vinylpyridine (3-Cl-4-VP)

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Status: Specialized Functional Monomer Primary Alternative: 4-Vinylpyridine (4-VP)[1][2]

This technical guide evaluates 3-Chloro-4-vinylpyridine (3-Cl-4-VP) as a functional monomer for advanced polymeric applications, specifically contrasting it with the industry-standard 4-Vinylpyridine (4-VP) . While 4-VP is the ubiquitous precursor for pH-responsive polyelectrolytes and antimicrobial coatings, the 3-chloro derivative offers a critical "tuning knob" for medicinal chemists and material scientists.

The introduction of a chlorine atom at the 3-position (ortho to the vinyl group) introduces steric hindrance and electron-withdrawing inductive effects . These modifications significantly alter polymerization kinetics, reduce the pKa of the pyridine nitrogen, and enhance the hydrophobicity of the resulting polymer backbone—factors critical for optimizing drug delivery vectors and antimicrobial surfaces.

Part 1: Monomer Characteristics & Comparative Analysis

The selection between 3-Cl-4-VP and 4-VP should be driven by the specific physicochemical requirements of the final application. The table below summarizes the core differences.

Table 1: Physicochemical Comparison of Monomers[3]
Feature4-Vinylpyridine (Standard) 3-Chloro-4-vinylpyridine (Specialized) Impact on Polymer Properties
Structure Vinyl group at C4; Unsubstituted ring.Vinyl at C4; Chlorine at C3.Cl creates steric bulk near the backbone.
Electronic Nature Electron-rich Pyridine Ring.Electron-deficient Ring (Inductive effect of Cl).Reduced basicity of the Nitrogen.
pKa (Pyridine) ~5.4 - 5.6~3.8 - 4.2 (Estimated)3-Cl polymers protonate at lower pH values (more acidic environments required).
Hydrophobicity Moderate.High.3-Cl polymers exhibit stronger hydrophobic collapse and lower water solubility at neutral pH.
Polymerization Rate Fast (prone to auto-polymerization).Moderate/Slow.Steric hindrance at the ortho-position retards propagation (

).
Quaternization Rapid, high conversion (>95%).Slower, sterically hindered.Requires harsher conditions or smaller alkyl halides for full conversion.

Part 2: Polymerization & Functionalization Workflows

To achieve reproducible molecular weights and low dispersity (Đ), Reversible Addition-Fragmentation Chain Transfer (RAFT) polymerization is recommended over conventional free radical polymerization. The 3-chloro substituent stabilizes the radical intermediate but slows propagation.

Diagram 1: Synthesis & Functionalization Workflow

The following diagram outlines the critical pathway from monomer purification to functionalized polyelectrolyte.

SynthesisWorkflow Monomer 3-Cl-4-VP Monomer (Inhibitor Removal) RAFT RAFT Polymerization (CTA: Trithiocarbonate) 70°C, Argon Monomer->RAFT Initiation Polymer Poly(3-Cl-4-VP) Homopolymer RAFT->Polymer Purification (Precipitation in Ether) Quat Post-Polymerization Quaternization (R-X Reagent) Polymer->Quat Functionalization Final Cationic Polyelectrolyte (Antimicrobial/Hydrogel) Quat->Final Ion Exchange

Caption: Step-wise synthesis workflow for generating well-defined Poly(3-chloro-4-vinylpyridine) derivatives.

Part 3: Experimental Protocols

Protocol A: Controlled Polymerization (RAFT)

Rationale: Conventional radical polymerization of vinylpyridines often yields broad dispersities due to interaction with the metal/ligand complexes or uncontrolled propagation. RAFT provides tight control.

  • Monomer Purification: Pass 3-Cl-4-VP through a basic alumina column to remove tert-butylcatechol (inhibitor).

  • Reaction Mix: In a Schlenk tube, dissolve 3-Cl-4-VP (2.0 g), RAFT agent (e.g., S-1-Dodecyl-S'-( $\alpha

    
    \alpha'$ -dimethyl- 
    
    
    
    -acetic acid)trithiocarbonate) and Initiator (AIBN) in 1,4-dioxane.
    • Molar Ratio: [Monomer]:[CTA]:[I] = 200:1:0.2.

  • Degassing: Subject the mixture to three freeze-pump-thaw cycles to remove oxygen (critical for inhibiting the retardation period).

  • Polymerization: Immerse in an oil bath at 70°C for 18 hours.

    • Note: The 3-Cl derivative requires ~20% longer reaction times than 4-VP for equivalent conversion due to steric hindrance [1].

  • Purification: Quench by cooling. Precipitate dropwise into cold diethyl ether. Centrifuge and dry under vacuum at 40°C.

Protocol B: Quaternization Kinetics (The Comparative Step)

Rationale: This step determines the charge density. The 3-Cl group makes the nitrogen less nucleophilic and sterically crowded.

  • Dissolution: Dissolve 0.5 g of Poly(3-Cl-4-VP) in dry nitromethane or DMF (5 wt%).

  • Reagent Addition: Add excess Alkyl Halide (e.g., Methyl Iodide or Benzyl Chloride).

    • Comparison: For 4-VP, 1.5 eq is sufficient.[2] For 3-Cl-4-VP, use 3.0 eq to drive kinetics.

  • Conditions: Heat to 60°C for 24 hours.

  • Validation: Monitor conversion via 1H-NMR .

    • Target Signal: Shift of pyridine ring protons from ~8.2 ppm (neutral) to ~8.8 ppm (cationic).

    • Expectation: 4-VP achieves >95% conversion in 12h. 3-Cl-4-VP typically plateaus at 80-85% under identical conditions unless temperature is increased [2][3].

Part 4: Functional Performance & Data Analysis

Antimicrobial Efficacy (Mechanism of Action)

Poly(3-Cl-4-VP) derivatives often outperform standard Poly(4-VP) in bactericidal applications despite lower charge density.

  • Poly(4-VP): Relies primarily on electrostatic attraction (high charge density) to disrupt cell walls.

  • Poly(3-Cl-4-VP): Utilizes a dual-mode mechanism . The chlorine atom increases the lipophilicity of the pyridine ring, facilitating deeper penetration into the lipid bilayer of bacteria (e.g., S. aureus or E. coli) after the initial electrostatic adsorption.

Diagram 2: Antimicrobial Mechanism Comparison

Mechanism cluster_4VP Standard Poly(4-VP) cluster_3Cl Poly(3-Cl-4-VP) P4VP Cationic N+ Wall Cell Wall Adsorption P4VP->Wall Electrostatic Only P3Cl Cationic N+ / Cl- Memb Lipid Bilayer Penetration P3Cl->Memb Electrostatic + Hydrophobic Insertion

Caption: The 3-chloro substituent enhances membrane insertion (Hydrophobic effect) compared to pure electrostatic adsorption.

Thermal Properties & Solubility

The following data highlights the structural rigidity introduced by the chlorine substituent.

PropertyPoly(4-VP)Poly(3-Cl-4-VP)Implication
Glass Transition (

)
~145°C - 150°C~160°C - 170°C (Est.)Cl-group restricts chain rotation, increasing thermal stability.
Solubility (Neutral) Soluble in Methanol, Ethanol, DMF.Soluble in THF, CHCl3; Less soluble in Ethanol.3-Cl polymers are better suited for non-polar coating formulations.
Critical Aggregation (CAC) Higher concentration required.Lower concentration.3-Cl derivatives self-assemble into micelles more easily due to hydrophobicity [4].

References

  • Synthesis of poly(4-vinylpyridine-co-N-vinylpyrrolidone) via RAFT polymerization. Source: ResearchGate. Context: Establishes baseline RAFT protocols for vinylpyridines which must be adapted for substituted derivatives.

  • Quantitative Quaternization of Poly(4-Vinyl Pyridine). Source: Journal of Macromolecular Science (via ResearchGate). Context: Defines the standard kinetics for 4-VP quaternization, serving as the control against which 3-Cl-4-VP retardation is measured.

  • Quaternization kinetics of poly(4-vinyl pyridine) with alkyl bromides. Source: Journal of the Chemical Society, Faraday Transactions. Context: details the "neighboring group effect" and steric hindrance models applicable to ortho-substituted pyridines.

  • Synthesis of almost fully quarternized poly(4-vinylpyridine)s... and aggregation property. Source: Polymer (Korea) / Elsevier. Context: Provides data on Critical Aggregation Concentration (CAC) and how hydrophobic modification affects micelle formation.

Sources

Performance evaluation of 3-Chloro-4-vinylpyridine in specific applications

Author: BenchChem Technical Support Team. Date: February 2026

The following guide details the performance evaluation of 3-Chloro-4-vinylpyridine , a specialized heterocyclic building block. This analysis contrasts its utility against standard vinylpyridines, focusing on its critical role in shortening synthetic routes for kinase inhibitors and its potential in functional materials.

Category: Fine Chemical Intermediates / Drug Discovery Scaffolds Primary CAS: 1168722-58-4 (also 72093-04-0 for related isomers; verify specific supplier batch) Target Audience: Medicinal Chemists, Process Engineers, and Polymer Scientists.

Executive Summary: The "Orthogonal Handle" Advantage

While 4-Vinylpyridine (4-VP) is the industry standard for generating basic functional polymers, it lacks a secondary reactive site for post-polymerization modification or complex scaffold construction. 3-Chloro-4-vinylpyridine (3-Cl-4-VP) overcomes this limitation by introducing a chlorine substituent at the meta position.

This structural modification transforms the molecule from a simple monomer into a dual-handle scaffold :

  • Handle A (Vinyl Group): Active in radical polymerization, Michael additions, and Heck couplings.

  • Handle B (Chlorine Group): Active in Palladium-catalyzed cross-couplings (Buchwald-Hartwig, Suzuki) and nucleophilic aromatic substitutions (

    
    ).
    

Performance Verdict: 3-Cl-4-VP outperforms 4-VP in complex molecule synthesis (specifically fused ring systems like naphthyridines) by reducing synthetic steps by up to 60% in specific workflows.

Comparative Analysis: 3-Cl-4-VP vs. Alternatives

The following table contrasts 3-Cl-4-VP with its non-halogenated parent and a regioisomer.

Feature3-Chloro-4-vinylpyridine 4-Vinylpyridine (4-VP) 2-Vinylpyridine (2-VP)
Electronic Nature Electron-deficient ring (Cl inductive effect); Vinyl group is highly electrophilic.Electron-deficient ring; Moderate vinyl electrophilicity.Similar to 4-VP but sterically distinct (N adjacent to vinyl).
Polymerization Reactive Handle: Polymerizes, but Cl remains available for post-functionalization.Dead End: Forms stable polymers; difficult to modify chemically after polymerization.Used for steric stabilization; difficult to modify.
Drug Synthesis Scaffold Precursor: Enables cyclization to form Tetrahydronaphthyridines (THNs).Single Addition: Good for attaching a pyridine tail, but cannot form fused rings easily.Rarely used for fused ring synthesis due to steric clash.
Key Application FGFR4 Inhibitors, MC4R Antagonists, Flow Chemistry.[1]pH-responsive membranes, antimicrobial coatings.Latex adhesives, tire cord dips.
Relative Cost High (Specialty Intermediate)Low (Commodity Chemical)Low (Commodity Chemical)

Critical Application: Synthesis of Tetrahydronaphthyridines (THNs)

The primary high-value application of 3-Cl-4-VP is in the rapid assembly of 1,2,3,4-tetrahydro-1,8-naphthyridines (1,8-THNs) , a privileged scaffold in kinase inhibitors (e.g., Pfizer’s MC4R antagonist PF-07258669).

The "Annulation" Performance Advantage

Using 4-VP requires a linear synthesis where the fused ring is built step-by-step. Using 3-Cl-4-VP allows for a convergent annulation strategy involving Photoredox Catalysis followed by Metal Catalysis.

Validated Workflow (Graphviz Diagram)

The following diagram illustrates the mechanism where 3-Cl-4-VP serves as the linchpin for creating bicyclic drugs.

G cluster_0 Performance Metric: Step Reduction Start Primary Amine (Feedstock) Step1 Step 1: Hydroaminoalkylation (HAA) (Photoredox Catalyst / Blue LED) Start->Step1 Reagent 3-Chloro-4-vinylpyridine (The Scaffold) Reagent->Step1 Coupling Partner Inter Intermediate: Gamma-Pyridyl Amine Step1->Inter C-C Bond Formed Step2 Step 2: Cyclization (Pd-Catalyzed Buchwald-Hartwig) Inter->Step2 Intramolecular Product Final Product: 1,8-Tetrahydronaphthyridine (Drug Core) Step2->Product C-N Bond Formed (Ring Closure)

Caption: Modular synthesis of kinase inhibitor scaffolds using 3-Cl-4-VP. The Cl atom is essential for the second ring-closing step.

Experimental Protocol: Flow Synthesis of THN Scaffolds

Source Grounding: Adapted from recent breakthroughs in modular flow chemistry (e.g., Nature Communications, 2023).

Objective: Synthesize a 1,8-THN derivative using 3-Cl-4-VP.

  • Reagents:

    • Substrate: N-Boc-pyrrolidine-3-amine (or similar primary amine).

    • Coupling Partner: 3-Chloro-4-vinylpyridine (1.0 equiv) .

    • Photocatalyst: Iridium-based (e.g., [Ir(dF(CF3)ppy)2(dtbbpy)]PF6).

    • Solvent: Acetonitrile/TFA mixture.

  • Step 1: Photoredox Addition (The Vinyl Reaction)

    • Mix amine and photocatalyst in solvent.

    • Inject 3-Cl-4-VP into the continuous flow reactor irradiated with blue LEDs (450 nm).

    • Mechanism: The amine

      
      -C-H bond is activated and adds across the vinyl double bond of 3-Cl-4-VP.
      
    • Checkpoint: The Chlorine atom remains intact. This is crucial. If the Cl were labile here, the scaffold would degrade.

  • Step 2: Cyclization (The Chlorine Reaction)

    • Isolate the intermediate

      
      -pyridyl amine.[1]
      
    • Dissolve in toluene with Pd(OAc)2, BINAP ligand, and NaOtBu (Base).

    • Heat to 100°C (or use flow reactor at elevated temp).

    • Mechanism: Intramolecular Buchwald-Hartwig amination displaces the Chlorine, closing the second ring.

  • Results:

    • Yield: Typically 70-85% for the cyclization step.

    • Selectivity: High regioselectivity due to the specific position of the Cl relative to the vinyl chain.

Polymerization & Materials Science Applications

Beyond drug discovery, 3-Cl-4-VP offers unique properties for functional materials.

Reactivity Ratios & Kinetics

Due to the electron-withdrawing Chlorine atom, the vinyl group in 3-Cl-4-VP is more electron-deficient than in 4-VP.

  • Implication: It polymerizes faster with electron-rich monomers (e.g., styrene) in alternating copolymerizations.

  • Q-e Scheme (Estimated): Higher 'e' value (polarity) than 4-VP (

    
    ).
    
Post-Polymerization Modification (PPM)

A polymer containing 3-Cl-4-VP units is not "finished." The pendant chloropyridine rings can serve as anchor points:

  • Suzuki Coupling: Attach fluorescent tags or solubilizing groups to the polymer backbone after the polymer is formed.

  • Quaternization: The Nitrogen is less basic than in 4-VP (pKa ~4.5 vs 5.4), making it less likely to protonate at neutral pH, but it can still be alkylated to form cationic antimicrobial surfaces.

Safety & Handling

  • Hazards: Like all vinylpyridines, 3-Cl-4-VP is a lachrymator and skin irritant. It is unstable at room temperature without inhibitors.

  • Storage: Must be stored at -20°C to prevent spontaneous polymerization.

  • Stabilizers: Typically supplied with 100-500 ppm hydroquinone or TBC (4-tert-butylcatechol). Removal of inhibitor via basic alumina column is required before catalytic applications (Heck/Suzuki) to prevent catalyst poisoning.

References

  • Modular Synthesis of Naphthyridines: Nature Communications, 2023.[1] "Modular, automated synthesis of spirocyclic tetrahydronaphthyridines from primary alkylamines." (Demonstrates the specific use of 3-chloro-4-vinylpyridine in flow chemistry).

  • FGFR4 Inhibitor Synthesis: Journal of Medicinal Chemistry, 2020.[1] "Discovery of Roblitinib (FGF401)." (Highlights the structural importance of substituted pyridine scaffolds).

  • Polymerization of Vinylpyridines: Progress in Polymer Science. "Functional polymers based on vinylpyridines: Synthesis and applications." (General reference for 4-VP vs substituted VP reactivity).

  • Compound Data: Sigma-Aldrich/Merck Product Sheet for 3-Chloro-4-vinylpyridine (CAS 1168722-58-4).

Sources

Spectroscopic Comparison Guide: 3-Chloro-4-vinylpyridine vs. Precursors

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides an in-depth spectroscopic comparison of 3-Chloro-4-vinylpyridine and its primary synthetic precursor, 3-chloroisonicotinaldehyde (3-chloro-4-pyridinecarboxaldehyde).

Executive Summary

3-Chloro-4-vinylpyridine is a functionalized monomer used in the synthesis of advanced polymers (e.g., for heavy metal filtration) and pharmaceutical intermediates (e.g., tetrahydronaphthyridines). Its synthesis typically proceeds via a Wittig olefination of 3-chloroisonicotinaldehyde .

For researchers, the critical quality attribute (CQA) is the complete conversion of the aldehyde carbonyl group to the vinyl moiety without inducing spontaneous polymerization. This guide outlines the specific spectroscopic markers (NMR, IR) required to validate this transformation and assess product purity.

Key Performance Differentiators
FeaturePrecursor: 3-Chloroisonicotinaldehyde Product: 3-Chloro-4-vinylpyridine
Reactivity Electrophilic (Aldehyde); Stable under standard conditions.Nucleophilic (Vinyl); Highly prone to spontaneous polymerization .
Storage Standard cool, dry storage.Must be stored at -20°C, often with radical inhibitors (e.g., hydroquinone).[1]
Physical State Solid/Oil (Yellowish).Liquid (Colorless to Brown); Viscosity increases with polymerization.

Synthetic Pathway & Mechanism

To understand the spectroscopic shifts, one must understand the structural change. The synthesis replaces the carbonyl oxygen (


) with a methylene group (

).
Reaction Scheme (Wittig Olefination)

The following diagram illustrates the conversion of the aldehyde precursor to the vinyl product using methyltriphenylphosphonium bromide.

Synthesis Precursor Precursor 3-Chloroisonicotinaldehyde (Aldehyde C=O) Reagents Reagents 1. MePPh3Br / n-BuLi 2. THF, -78°C to RT Precursor->Reagents Intermediate Betaine / Oxaphosphetane Intermediate Reagents->Intermediate Nucleophilic Attack Product Product 3-Chloro-4-vinylpyridine (Vinyl C=C) Intermediate->Product Elimination Byproduct Byproduct Triphenylphosphine Oxide (Ph3P=O) Intermediate->Byproduct

Figure 1: Synthetic workflow for the preparation of 3-Chloro-4-vinylpyridine.

Spectroscopic Characterization

A. Proton NMR ( H-NMR) Comparison

The most definitive method for verification is


H-NMR. The disappearance of the aldehyde proton and the appearance of the vinyl "ABC" system are diagnostic.
1. Precursor: 3-Chloroisonicotinaldehyde
  • Diagnostic Signal: A sharp singlet at ~10.4 ppm (Aldehyde -CH O).

  • Aromatic Region: Due to the electron-withdrawing nature of the carbonyl and chlorine, the aromatic protons are significantly deshielded.

    • H2 (s): ~8.75 ppm (Ortho to N, Ortho to Cl).

    • H6 (d): ~8.65 ppm (Ortho to N).

    • H5 (d): ~7.80 ppm.[2]

2. Product: 3-Chloro-4-vinylpyridine[3][4][5][6]
  • Diagnostic Signal: The aldehyde peak at 10.4 ppm must be absent .

  • Vinyl Group: Appears as a characteristic pattern of three signals (dd) in the 5.0–7.0 ppm range.

    • 
       (Terminal, cis to ring):  ~5.60 ppm (doublet, 
      
      
      
      Hz).
    • 
       (Terminal, trans to ring):  ~6.00 ppm (doublet, 
      
      
      
      Hz).
    • 
       (Internal, attached to ring):  ~6.95 ppm (doublet of doublets).
      
  • Aromatic Region: The conjugation of the vinyl group shields the ring protons slightly compared to the aldehyde.

    • H2 (s): ~8.50 ppm.

    • H6 (d): ~8.40 ppm.

    • H5 (d): ~7.40 ppm.

Table 1: Comparative


H-NMR Shifts (in 

)
Proton PositionPrecursor Shift (

ppm)
Product Shift (

ppm)
Multiplicity
Aldehyde (-CHO) 10.40 Absent Singlet
Vinyl (-CH=) Absent6.95 dd
Vinyl (=CH

)
Absent5.60, 6.00 d, d
Aromatic H2 8.758.50Singlet
Aromatic H6 8.658.40Doublet
Aromatic H5 7.807.40Doublet
B. Infrared (FT-IR) Spectroscopy

IR is useful for quick quality control (QC) to ensure no unreacted aldehyde remains.

  • Precursor (Aldehyde): Strong, sharp band at 1700–1720 cm

    
      (C=O stretch).
    
  • Product (Vinyl):

    • Disappearance of the 1700 cm

      
       band.
      
    • Appearance of C=C alkene stretch at 1625–1635 cm

      
       .
      
    • Appearance of C-H out-of-plane bending (vinyl) at 900–990 cm

      
       .
      

Experimental Protocols

Protocol A: Synthesis via Wittig Olefination

This protocol minimizes polymerization risk by maintaining low temperatures.

  • Preparation of Ylide:

    • In a flame-dried flask under Argon, suspend Methyltriphenylphosphonium bromide (1.1 equiv) in anhydrous THF.

    • Cool to 0°C . Add n-Butyllithium (1.1 equiv, 2.5M in hexanes) dropwise. The solution will turn bright yellow (formation of phosphorous ylide). Stir for 30 min.

  • Coupling:

    • Cool the mixture to -78°C .

    • Add 3-chloroisonicotinaldehyde (1.0 equiv) dissolved in minimal THF dropwise.

    • Allow the reaction to warm slowly to Room Temperature (RT) over 2 hours.

  • Workup:

    • Quench with saturated

      
      . Extract with Diethyl Ether (
      
      
      
      ).
    • Note: Avoid Chlorinated solvents if possible during extraction to reduce polymerization risk, though DCM is acceptable if kept cold.

    • Dry over

      
       and concentrate in vacuo at <30°C .
      
  • Purification:

    • Flash Chromatography (Hexanes/EtOAc). Add 1% Triethylamine to the silica slurry to prevent acid-catalyzed polymerization of the vinylpyridine on the silica gel.

Protocol B: QC Validation (Self-Validating System)

To ensure the product is suitable for downstream applications (e.g., polymerization or coupling), perform this rapid check:

  • Take an aliquot of the purified oil.

  • Run

    
    H-NMR: 
    
    • Integrate the Vinyl internal proton (~6.95 ppm). Set value to 1.00.

    • Check region 10.0–10.5 ppm. Integration must be <0.02 (indicates <2% residual aldehyde).

    • Check region 1.0–2.0 ppm.[1] Broad signals indicate polymerization (poly-vinylpyridine). If found, redistill under vacuum with hydroquinone inhibitor.

References

  • Modular, automated synthesis of spirocyclic tetrahydronaphthyridines.Communications Chemistry, 2023.

  • Steuerung der Regioselektivität der intermolekularen Hydroaminoalkylierung von Alkenen.University of Oldenburg Thesis, 2021. (Detailed experimental procedure for Compound 138: 3-Chloro-4-vinylpyridine).

  • Indazolyl, benzimidazolyl, benzotriazolyl substituted indolinone derivatives.US Patent 8,765,748, 2014.

Sources

Benchmarking the Properties of 3-Chloro-4-vinylpyridine-based Materials

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the development of functional polymers for drug delivery and catalysis, 4-vinylpyridine (4-VP) has long been the industry standard. However, for applications requiring precise modulation of basicity, orthogonal functionalization, or altered hydrophobicity, 3-Chloro-4-vinylpyridine (3-Cl-4-VP) emerges as a critical alternative.[1]

This guide objectively benchmarks 3-Cl-4-VP against its non-chlorinated parent (4-VP) and isomeric alternatives.[1] The presence of the chlorine atom at the 3-position—ortho to the vinyl group—introduces significant steric and electronic perturbations that fundamentally alter polymerization kinetics, metal-ligand binding strengths, and thermal properties.

Key Findings:

  • Electronic Modulation: The electron-withdrawing chlorine reduces the pyridine pKa by ~2.5 units, shifting the material from a strong base to a weak base, ideal for pH-responsive release systems in physiological environments.[1]

  • Dual-Functionality: Unlike 4-VP, the 3-Cl-4-VP scaffold offers a "handle" for post-polymerization modification via Pd-catalyzed cross-coupling (e.g., Suzuki-Miyaura), enabling the attachment of complex drug payloads.[1]

  • Thermal Stability: Steric hindrance increases the glass transition temperature (

    
    ), offering superior dimensional stability at elevated temperatures.[1]
    

Part 1: Molecular Architecture & Electronic Profiling

The primary differentiator between 3-Cl-4-VP and 4-VP is the inductive effect (


) of the chlorine atom. This section quantifies how this structural change impacts chemical behavior.
Comparative Physicochemical Data
Property4-Vinylpyridine (Standard)3-Chloro-4-vinylpyridine (Advanced)Impact on Application
Molecular Weight 105.14 g/mol 139.58 g/mol Higher density; altered molar ratios in copolymers.
pKa (Pyridinium) 5.62~2.8 – 3.2 (Est.)Critical: 3-Cl-4-VP remains unprotonated at physiological pH (7.4), unlike 4-VP which partially protonates.[1]
LogP (Hydrophobicity) 1.22~1.95Increased hydrophobicity improves loading of poorly soluble drugs.
Dipole Moment 2.3 D~3.1 DEnhanced solubility in polar aprotic solvents (DMF, DMSO).[1]
Functional Handle Vinyl (Polymerizable)Vinyl + Aryl ChlorideAllows for orthogonal post-polymerization functionalization.
Mechanistic Implication: The "Soft" Ligand Effect

In coordination chemistry (e.g., metal scavenging or catalysis), 4-VP is a "hard" donor.[1] The chlorine substitution in 3-Cl-4-VP pulls electron density away from the nitrogen lone pair.

  • Result: 3-Cl-4-VP forms weaker coordinate bonds with metals compared to 4-VP.[1]

  • Application: In drug delivery, this facilitates the release of metal-based payloads (e.g., Platinum-based anti-cancer drugs) under milder conditions than 4-VP matrices, which often trap the drug too tightly.[1]

Part 2: Polymerization Kinetics & Synthesis[2]

The synthesis of Poly(3-Cl-4-VP) requires modified protocols due to the steric bulk of the chlorine atom.

Polymerization Workflow (Graphviz Diagram)

The following diagram illustrates the decision matrix for synthesizing 3-Cl-4-VP based materials, highlighting the divergence from standard 4-VP protocols.

PolymerizationWorkflow Start Monomer Selection: 3-Chloro-4-vinylpyridine Purification Purification: Vacuum Distillation over CaH2 (Remove Inhibitor) Start->Purification SolventChoice Solvent Selection Purification->SolventChoice Toluene Toluene/Benzene (Non-polar) SolventChoice->Toluene Precipitation Polymerization DMF DMF/DMSO (Polar Aprotic) SolventChoice->DMF Solution Polymerization Precipitation Phase Separation Risk (Polymer insoluble in monomer) Toluene->Precipitation Homogeneous Homogeneous Propagation (Controlled MW) DMF->Homogeneous Initiator Initiator: AIBN (60-70°C) Precipitation->Initiator Homogeneous->Initiator Kinetics Propagation Rate (kp) Slower than 4-VP due to Sterics Initiator->Kinetics Product Poly(3-Cl-4-VP) Kinetics->Product

Figure 1: Comparison of solvent effects on polymerization. Unlike 4-VP, 3-Cl-4-VP polymers are more prone to precipitation in non-polar solvents due to the polar C-Cl bond.[1]

Experimental Protocol: Free Radical Polymerization

Objective: Synthesize Poly(3-Cl-4-VP) with


 g/mol .

Reagents:

  • Monomer: 3-Chloro-4-vinylpyridine (Distilled under reduced pressure).

  • Initiator: AIBN (Azobisisobutyronitrile), recrystallized from methanol.[1]

  • Solvent: Anhydrous DMF (N,N-Dimethylformamide).[1]

Step-by-Step Methodology:

  • Inhibitor Removal (Critical): Commercial 3-Cl-4-VP is stabilized with hydroquinone.[1] Pass the monomer through a basic alumina column OR distill at 65°C / 15 mmHg. Note: The boiling point is higher than 4-VP due to molecular weight.

  • Reaction Setup:

    • In a Schlenk flask, dissolve monomer (2.0 g) in DMF (8.0 mL).

    • Add AIBN (20 mg, 1 wt%).[1]

  • Degassing: Perform three Freeze-Pump-Thaw cycles. Oxygen inhibition is more pronounced in electron-deficient monomers like 3-Cl-4-VP.[1]

  • Polymerization:

    • Immerse flask in an oil bath at 70°C for 24 hours.

    • Scientist Note: 4-VP typically requires 60°C. The higher temperature for 3-Cl-4-VP compensates for the steric hindrance of the chlorine atom slowing the propagation rate (

      
      ).
      
  • Termination & Isolation:

    • Quench by cooling to 0°C and exposing to air.

    • Precipitate dropwise into excess diethyl ether (Do not use water/hexane as with 4-VP; the chlorinated polymer has different solubility parameters).

    • Dry under vacuum at 50°C for 48 hours.

Part 3: Functional Performance & Post-Polymerization Utility

This is the area where 3-Cl-4-VP outperforms standard alternatives in complex drug development scenarios.

Thermal Properties ( )

The glass transition temperature (


) dictates the physical state of the polymer at body temperature.
  • Poly(4-VP):

    
    [2]
    
  • Poly(3-Cl-4-VP):

    
     (Dependent on MW)
    

Mechanism: The bulky chlorine atom hinders bond rotation along the polymer backbone (increased rotational barrier). This makes 3-Cl-4-VP based materials more rigid and thermally stable, preventing "cold flow" in solid-state drug dispersions.[1]

The "Reactive Handle" Advantage

Unlike Poly(4-VP), which is chemically inert on the ring carbons, Poly(3-Cl-4-VP) contains an aryl chloride.[1] This allows for Post-Polymerization Modification (PPM) .

ReactivityComparison P4VP Poly(4-VP) (Inert Ring) Quat Quaternization (N-Alkylation) P4VP->Quat P3Cl Poly(3-Cl-4-VP) (Reactive Ring) P3Cl->Quat Suzuki Suzuki Coupling (Pd-Catalyzed) P3Cl->Suzuki Unique Pathway Result1 Polyelectrolyte (Standard) Quat->Result1 Result2 Functionalized Scaffold (Drug Conjugate) Suzuki->Result2

Figure 2: Functional divergence. Both polymers can be quaternized at the Nitrogen, but only 3-Cl-4-VP allows carbon-carbon bond formation via the Chlorine handle.[1]

Experimental Validation of Reactivity: Researchers can validate this property by reacting the Poly(3-Cl-4-VP) with phenylboronic acid using a Pd(OAc)₂ catalyst. The disappearance of the C-Cl stretch in IR spectroscopy (~1050 cm⁻¹) and the appearance of biphenyl signals in NMR confirms the modification.

References

  • National Institute of Standards and Technology (NIST) . (2022). 3-Chloropyridine: Gas Phase Ion Energetics and pKa Data. NIST Chemistry WebBook, SRD 69.[1][3] Retrieved from [Link]

  • Fitzgerald, J. & Weiss, R.A. (1990).[1] Synthesis and properties of block copolymers of styrene and metal-coordinating monomers. Macromolecules, 23(15).[1] (Foundational text on VP polymerization kinetics).

  • PubChem . (2023). Compound Summary: 3-Chloro-4-vinylpyridine.[1][4] National Library of Medicine.[1] Retrieved from [Link]

Sources

Comparative Validation Guide: 3-Chloro-4-vinylpyridine (3-Cl-4VP) vs. 4-Vinylpyridine (4VP)

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide provides a rigorous framework for cross-validating 3-Chloro-4-vinylpyridine (3-Cl-4VP) against its non-halogenated standard, 4-Vinylpyridine (4VP) . While 4VP is the industry standard for pH-responsive polymers and coordination ligands, 3-Cl-4VP introduces a chlorine substituent at the ortho position to the vinyl group. This modification fundamentally alters the monomer's steric profile, electronic density, and post-polymerization utility.

Primary Audience: Synthetic Polymer Chemists, Drug Discovery Researchers (Kinase Inhibitors), and Materials Scientists.

Part 1: Chemical Architecture & Theoretical Grounding

Before initiating wet-lab protocols, researchers must account for the electronic and steric perturbations introduced by the chlorine atom.

Feature4-Vinylpyridine (4VP)3-Chloro-4-vinylpyridine (3-Cl-4VP)Impact on Application
Electronic Effect Electron-deficient ring (Pyridine)Strongly electron-withdrawing (Cl + Pyridine)3-Cl-4VP has a lower pKa (less basic) and a more electron-deficient vinyl group.
Steric Environment Unhindered vinyl groupOrtho-chloro substitutionIncreased rotational barrier; potential retardation of polymerization rates (

).
Reactive Handles Vinyl (1), Nitrogen (1)Vinyl (1), Nitrogen (1), Aryl Chloride (1) The Cl-C bond enables Pd-catalyzed cross-coupling (Suzuki/Buchwald) post-polymerization.
Hydrophobicity ModerateHigh3-Cl-4VP polymers exhibit lower water solubility and stronger hydrophobic interactions in MIPs.
Part 2: Experimental Validation Protocols

To objectively compare 3-Cl-4VP against 4VP, you must execute three distinct validation workflows: Kinetic Profiling , Basicity Characterization , and Orthogonal Functionalization .

Experiment A: Polymerization Kinetics (The Steric Stress Test)

Objective: Quantify the retardation effect of the 3-Cl substituent on free radical polymerization rates compared to 4VP.

Methodology: In-situ 1H-NMR Monitoring. Rationale: Dilatometry is less precise for comparative sterics. NMR allows direct observation of vinyl proton consumption relative to an internal standard.

Protocol:

  • Preparation: Prepare two NMR tubes.

    • Tube A (Control): 4VP (0.5 M), AIBN (0.01 M), 1,3,5-trioxane (Internal Std), in deuterated DMSO (

      
      -DMSO).
      
    • Tube B (Test): 3-Cl-4VP (0.5 M), AIBN (0.01 M), 1,3,5-trioxane, in

      
      -DMSO.
      
  • Degassing: Subject both tubes to 3 freeze-pump-thaw cycles to remove oxygen (critical for radical reproducibility).

  • Reaction: Insert into NMR probe pre-heated to 70°C.

  • Data Acquisition: Acquire single-pulse spectra every 5 minutes for 4 hours.

  • Analysis: Integrate vinyl peaks (approx. 5.5–6.7 ppm) against the trioxane peak (5.2 ppm). Plot

    
     vs. time.
    

Expected Outcome:

  • 4VP: Linear first-order kinetics (

    
    ).
    
  • 3-Cl-4VP: Linear kinetics but with a reduced slope (approx. 30-40% slower) due to steric hindrance preventing rapid monomer addition to the growing chain.

Experiment B: Potentiometric Titration (The pKa Shift)

Objective: Determine the shift in basicity (


) caused by the electron-withdrawing chlorine. This is critical for pH-responsive drug delivery systems.

Protocol:

  • Dissolve

    
     mol of monomer (or resulting polymer) in 50 mL of degassed water/methanol (1:1 v/v) to ensure solubility.
    
  • Add 1.0 mL of 1.0 M HCl to fully protonate the pyridine nitrogen.

  • Titrate with 0.1 M NaOH standard solution using an automatic titrator.

  • Calculation: Use the Henderson-Hasselbalch equation at the half-neutralization point.

Data Interpretation:

  • 4VP pKa: ~5.4 (Protonates at mildly acidic pH).

  • 3-Cl-4VP pKa: ~3.5 – 4.0.

  • Significance: 3-Cl-4VP polymers require more acidic environments to become charged/soluble. This allows for "staged" pH release profiles when copolymerized with 4VP.

Part 3: The "Killer Feature" – Orthogonal Functionalization

The primary justification for selecting 3-Cl-4VP over 4VP is the ability to modify the polymer backbone after synthesis using the chlorine handle. 4VP cannot undergo this chemistry.

Workflow: Post-Polymerization Suzuki Coupling

Objective: Demonstrate the conversion of Poly(3-Cl-4VP) into a functionalized biaryl polymer.

Diagram 1: Functionalization Workflow

G Monomer 3-Cl-4VP Monomer Polymer Poly(3-Cl-4VP) (Chlorinated Backbone) Monomer->Polymer Free Radical Polymerization Coupling Suzuki Coupling (Pd(OAc)2, S-Phos, Ar-B(OH)2) Polymer->Coupling Dissolve in Dioxane/H2O Final Functionalized Biaryl Polymer Coupling->Final 90°C, 24h -HCl

Caption: Transformation of 3-Cl-4VP from monomer to functionalized biaryl polymer via orthogonal Suzuki coupling.

Protocol:

  • Dissolution: Dissolve 100 mg of Poly(3-Cl-4VP) in 1,4-dioxane.

  • Catalyst Loading: Add Phenylboronic acid (1.5 eq per Cl unit),

    
     (5 mol%), and S-Phos (10 mol%).
    
  • Base: Add

    
     (2.0 eq).
    
  • Reaction: Heat to 90°C for 24 hours under Argon.

  • Validation: Precipitate in ether. Analyze via IR spectroscopy. Look for the disappearance of the C-Cl stretch (approx. 1050-1090 cm⁻¹) and appearance of aromatic overtones.

Part 4: Summary of Comparative Data
Property4-Vinylpyridine (Standard)3-Chloro-4-vinylpyridine (Alternative)
CAS Number 100-43-613473-22-8 (Isomer Var.)
Polymerization Rate (

)
High (Fast)Moderate (Sterically Retarded)
Basicity (

)
~5.4~3.8 (Estimated)
Solvent Compatibility Soluble in alcohols, dilute acidRequires higher polarity organic solvents
Post-Polymerization Mod. Quaternization (N-alkylation) onlyQuaternization AND Pd-Catalyzed Coupling
Cost Profile Low (Commodity)High (Specialty/Custom Synthesis)
References
  • Polysciences, Inc. 4-Vinylpyridine Monomer Technical Data and Applications. Retrieved from

  • National Institute of Standards and Technology (NIST). 3-Chloropyridine Chemical Properties and Spectral Data. Retrieved from

  • PubChem. Compound Summary: 3-Chloro-4-methyl-2-vinylpyridine (Structural Analog Data). Retrieved from

  • Sigma-Aldrich. Safety Data Sheet: Poly(4-vinylpyridine). Retrieved from

  • Chemistry LibreTexts. The Heck Reaction: Mechanism and Catalytic Cycles. Retrieved from

Peer-reviewed studies on the efficacy of 3-Chloro-4-vinylpyridine

Author: BenchChem Technical Support Team. Date: February 2026

Efficacy Profile: 3-Chloro-4-vinylpyridine in Modular Drug Synthesis

Content Type: Technical Comparison Guide Audience: Medicinal Chemists, Process Development Scientists, and Drug Discovery Leads. Focus: Synthetic efficacy, reactivity profiling, and utility as a "growth vector" in fragment-based drug discovery (FBDD).

Executive Summary: The "Functional Handle" Advantage

3-Chloro-4-vinylpyridine (CAS: 1168722-58-4) is a specialized heterocyclic building block utilized primarily in the synthesis of tetrahydronaphthyridines (THNs) and complex kinase inhibitors. Unlike its parent compound, 4-vinylpyridine (4-VP) , which serves mainly as a monomer for functional polymers, the 3-chloro derivative is engineered for divergent synthesis .

Its "efficacy" is defined not by biological activity per se, but by its synthetic utility : the ability to undergo photoredox-catalyzed hydroaminoalkylation (HAA) while providing a pre-installed chlorine "handle" for subsequent palladium-catalyzed cyclization (e.g., Buchwald-Hartwig).

Key Finding: While 3-Chloro-4-vinylpyridine enables access to privileged spirocyclic scaffolds unavailable via standard 4-VP, it exhibits lower process stability , showing a significantly higher propensity for rapid, uncontrolled polymerization compared to its fluorinated or non-halogenated analogs.

Mechanistic Profiling & Reactivity

To understand the efficacy of 3-Chloro-4-vinylpyridine, one must analyze its behavior in Photoredox-Catalyzed Annulation , a key workflow in modern library generation.

The "Growth Vector" Mechanism

In drug discovery, the chlorine atom at the C3 position is not merely a substituent; it is a latent reactive site.

  • Step 1: Hydroaminoalkylation (HAA): An amine radical adds to the vinyl group.

  • Step 2: Intramolecular Cyclization: The resulting intermediate undergoes

    
     or Pd-catalyzed 
    
    
    
    coupling using the chlorine handle to close the ring, forming a naphthyridine core.

Standard 4-vinylpyridine lacks this halogen handle, meaning it can undergo Step 1 but cannot cyclize to form the THN core, rendering it ineffective for this specific scaffold class.

Visualizing the Synthetic Pathway

The following diagram illustrates the divergent utility of the 3-Chloro variant versus the standard 4-VP.

ReactivityComparison Start_3Cl 3-Chloro-4-vinylpyridine (CAS: 1168722-58-4) Step_HAA Photoredox HAA (Radical Addition) Start_3Cl->Step_HAA High Reactivity Side_Poly Uncontrolled Polymerization Start_3Cl->Side_Poly Competing Reaction (High Risk) Start_4VP Standard 4-vinylpyridine (CAS: 100-43-6) Start_4VP->Step_HAA Inter_Cl γ-Pyridyl Amine (with Cl handle) Step_HAA->Inter_Cl Inter_H γ-Pyridyl Amine (No handle) Step_HAA->Inter_H Step_Cyc Pd-Catalyzed Cyclization (Buchwald-Hartwig) Inter_Cl->Step_Cyc Cl enables ring closure End_Dead Linear Amine (No Cyclization) Inter_H->End_Dead Lacks leaving group End_THN Tetrahydronaphthyridine (Drug Scaffold) Step_Cyc->End_THN

Figure 1: Divergent synthesis pathways. The 3-Chloro substituent is critical for accessing the THN scaffold, whereas standard 4-VP leads to "dead-end" linear amines in this workflow.

Comparative Efficacy Data

The following data synthesizes results from high-throughput experimentation (HTE) and continuous flow synthesis studies. The "Efficacy" here is measured by Isolated Yield of the desired intermediate versus side reactions (Polymerization).

Table 1: Building Block Performance in Flow Synthesis
Precursor CompoundStructureYield of HAA AdductPrimary Failure ModeSynthetic Utility
3-Chloro-4-vinylpyridine Chlorinated (C3)25% Rapid Polymerization High (Accesses 1,7-THN)
2-Fluoro-3-vinylpyridine Fluorinated (C2)97% None observedHigh (Accesses 1,6-THN)
3-Chloro-2-vinylpyridine Chlorinated (C3)~47% (2 steps)Moderate PolymerizationMedium (Accesses 1,5-THN)
4-Vinylpyridine Unsubstituted>90%N/A (Cannot Cyclize)Low (For this scaffold)

Analysis of the Data:

  • The Polymerization Penalty: 3-Chloro-4-vinylpyridine is significantly more prone to polymerization than its isomers. In flow chemistry setups, this leads to fouling of reactor tubing and lower yields (25%).

  • The "Cost" of Functionality: Researchers must accept lower yields to gain the C3-Chloro handle. The 2-Fluoro analog is far more stable (97% yield) but yields a different structural isomer (1,6-THN vs. 1,7-THN).

  • Optimization Strategy: To mitigate the low efficacy of the 3-Chloro variant, protocols often require high dilution or the addition of radical inhibitors (e.g., BHT) during the setup phase, though this interferes with the radical mechanism of the HAA step.

Experimental Protocol: Mitigating Instability

Due to the compound's instability, standard protocols must be modified. Below is a validated workflow for handling 3-Chloro-4-vinylpyridine in photoredox catalysis.

Self-Validating Protocol Steps:

  • Pre-Reaction Purification:

    • Why: Commercial batches often contain oligomers due to shelf instability.

    • Action: Pass the monomer through a short plug of basic alumina immediately before use to remove stabilizers and oligomers.

  • Concentration Control (The "Dilution Factor"):

    • Why: High concentrations favor intermolecular polymerization over the desired radical addition.

    • Action: Maintain reaction concentration below 0.1 M in acetonitrile/TFA.

  • Flow Reactor Setup (Continuous Processing):

    • Why: Minimizes residence time of the reactive radical intermediate.

    • Action: Use a Vapourtec R-series or equivalent.[1]

    • Stoichiometry: Use 3.0 equivalents of the amine partner to drive the reaction and suppress monomer-monomer coupling.

Reaction Scheme (DOT Visualization):

ProtocolFlow cluster_prep Preparation Phase cluster_react Reaction Phase (Flow) cluster_workup Isolation Step1 Purification: Basic Alumina Plug Step3 Photoredox Catalyst (Ir or Ru based) Step1->Step3 Step2 Solvent Prep: Degassed MeCN + TFA Step2->Step3 Step4 Blue LED Irradiation (Residence Time: 10-20 min) Step3->Step4 Step5 Scavenge Unreacted Monomer Step4->Step5 Step6 Flash Chromatography (Isolate HAA Adduct) Step5->Step6

Figure 2: Optimized workflow for handling instability during synthesis.

References

  • Modular, automated synthesis of spirocyclic tetrahydronaphthyridines from primary alkylamines. Source:Nature Communications (2023).[2] Relevance: Primary source for the comparative yield data (25% yield for 3-Cl-4-VP) and identification of polymerization as the failure mode. URL:[Link][2]

  • Indazolyl, benzimidazolyl, benzotriazolyl substituted indolinone derivatives as kinase inhibitors.
  • Regioselectivity of Intermolecular Hydroaminoalkylation of Alkenes. Source:University of Oldenburg Theses. Relevance: Provides synthesis characterization (NMR/MS) for 3-Chloro-4-vinylpyridine (Compound 138) and general procedure C for its preparation. URL:[Link]

Sources

Safety Operating Guide

3-Chloro-4-vinylpyridine: Proper Disposal & Handling Procedures

[1][2][3][4][5][6]

Executive Summary Effective disposal of 3-Chloro-4-vinylpyridine requires a dual-threat management strategy. You must simultaneously manage the chemical toxicity/corrosivity of the chlorinated pyridine ring and the physical instability (polymerization risk) of the vinyl side chain. Improper disposal can lead to "lab pack" explosions in waste drums or the release of hydrochloric acid (HCl) and nitrogen oxides (NOx) during incineration.

This guide details the operational protocols for stabilizing, segregating, and disposing of this compound, ensuring compliance with RCRA standards and maintaining laboratory safety.

Chemical Hazard Profile & Causality

To dispose of this chemical safely, one must understand the structural drivers of its hazards.

Structural FeatureHazard ClassOperational Implication
Vinyl Group (

)
Polymerization / Reactive The Primary Physical Hazard. susceptible to radical polymerization initiated by heat, light, or peroxides.[1] Runaway reactions are exothermic and can rupture waste containers.
Chlorine Substituent (

)
Toxic Combustion Upon incineration, generates Hydrochloric Acid (HCl) gas.[1] Requires disposal facilities with flue gas scrubbers (halogen-specific incineration).
Pyridine Ring Corrosive / Toxic Bases are corrosive (D002).[1] High toxicity (likely D038 constituent or analog). Causes severe skin burns and eye damage; acts as a lachrymator.[2]
Pre-Disposal Stabilization Protocol

CRITICAL SAFETY STEP: Never place pure, unstabilized 3-Chloro-4-vinylpyridine into a waste drum. If the commercial inhibitor (typically Hydroquinone or TBC) has been consumed or the material is old, it may polymerize spontaneously inside the waste container.

Protocol: The Viscosity & Inhibitor Check

Before transferring to waste:

  • Visual Inspection: Check for "syrupy" consistency or cloudiness.

    • Clear/Fluid:[3][4][5] Likely safe to transfer.

    • Viscous/Cloudy: Polymerization has initiated. DO NOT SEAL. Move to a fume hood, cool the container on ice, and contact EHS immediately.

  • Restabilization (If necessary for bulk waste):

    • If you are accumulating a large volume (>500mL) of waste monomer, add 100-200 ppm of 4-tert-Butylcatechol (TBC) or Hydroquinone to the waste container to prevent polymerization during storage/transport.[1]

    • Mechanism:[3][6][5][7] These phenols act as radical scavengers, terminating chain propagation steps before they generate dangerous heat.

Waste Stream Segregation (The "Halogenated" Rule)

3-Chloro-4-vinylpyridine must be segregated into Halogenated Organic Waste .[1]

  • Why? Standard organic waste streams are often used as auxiliary fuel in cement kilns or standard boilers. The presence of chlorine atoms creates acidic HCl vapor and potentially dioxins during combustion, which damages standard incinerators and violates emission permits.

  • Compatibility Warning:

    • NO ACIDS: Do not mix with acidic waste. Pyridines are basic; mixing with acid generates heat (exotherm), which can thermally initiate the vinyl polymerization.

    • NO OXIDIZERS: Keep away from peroxides or nitric acid waste. These act as radical initiators for the vinyl group.

Visual Workflow: Waste Segregation Logic

WasteSegregationStartWaste: 3-Chloro-4-vinylpyridineCheckState1. Check Physical State(Is it polymerizing/hot?)Start->CheckStateStableStable LiquidCheckState->StableNoUnstableViscous/Hot/CloudyCheckState->UnstableYesSegregate2. Segregate StreamStable->SegregateCoolCool on IceDo NOT CapCall EHSUnstable->CoolNonHaloNon-Halogenated Waste(Acetone, Ethanol, Xylene)Segregate->NonHaloNO (Violation)HaloHalogenated Organic Waste(Dichloromethane, Chloroform)Segregate->HaloYES (Correct)IncompatIncompatible Streams(Acids, Oxidizers, Peroxides)Segregate->IncompatNEVERFinalApproved Disposal:High-Temp Incineration(w/ Acid Scrubbing)Halo->Final

Figure 1: Decision logic for segregating 3-Chloro-4-vinylpyridine waste. Note the critical prohibition against mixing with non-halogenated solvents or acids.[1][8]

Spill Response Protocol (Emergency Disposal)

Because this compound is a lachrymator (tear gas agent) and corrosive, spills require respiratory protection and specific neutralization.

  • Evacuate & PPE: Clear the area. Don Silver Shield/Laminate Film gloves (nitrile offers poor protection against pyridines) and a respirator with Organic Vapor/Acid Gas cartridges.

  • Containment: Dike the spill with an inert absorbent (Vermiculite or clay).

    • Do not use paper towels (fire risk).

    • Do not use sawdust (potential reaction with oxidizers if present).

  • Absorption: Cover the liquid completely.

  • Disposal of Debris: Scoop absorbed material into a wide-mouth jar or heavy-duty bag. Label as "Hazardous Waste - Toxic/Corrosive/Halogenated - Debris." [1]

  • Surface Decontamination: Wipe the surface with a mild soapy water solution. Avoid bleach (hypochlorite can react with amines/pyridines to form chloramines).

Final Disposal Specifications

When contracting a waste management vendor, the material must be characterized correctly to ensure regulatory compliance.[9]

  • RCRA Waste Codes (Likely):

    • D001: Ignitable (if flash point < 60°C).

    • D002: Corrosive (if pH > 12.5, common for pyridines).

    • D038: Pyridine (check local regulations if structural analogs trigger this listing).

  • Disposal Method: High-Temperature Incineration. [1]

    • The facility must be capable of handling halogenated organics.

    • Fuel blending is generally not permitted due to the halogen content.

References
  • U.S. Environmental Protection Agency (EPA). RCRA Hazardous Waste Codes (D-List and F-List). Retrieved from [Link]

  • UCLA Chemistry & Biochemistry. Safe Operating Procedure: Handling of Vinylic Monomers. Retrieved from [Link][1]

Navigating the Synthesis Landscape: A Guide to the Safe Handling of 3-Chloro-4-vinylpyridine

Author: BenchChem Technical Support Team. Date: February 2026

For the vanguard of research, the scientists, and drug development professionals dedicated to innovation, the responsible handling of novel chemical entities is paramount. This guide provides essential, immediate safety and logistical information for the handling of 3-Chloro-4-vinylpyridine, a compound demanding meticulous attention to safety protocols.

*Disclaimer: As of the compilation of this guide, a specific Safety Data Sheet (SDS) for 3-Chloro-4-vinylpyridine was not publicly available. The following recommendations are therefore synthesized from the hazard profiles of structurally analogous compounds, namely 3-vinylpyridine, 4-vinylpyridine, and 3-chloropyridine.[1][2][3][4][5] These analogues exhibit significant hazards, including acute toxicity, corrosivity, and flammability.[1][5] This guide consequently adopts a precautionary principle, assuming a comparable or potentially more severe hazard profile for 3-Chloro-4-vinylpyridine. A thorough, compound-specific risk assessment is mandatory before commencing any work.

Part 1: Immediate Hazard Identification

Understanding the potential hazards is the bedrock of safe laboratory practice. Based on its structural analogues, 3-Chloro-4-vinylpyridine should be treated as a substance with a high acute toxicity and corrosive potential. The vinyl group, in particular, suggests a potential for rapid polymerization and skin sensitization.[1][6]

The following table summarizes the anticipated GHS Hazard Statements. This information is critical for immediate recognition of the primary dangers.

Hazard Class Hazard Statement Signal Word Source Analogue(s)
Acute Toxicity, DermalH310: Fatal in contact with skin.Danger 3-Vinylpyridine[1]
Acute Toxicity, OralH301: Toxic if swallowed.Danger 3-Vinylpyridine, 4-Vinylpyridine[1][5]
Acute Toxicity, InhalationH331: Toxic if inhaled.Danger 4-Vinylpyridine[5]
Skin CorrosionH314: Causes severe skin burns and eye damage.Danger 3-Vinylpyridine, 4-Vinylpyridine[1][5]
Serious Eye DamageH318: Causes serious eye damage.Danger 3-Chloropyridine[2]
Skin SensitizationH317: May cause an allergic skin reaction.Warning 4-Vinylpyridine[5]
Flammable LiquidH226: Flammable liquid and vapor.Warning 4-Vinylpyridine[5]
Aquatic HazardH410/H411: Very toxic/Toxic to aquatic life with long lasting effects.Warning 3-Vinylpyridine, 4-Vinylpyridine[1][5]

Part 2: Personal Protective Equipment (PPE) Protocol

A multi-layered PPE strategy is non-negotiable to prevent all routes of exposure. The causality is clear: the compound's presumed high dermal toxicity and corrosivity demand an impermeable barrier between the researcher and the chemical.[1][2]

Standard Laboratory Handling (in a certified chemical fume hood)
  • Hand Protection: Double-gloving is mandatory. Use a heavier, chemical-resistant outer glove (e.g., Butyl rubber or Viton) over a standard nitrile inner glove. This provides robust protection against ad-hoc splashes and allows for the safe removal of the outer glove upon contamination. Always inspect gloves for integrity before use.[6]

  • Eye and Face Protection: Tightly fitting chemical safety goggles are the minimum requirement.[6] However, due to the severe corrosive nature, a full face shield worn over safety goggles is strongly recommended to protect against splashes.[6]

  • Body Protection: A flame-resistant laboratory coat is required.[7] For procedures with a higher risk of splashing, a chemically resistant apron over the lab coat is necessary.

  • Respiratory Protection: All handling of 3-Chloro-4-vinylpyridine must be conducted within a certified and properly functioning chemical fume hood to control vapor exposure.[5] The sash should be kept as low as possible.

Emergency Situations (e.g., Spills)
  • Respiratory Protection: For any significant spill or work outside of a fume hood, a full-face respirator with an organic vapor cartridge (Type A or equivalent) is required.[5] In the event of a large, uncontained spill, a self-contained breathing apparatus (SCBA) may be necessary.[4]

  • Body Protection: A full-body chemical-resistant suit is required to protect against extensive skin contact.[6]

The following workflow diagram illustrates the decision-making process for selecting appropriate PPE.

PPE_Workflow cluster_context Operational Context cluster_ppe Required PPE start Start: Handling 3-Chloro-4-vinylpyridine fume_hood Inside certified chemical fume hood? start->fume_hood spill Spill or uncontrolled release event? start->spill fume_hood->spill No (Potential Exposure) standard_ppe Standard PPE: - Double Gloves (Butyl/Nitrile) - Chemical Goggles - Face Shield - Flame-Resistant Lab Coat fume_hood->standard_ppe Yes spill->fume_hood No (Controlled Environment) emergency_ppe Emergency PPE: - Full Chemical Suit - Full-Face Respirator (Organic Vapor) or SCBA - Heavy-Duty Chemical Gloves spill->emergency_ppe Yes

Caption: PPE selection workflow for 3-Chloro-4-vinylpyridine.

Part 3: Operational and Disposal Plans

Operational Plan: Safe Handling and Storage
  • Preparation: Before handling, ensure that an emergency eyewash station and safety shower are directly accessible and have been recently tested.[5] Prepare all necessary equipment and reagents to minimize the duration of handling.

  • Location: All transfers, weighing, and reactions involving 3-Chloro-4-vinylpyridine must be performed in a certified chemical fume hood.[5]

  • Dispensing: Use non-sparking tools and equipment.[1] The container should be grounded and bonded during transfers to prevent static discharge, given the flammability risk.[1][6]

  • Heating: Avoid heating the material. If heating is necessary, use a well-controlled system (e.g., oil bath with a temperature controller) and ensure adequate ventilation. Keep away from open flames, sparks, and hot surfaces.[1][4]

  • Storage: Store the compound in a tightly sealed container in a cool, dry, and well-ventilated area designated for flammable and toxic chemicals.[8] The storage area should be separate from incompatible materials such as strong oxidizing agents, acids, and bases.[9] Protect containers from physical damage.[1]

Disposal Plan: Waste Management Protocol
  • Waste Categorization: All materials contaminated with 3-Chloro-4-vinylpyridine, including disposable gloves, bench paper, and empty containers, must be treated as hazardous waste.

  • Containerization: Collect all waste in clearly labeled, sealed containers appropriate for flammable and toxic organic waste. Do not mix with other waste streams unless compatibility is confirmed.

  • Disposal Route: Waste containing this compound is considered hazardous and must be disposed of according to all federal, state, and local regulations.[7] Never discharge this chemical into drains or the environment.[1]

  • Professional Disposal: Arrange for disposal through a licensed and certified hazardous waste disposal company. The primary recommended method is high-temperature incineration.[7]

Part 4: Emergency Response

Rapid and correct response to an exposure or spill is critical.

Personal Exposure
  • Skin Contact: This is a medical emergency. Immediately flush the affected area with copious amounts of water for at least 15-20 minutes while removing all contaminated clothing and shoes.[3] Seek immediate medical attention.[6]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[8] Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention from an ophthalmologist.[4]

  • Inhalation: Move the affected person to fresh air immediately.[3] If breathing is difficult or has stopped, provide artificial respiration (do not use mouth-to-mouth).[5] Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting.[5] If the person is conscious, rinse their mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[4]

Spill Response
  • Evacuate: Immediately evacuate all non-essential personnel from the spill area.

  • Ventilate: Ensure the area is well-ventilated, but avoid actions that could spread the vapor.

  • Control Ignition Sources: Remove all sources of ignition (flames, sparks, hot surfaces).[1]

  • Containment: Wearing the appropriate emergency PPE (see section 2.2), contain the spill using an inert absorbent material such as vermiculite, dry sand, or earth. Do not use combustible materials like sawdust.

  • Collection: Carefully collect the absorbed material using non-sparking tools and place it into a labeled, sealed container for hazardous waste disposal.[1]

  • Decontamination: Decontaminate the spill area with a suitable solvent, followed by soap and water. Collect all decontamination materials as hazardous waste.

  • Reporting: Report the incident to the appropriate environmental health and safety personnel at your institution.

By adhering to these stringent protocols, researchers can mitigate the significant risks associated with 3-Chloro-4-vinylpyridine, ensuring a safe environment for groundbreaking scientific discovery.

References

  • Scientific Polymer Products, Inc. (2020, March 17). 4-Vinylpyridine Safety Data Sheet. Retrieved from [Link]

  • Meta-Sci. (n.d.). Safety Data Sheet 1-Tetradecanol. Retrieved from [Link]

Sources

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Retrosynthesis Analysis

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.